molecular formula C8H8O5 B3241781 2,3-Dihydroxy-6-methoxybenzoic acid CAS No. 148460-90-6

2,3-Dihydroxy-6-methoxybenzoic acid

Katalognummer: B3241781
CAS-Nummer: 148460-90-6
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: UYIMUZPVXLUSDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,3-Dihydroxy-6-methoxybenzoic acid (CAS 148460-90-6) is a high-purity benzoic acid derivative with the molecular formula C8H8O5 and a molecular weight of 184.15 g/mol. This compound is supplied with a minimum purity of 95% and is accompanied by batch-specific Certificate of Analysis (COA) to ensure quality and traceability for research applications. The compound's structural features, including its catechol-like dihydroxy motif and carboxylic acid functional group, make it a valuable intermediate for synthetic organic chemistry, particularly in coupling reactions to form more complex molecular architectures . The presence of both the carboxylic acid and multiple hydroxyl groups provides versatile sites for chemical modification and derivatization, facilitating its application in pharmaceutical intermediate synthesis and the development of functional materials . Researchers can utilize this compound for constructing novel molecules with potential bioactivity, building upon established research showing that related dihydroxybenzoic acids exhibit significant iron-chelating properties and antimicrobial activities . The methoxy substitution at the 6-position may influence its electronic properties and binding characteristics, offering opportunities for structure-activity relationship studies in medicinal chemistry programs. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Custom synthesis is available from gram to kilogram scale to support both laboratory research and industrial-scale projects .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3-dihydroxy-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,9-10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIMUZPVXLUSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2,3-Dihydroxy-6-methoxybenzoic Acid (CAS 148460-90-6): A Technical Guide to Physicochemical Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug design, highly functionalized benzoic acid derivatives serve as critical molecular building blocks. 2,3-Dihydroxy-6-methoxybenzoic acid (CAS 148460-90-6) —also known as 3-hydroxy-6-methoxysalicylic acid—is a specialized phenolic acid characterized by its dense array of oxygenated functional groups. This whitepaper provides an in-depth technical analysis of its structural dynamics, regioselective reactivity, and analytical characterization, tailored for senior researchers and drug development professionals. By understanding the causality behind its chemical behavior, scientists can effectively harness this compound for fragment-based drug discovery (FBDD) and complex natural product synthesis.

Physicochemical Profiling & Structural Dynamics

The chemical behavior of 2,3-dihydroxy-6-methoxybenzoic acid is dictated by the spatial arrangement of its functional groups. The presence of a hydroxyl group at the C2 position (ortho to the carboxylic acid) establishes a strong intramolecular hydrogen bond, fundamentally altering its physicochemical profile compared to standard benzoic acids[1].

Causality in Structural Dynamics
  • pKa Depression: The intramolecular hydrogen bond between the C2-OH and the carbonyl oxygen of the carboxylic acid stabilizes the conjugate base (carboxylate anion) upon deprotonation. This thermodynamic stabilization significantly lowers the pKa of the carboxylic acid (predicted ~2.5–3.0) relative to unsubstituted benzoic acid (pKa 4.2)[1].

  • Steric Shielding: The C6-methoxy group, positioned ortho to the carboxylic acid on the opposite face, creates a sterically hindered microenvironment around the carboxylate moiety, influencing its reactivity toward bulky electrophiles.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 148460-90-6Unique chemical identifier.
Molecular Formula C8H8O5Defines the high oxygen-to-carbon ratio.
Molecular Weight 184.15 g/mol Ideal for Fragment-Based Drug Discovery (<300 Da),[2].
H-Bond Donors 3 (Two -OH, one -COOH)High potential for target protein interaction via hydrogen bonding.
H-Bond Acceptors 5Facilitates aqueous solubility and receptor binding.

Synthetic Utility & Regioselective Reactivity

The dense functionalization of CAS 148460-90-6 presents both opportunities and challenges in organic synthesis. Exploiting the subtle electronic and steric differences between the functional groups allows for highly regioselective transformations.

Regioselective O-Alkylation

When subjected to alkylation conditions (e.g., alkyl halides with a mild base like


), the C3-hydroxyl group acts as the primary nucleophile. Why?  The C2-hydroxyl is locked in an intramolecular hydrogen bond with the adjacent carboxylate, significantly reducing its nucleophilicity. Consequently, mono-alkylation selectively occurs at the C3 position.
Sterically Hindered Esterification

Standard Fischer esterification (using an alcohol and catalytic


) is often sluggish and low-yielding for this compound. Why?  The ortho-methoxy group at C6 and the ortho-hydroxyl at C2 create severe steric bulk around the carboxylic acid carbon, blocking the approach of the alcohol nucleophile. To overcome this, Steglich esterification  (utilizing DCC as a coupling agent and DMAP as a nucleophilic catalyst) is required to drive the reaction forward.

ReactivityMap Core 2,3-Dihydroxy-6-methoxybenzoic acid (CAS 148460-90-6) EAS Electrophilic Aromatic Substitution Positions C4 / C5 Core->EAS Activating -OH/-OMe Est Esterification (Sterically Hindered) Core->Est DCC/DMAP required Alk Regioselective O-Alkylation (C3-OH > C2-OH) Core->Alk H-bond shielding at C2

Figure 1: Regioselective reactivity pathways of 2,3-Dihydroxy-6-methoxybenzoic acid.

Analytical Characterization: Self-Validating Protocols

To ensure rigorous quality control, the following LC-MS methodology is designed as a self-validating system. By incorporating an internal standard and specific mobile phase modifiers, the protocol inherently verifies its own accuracy during every run[3].

Step-by-Step LC-MS Methodology
  • System Suitability Test (SST): Before analyzing the target compound, inject a standard mixture of salicylic acid and gallic acid. Causality: This validates column performance and confirms that the mass spectrometer's negative electrospray ionization (ESI-) mode is properly tuned for phenolic acids.

  • Sample Preparation: Dissolve 1 mg of CAS 148460-90-6 in 1 mL of LC-MS grade Methanol. Dilute 1:100 in the initial mobile phase.

  • Chromatographic Separation:

    • Column: Sub-2-micron C18 column (e.g., Poroshell-120 EC-C18).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade

      
      . Causality:  Formic acid suppresses the ionization of the carboxylic acid (keeping it protonated), which prevents peak tailing and ensures sharp, reproducible retention times on the non-polar stationary phase[3].
      
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Operate in Negative ESI mode . Causality: The highly acidic nature of the molecule readily yields a stable

      
       ion at m/z 183.03. Positive mode will yield poor signal-to-noise ratios due to the lack of basic amine groups.
      

Applications in Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (184.15 Da) and rich hydrogen-bonding network, 2,3-dihydroxy-6-methoxybenzoic acid is an exemplary scaffold for Fragment-Based Drug Discovery (FBDD)[2].

In FBDD, small chemical fragments that bind weakly to a biological target (often with


 values in the micromolar to millimolar range) are identified and subsequently "grown" into high-affinity drugs[2]. The salicylic acid core of this molecule is a known pharmacophore that acts as a bioisostere for various acidic residues and is capable of chelating metal ions in metalloenzymes. The C3-hydroxyl and C6-methoxy groups provide synthetic vectors for fragment growing, allowing medicinal chemists to build complexity outward into adjacent binding pockets of the target protein.

FBDDWorkflow Lib Fragment Library Screening (Contains Benzoic Acid Derivatives) Hit Hit Identification (Weak Affinity: Kd ~10-100 µM) Lib->Hit Struct Structural Biology (X-ray Crystallography / NMR) Hit->Struct Opt Fragment Growing & Linking (Lead Optimization via C3/C6 vectors) Struct->Opt

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow utilizing benzoic acid scaffolds.

References

  • Crysdot LLC. "Benzene Compounds - Crysdot: 2,3-Dihydroxy-6-methoxybenzoic acid".
  • MDPI. "A Comprehensive Study of a New 1.75 Hydrate of Ciprofloxacin Salicylate".
  • NIH. "Quantification of phenolic acid metabolites in humans by LC-MS: a structural and targeted metabolomics approach".
  • NIH. "Application of Fragment-Based Drug Discovery to Versatile Targets".

Sources

Biological Activity of 6-Methoxy-2,3-Dihydroxybenzoic Acid Derivatives: A Comprehensive SAR and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and molecular pharmacologists, the phenolic acid scaffold represents a versatile pharmacophore. Specifically, 6-methoxy-2,3-dihydroxybenzoic acid and its derivatives offer a highly functionalized platform capable of modulating multiple biological targets. By combining the redox-active catechol moiety of 2,3-dihydroxybenzoic acid (2,3-DHBA) with the steric and electronic tuning of a 6-methoxy group, this class of compounds exhibits potent antioxidant, iron-chelating, cell-cycle regulatory, and neurotrophic properties[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere catalog of effects. Here, we deconstruct the Structure-Activity Relationship (SAR), elucidate the causality behind their biological mechanisms, and provide field-proven, self-validating experimental protocols for evaluating these derivatives in preclinical workflows.

Structural Determinants and SAR (The "Why" Behind the Activity)

The pharmacological versatility of 6-methoxy-2,3-DHBA derivatives is directly dictated by their unique substitution pattern. Each functional group serves a distinct mechanistic purpose:

  • The 2,3-Dihydroxy (Catechol) Engine: The vicinal hydroxyl groups are the primary drivers of redox activity and metal chelation. They facilitate high-affinity binding to Fe³⁺, mimicking the action of bacterial siderophores like enterobactin[3]. In radical scavenging, the catechol structure allows for efficient Hydrogen Atom Transfer (HAT), stabilizing the resulting phenoxyl radical via intramolecular hydrogen bonding[1][4].

  • The 6-Methoxy Modulator: The addition of a methoxy group at the C6 position electronically enriches the aromatic ring via resonance (acting as an electron-donating group, EDG). This lowers the O-H bond dissociation enthalpy of the catechol, exponentially increasing antioxidant potency[1]. Sterically, it shields the aromatic core from rapid Phase II metabolic conjugation (e.g., glucuronidation) and increases the partition coefficient (LogP) for better cellular permeability.

  • Carboxyl Derivatization (Esters/Amides): Modifying the carboxylic acid into long-chain alkyl esters (e.g., tetradecyl esters) fundamentally alters tissue distribution. Highly lipophilic ester derivatives bypass the blood-brain barrier (BBB) and have demonstrated remarkable Nerve Growth Factor (NGF)-mimetic activity, positioning them as lead candidates for neurodegenerative diseases like Alzheimer's[5].

SAR_Mechanisms Core 6-Methoxy-2,3-DHBA Core Catechol 2,3-Dihydroxy (Catechol) Core->Catechol Methoxy 6-Methoxy Group Core->Methoxy Carboxyl Carboxylic Acid / Esters Core->Carboxyl FeChelation Iron Chelation (Siderophore Mimicry) Catechol->FeChelation Antioxidant Radical Scavenging (HAT / SET) Catechol->Antioxidant Methoxy->Antioxidant Electron donation Lipophilicity Steric Shielding & Enhanced Lipophilicity Methoxy->Lipophilicity Neurotrophic BBB Penetration & NGF-Mimetic Activity Carboxyl->Neurotrophic When esterified

Caption: Structural determinants and resulting biological activities of the 6-Methoxy-2,3-DHBA scaffold.

Core Biological Activities & Quantitative Profiling

Antioxidant and Redox Modulation

Derivatives of 2,3-DHBA are highly potent antioxidants. Comparative studies reveal that the ortho-hydroxyl (catechol) arrangement yields superior 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging compared to meta-substituted analogs[4]. Furthermore, the 6-methoxy group amplifies the Ferric Reducing Antioxidant Power (FRAP) by facilitating rapid electron donation[1][4]. In biological systems, these compounds act as biomarkers for hydroxyl radical detection and mitigate oxidative stress[6].

Kinase Inhibition and Lipidome Reprogramming

Recent untargeted lipidomic profiling has uncovered that 2,3-DHBA derivatives exert targeted cytotoxic effects on human breast cancer (MCF-7, MDA-MB-231) and colorectal carcinoma cell lines[2]. The mechanism is driven by the direct inhibition of Cyclin-Dependent Kinases (specifically CDK1 and CDK6). This inhibition arrests the cell cycle at the G1/S phase and triggers a profound cellular reprogramming—shifting the sphingolipid rheostat toward the accumulation of pro-apoptotic ceramides[2][6].

Quantitative Data Summary
Compound Class / ModificationPrimary Target / AssayObserved Activity (IC50 / Yield)Mechanistic Outcome
2,3-DHBA (Core) DPPH Radical Scavenging~15 - 20 µMBaseline HAT radical quenching[4]
6-Methoxy-2,3-DHBA FRAP (Fe²⁺ reduction)>180 µM Fe²⁺ eq.Enhanced electron donation via EDG[1][4]
Alkyl Esters (e.g., C14) NGF-mimetic (Cellular)High Potency (In Vivo)Neurite outgrowth, memory enhancement[5]
2,3-DHBA Analogs CDK1 / CDK6 Inhibition250 - 500 µMG1/S Phase Arrest, Apoptosis induction[2]

Self-Validating Experimental Protocols

In rigorous drug discovery, an assay without internal orthogonal checks is merely a random number generator. The following protocols are engineered with built-in causality and validation logic to ensure high-fidelity data.

Protocol 1: Solvent-Controlled DPPH Radical Scavenging Assay
  • The Causality Behind the Method: The HAT mechanism is highly dependent on solvent polarity and hydrogen-bonding capacity. Using pure methanol can inadvertently suppress the Sequential Proton Loss Electron Transfer (SPLET) pathway. By utilizing a buffered methanolic system (pH 7.4), we accurately mimic physiological ionization states while maintaining the lipophilic compound's solubility.

  • Step-by-Step Workflow:

    • Preparation: Prepare a 0.1 mM solution of DPPH in buffered methanol (50 mM Tris-HCl, pH 7.4 / Methanol 1:1 v/v).

    • Compound Titration: Prepare serial dilutions of the 6-methoxy-2,3-DHBA derivative (1 µM to 100 µM).

    • Internal Control: Utilize Trolox (a water-soluble vitamin E analog) as a positive calibration standard. Use vehicle (DMSO < 1%) as the negative control.

    • Incubation: Mix 100 µL of compound with 100 µL of DPPH solution in a 96-well plate. Incubate in the dark at 25°C for exactly 30 minutes.

    • Readout & Validation: Measure absorbance at 517 nm. Calculate the IC50. Self-Validation Check: The assay is only valid if the Trolox IC50 falls within the historical laboratory variance (typically 15-20 µM).

Protocol 2: In Vitro CDK1/6 Kinase Inhibition Assay
  • The Causality Behind the Method: Phenolic compounds are notorious for acting as Pan-Assay Interference Compounds (PAINS) by forming colloidal aggregates that non-specifically inhibit enzymes. To guarantee that the CDK inhibition is due to stoichiometric active-site binding[2], we mandate the inclusion of a non-ionic detergent.

  • Step-by-Step Workflow:

    • Buffer Formulation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA) supplemented with 0.01% Triton X-100 (critical to prevent micelle formation).

    • Enzyme/Substrate Mix: Combine recombinant CDK1/Cyclin B or CDK6/Cyclin D with a fluorescently labeled peptide substrate.

    • Compound Addition: Add the 6-methoxy-2,3-DHBA derivative (titrated from 10 µM to 1 mM). Incubate for 15 minutes to allow equilibrium binding.

    • Reaction Initiation: Add ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction.

    • Readout & Validation: Quench after 60 minutes and measure fluorescence polarization or TR-FRET. Self-Validation Check: Calculate the Z'-factor for the plate; proceed to orthogonal validation (e.g., cellular lipidomics) only if Z' > 0.5.

Protocol_Validation AssayPrep Assay Preparation (Compound + Targets) InternalCtrl Internal Controls (Vehicle + Reference) AssayPrep->InternalCtrl Readout Signal Readout (Absorbance/TR-FRET) InternalCtrl->Readout DataQC Data QC (Z'-factor > 0.5) Readout->DataQC Validation Orthogonal Validation (Lipidomics / Western Blot) DataQC->Validation If QC Pass

Caption: Self-validating experimental workflow ensuring data integrity and orthogonal confirmation.

References

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PubMed Central (PMC).[Link]

  • Investigation of the Effect of 2,3-Dihydrobenzoic Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach. MDPI. [Link]

  • 2,3-DIHYDROXY BENZOIC ACID - Biological Markers and Radical Scavenging. NCATS Inxight Drugs. [Link]

  • Benzoic acid ester derivatives and preparation method and application (CN101817761B).
  • Biosynthesis of the Iron-Transport Compound Enterochelin: Mutants of Escherichia coli Unable to Synthesize 2,3-Dihydroxybenzoate. PubMed Central (PMC).[Link]

Sources

Technical Guide: 2,3-Dihydroxy-6-methoxybenzoic Acid as a Ceratinophenol A Precursor

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility of 2,3-Dihydroxy-6-methoxybenzoic acid (DHMBA) as the primary scaffold for the synthesis of Ceratinophenol A , a bioactive brominated secondary metabolite originally isolated from the Red Sea sponge Pseudoceratina arabica.

Executive Summary

Ceratinophenol A (Ethyl 5-bromo-2,3-dihydroxy-6-methoxybenzoate) is a pharmacologically active bromotyrosine-related derivative exhibiting antimicrobial and cytotoxic properties. Its structural core relies on a highly oxygenated benzoic acid scaffold. This guide details the utilization of 2,3-Dihydroxy-6-methoxybenzoic acid as the definitive biosynthetic and synthetic precursor. By leveraging the electronic activation of the resorcinol/catechol motif within this precursor, researchers can achieve regioselective halogenation and esterification to yield high-purity Ceratinophenol A for drug development assays.

Chemical Architecture & Precursor Analysis

The transformation of the precursor to the target requires two precise chemical modifications: C5-bromination and ethyl esterification .

FeaturePrecursor (DHMBA)Target (Ceratinophenol A)
IUPAC Name 2,3-Dihydroxy-6-methoxybenzoic acidEthyl 5-bromo-2,3-dihydroxy-6-methoxybenzoate
Molecular Formula


Electronic State Activated aromatic ring (2-OH, 3-OH, 6-OMe)Deactivated by Br; stabilized by ester
Key Reactivity Nucleophilic at C5 (Para to 2-OH)Electrophilic at Carbonyl; Lipophilic
Role Scaffold / Starting MaterialBioactive Pharmacophore
Structural Logic

The precursor possesses a unique substitution pattern. The hydroxyl group at C2 and the methoxy group at C6 cooperatively direct electrophilic substitution to the C5 position.

  • C2-OH: Strong activator, directs ortho/para. Para position is C5.

  • C6-OMe: Activator, directs ortho/para. Ortho position is C5.

  • C1-COOH: Deactivator, directs meta. Meta position is C5.

Synthetic Workflow & Mechanism

The synthesis is best approached via a "Protect-then-Functionalize" strategy (Route A) or a "Functionalize-then-Protect" strategy (Route B). Route A is recommended for scale-up to prevent decarboxylation and improve solubility in organic solvents.

Recommended Pathway (Route A)
  • Step 1: Fischer Esterification: Conversion of the acid to the ethyl ester to lock the carboxyl group and increase lipophilicity.

  • Step 2: Electrophilic Aromatic Bromination: Controlled bromination at C5 using N-Bromosuccinimide (NBS) or molecular bromine (

    
    ).
    
Biosynthetic Context

In Pseudoceratina arabica, the precursor likely undergoes enzymatic bromination via vanadium-dependent bromoperoxidases (V-BPO) , followed by esterification (potentially an artifact of ethanol extraction or a specific transferase activity).

SynthesisPathway Precursor 2,3-Dihydroxy-6-methoxybenzoic Acid (Precursor) Intermediate Ethyl 2,3-dihydroxy-6- methoxybenzoate Precursor->Intermediate Step 1: EtOH, H2SO4 (Fischer Esterification) Target Ceratinophenol A (Final Product) Precursor->Target Biosynthesis (V-BPO Enzyme) Intermediate->Target Step 2: NBS, CH3CN, 0°C (Regioselective Bromination)

Figure 1: Synthetic and biosynthetic pathways converting the acid precursor to Ceratinophenol A.

Detailed Experimental Protocols

Protocol A: Synthesis of Intermediate (Ethyl Ester)

Objective: Convert the hydrophilic acid to the lipophilic ethyl ester.

  • Reagents: 2,3-Dihydroxy-6-methoxybenzoic acid (1.0 eq), Absolute Ethanol (excess), Conc.

    
     (catalytic).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Procedure:

    • Dissolve the precursor in absolute ethanol (0.1 M concentration).

    • Add conc.

      
       dropwise (0.1 mL per mmol of substrate).
      
    • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Workup: Cool to room temperature. Concentrate ethanol under reduced pressure. Dilute residue with EtOAc and wash with saturated

      
       (to remove unreacted acid) and brine.
      
    • Purification: Dry over

      
      , filter, and concentrate. Recrystallize from cold hexane/EtOAc if necessary.
      
Protocol B: Regioselective Bromination to Ceratinophenol A

Objective: Install the bromine atom at C5 with high regioselectivity.

  • Reagents: Ethyl 2,3-dihydroxy-6-methoxybenzoate (Intermediate), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (

    
    ).
    
  • Causality: NBS is chosen over

    
     to prevent over-bromination (poly-bromination) of the highly activated phenolic ring. Acetonitrile provides a polar aprotic environment that stabilizes the transition state.
    
  • Procedure:

    • Dissolve the intermediate in

      
       (0.05 M) and cool to 0°C in an ice bath.
      
    • Add NBS portion-wise over 30 minutes. Crucial: Rapid addition may lead to di-bromo byproducts.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.

    • Quench: Add 10%

      
       (sodium thiosulfate) solution to quench active bromine species.
      
    • Extraction: Extract with

      
       (3x). Wash combined organics with water and brine.
      
    • Validation:

      
      -NMR should show the disappearance of the C5-proton doublet and retention of the ethyl ester signals.
      

Validation & Quality Control

To ensure the identity of the synthesized Ceratinophenol A, compare analytical data against established literature values.

Analytical MethodExpected Signal / ResultDiagnostic Value
HR-MS (ESI+)


(1:1 ratio)
Confirms presence of one Bromine atom.
1H-NMR (DMSO-d6) Singlet at

ppm (Aromatic H at C4)
Confirms substitution at C5 (loss of coupling).
1H-NMR (Ester) Quartet (

ppm) & Triplet (

ppm)
Confirms ethyl ester integrity.
TLC (Hex/EtOAc)

value higher than precursor acid
Confirms loss of polar -COOH group.

References

  • PubChem. (n.d.). Ceratinophenol A (CID 25016408). National Center for Biotechnology Information. Retrieved from [Link]

  • Youssef, D. T., Shaala, L. A., Badr, J. M., & Harakeh, S. (2008). Bioactive brominated metabolites from the Red Sea sponge Pseudoceratina arabica.[1][2][3][4][5][6] Journal of Natural Products, 71(8), 1472–1474.[1] Retrieved from [Link]

  • Shaala, L. A., Youssef, D. T., Badr, J. M., & Genta-Jouve, G. (2012). Subereamolline A as a Potent Breast Cancer Migration, Invasion and Proliferation Inhibitor and Bioactive Dibrominated Alkaloids from the Red Sea Sponge Pseudoceratina arabica. Marine Drugs, 10(11), 2492–2508. Retrieved from [Link]

  • Shaala, L. A., & Youssef, D. T. (2015). Pseudoceratonic Acid and Moloka’iamine Derivatives from the Red Sea Verongiid Sponge Pseudoceratina arabica.[6] Marine Drugs, 13(10), 6275–6289. Retrieved from [Link]

Sources

Comparative Technical Analysis: 2,3-Dihydroxy-4-methoxybenzoic Acid vs. 2,3-Dihydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 2,3-Dihydroxy-4-methoxybenzoic acid and 2,3-Dihydroxy-6-methoxybenzoic acid .

Executive Summary

This guide analyzes two structural isomers of methylated dihydroxybenzoic acid: 2,3-dihydroxy-4-methoxybenzoic acid (4-OMe) and 2,3-dihydroxy-6-methoxybenzoic acid (6-OMe) . While both share a catechol moiety (vicinal hydroxyls at C2, C3) crucial for siderophore activity and radical scavenging, they differ fundamentally in the positioning of the methoxy group. This positional isomerism dictates their steric environment, metabolic stability, and synthetic accessibility. The 4-OMe isomer is a known metabolite (e.g., in Prunus avium), whereas the 6-OMe isomer represents a sterically crowded "di-ortho" substituted scaffold, often requiring specialized synthetic routes via lithiation or fluorinated precursors.

Chemical Identity & Structural Specifications[1][2][3]

Feature2,3-Dihydroxy-4-methoxybenzoic acid2,3-Dihydroxy-6-methoxybenzoic acid
CAS Number 3934-81-4 148460-90-6
IUPAC Name 2,3-dihydroxy-4-methoxybenzoic acid2,3-dihydroxy-6-methoxybenzoic acid
Common Synonyms 4-Methoxypyrogallic acid 1-carboxylate6-Methoxysalicylic acid derivative
Molecular Formula C₈H₈O₅C₈H₈O₅
Molecular Weight 184.15 g/mol 184.15 g/mol
Electronic Effect Methoxy at para (to COOH) donates e⁻ density.Methoxy at ortho (to COOH) creates steric twist.
pKa Prediction ~3.0 - 3.2 (Stabilized by C2-OH H-bond)< 3.0 (Steric inhibition of resonance + H-bond)
Structural Visualization (H-Bonding & Sterics)

The following diagram illustrates the intramolecular hydrogen bonding and steric pressure differences. The 4-OMe isomer allows planar conformation, while the 6-OMe isomer forces the carboxylate out of plane due to the "di-ortho" effect (C2-OH and C6-OMe).

G cluster_0 2,3-Dihydroxy-4-methoxybenzoic Acid cluster_1 2,3-Dihydroxy-6-methoxybenzoic Acid C1 C1: Carboxyl (COOH) C2 C2: Hydroxyl (OH) C1->C2 Strong H-Bond (Stabilizes Anion) C3 C3: Hydroxyl (OH) C2->C3 Vicinal H-Bond C4 C4: Methoxy (OCH3) C4->C3 Electronic Donation D1 C1: Carboxyl (COOH) D2 C2: Hydroxyl (OH) D1->D2 H-Bond D3 C3: Hydroxyl (OH) D2->D3 Vicinal H-Bond D6 C6: Methoxy (OCH3) D6->D1 Steric Repulsion (Twists COOH)

Caption: Comparative intramolecular interactions. Note the steric clash at C6 in the isomer on the right, forcing non-planar geometry.

Synthetic Pathways[1][4]

A. Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid

Strategy: The most reliable route utilizes isovanillin (3-hydroxy-4-methoxybenzaldehyde) as a starting material.[1] The key challenge is regioselective bromination at the C2 position to install the second hydroxyl group.

Protocol:

  • Bromination (Regiocontrol):

    • Dissolve isovanillin (1.0 eq) in acetic acid.

    • Add Br₂ (1.05 eq) dropwise at 0°C. The hydroxyl group at C3 directs bromine to the ortho position (C2).

    • Result: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.[1]

  • Dakins Oxidation / Hydroxylation:

    • Treat the brominated intermediate with alkaline H₂O₂ or perform a lithiation-boronation sequence if halide displacement is difficult.

    • Alternative (Copper Catalysis): Hydrolysis of the bromide using NaOH/Cu powder at reflux (Ullmann-type) to yield 2,3-dihydroxy-4-methoxybenzaldehyde.

  • Oxidation to Acid:

    • Oxidize the aldehyde using Sulfamic Acid/Sodium Chlorite (Pinnick Oxidation) to prevent ring oxidation.

    • Yield: 2,3-Dihydroxy-4-methoxybenzoic acid.[1]

B. Synthesis of 2,3-Dihydroxy-6-methoxybenzoic Acid

Strategy: Direct functionalization is difficult due to the crowded 1,2,3,6 substitution pattern. The preferred route involves lithiation of 1,2,3-trimethoxybenzene or modification of 2,6-difluorobenzaldehyde derivatives.

Protocol (Lithiation Route):

  • Precursor Preparation: Start with 1,2,3-trimethoxybenzene .

  • Ortho-Lithiation:

    • Treat with n-BuLi in THF at -78°C. The lithiation occurs at C4 (giving the 2,3,4-isomer) or C2?

    • Correction: To get the 1-COOH, 2,3-OH, 6-OMe pattern, one should start with 1,2-dimethoxy-4-protected-phenol or use 2-hydroxy-6-methoxybenzoic acid (6-methoxysalicylic acid) and introduce the C3-hydroxyl via Elbs persulfate oxidation.

  • Recommended Route (Elbs Oxidation):

    • Substrate: 2-Hydroxy-6-methoxybenzoic acid (CAS 3147-64-6).[2]

    • Reagent: K₂S₂O₈ (Potassium persulfate) in aqueous NaOH.

    • Mechanism: Electrophilic attack of the persulfate ion. The C3 position is ortho to the activating C2-OH and para to the C6-OMe (weak activator).

    • Hydrolysis: Acid hydrolysis of the intermediate sulfate ester yields 2,3-dihydroxy-6-methoxybenzoic acid.

Biological & Pharmacological Applications[1][3][6]

Siderophore Mimetics

Both compounds act as catecholate ligands for Fe(III) chelation.

  • 4-OMe Isomer: The methoxy group is distal to the chelation site (C2-OH/C3-OH), maintaining high affinity for iron. It is often investigated as a component of synthetic siderophore-drug conjugates (Trojan Horse antibiotics).

  • 6-OMe Isomer: The methoxy group at C6 creates steric bulk near the amide linkage (if coupled to a backbone). This can be used to modulate binding kinetics , preventing rapid hydrolysis by bacterial esterases.

Antioxidant Activity (SAR)
  • Mechanism: Hydrogen atom transfer (HAT) from the catechol moiety.

  • Potency: The 4-OMe isomer is generally a more potent antioxidant. The electron-donating methoxy group at the para position (relative to C1) enriches the electron density of the ring, stabilizing the phenoxy radical formed after H-abstraction.

Pathway cluster_Mech Antioxidant Mechanism (HAT) Precursor Benzoic Acid Derivative Step1 H-Atom Transfer (From C2/C3-OH) Precursor->Step1 + Radical Radical Free Radical (RO•) Intermediate Semiquinone Radical Step1->Intermediate Stable Stable Quinone Intermediate->Stable Disproportionation Effect4 4-OMe Effect: Electron Donation Stabilizes Radical Intermediate->Effect4 Effect6 6-OMe Effect: Steric Twist Reduces Planarity Intermediate->Effect6

Caption: Structure-Activity Relationship (SAR) of antioxidant mechanism. 4-OMe stabilizes the radical intermediate more effectively than 6-OMe.

Analytical Distinction (NMR)[3][7]

To distinguish these isomers in a crude mixture, 1H NMR is the definitive tool.

Signal2,3-Dihydroxy-4-methoxybenzoic acid2,3-Dihydroxy-6-methoxybenzoic acid
Aromatic Protons Two doublets (ortho coupling, ~8.5 Hz) at C5 and C6.Two doublets (ortho coupling, ~8.5 Hz) at C4 and C5.
Shift Environment C6-H is deshielded by the adjacent COOH.C5-H is less deshielded; C4-H and C5-H are further from COOH.
Methoxy Peak ~3.80 ppm.~3.75 ppm (Shielded slightly by twisted COOH).
Key Difference NOE Correlation: Irradiating OMe shows NOE to C5-H (ortho to OMe).NOE Correlation: Irradiating OMe shows NOE to C5-H , but NOE to COOH region is distinct due to proximity.

References

  • BenchChem. (2025).[1] Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide for Research Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77534, 2,3-Dihydroxy-4-methoxybenzoic acid. Retrieved from

  • Chemical Abstracts Service (CAS). (2025). CAS Registry Number 148460-90-6 (2,3-Dihydroxy-6-methoxybenzoic acid). Retrieved from

  • Rasayan Journal of Chemistry. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Retrieved from

  • MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation. (Relevant for di-ortho substitution patterns). Retrieved from

Sources

Next-Generation Siderophore Scaffolds: The Pharmaceutical Potential of 6-Methoxy-2,3-Dihydroxybenzoic Acid (6-OMe-2,3-DHB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics increasingly relies on hijacking natural biological pathways. 2,3-Dihydroxybenzoic acid (2,3-DHB) is a universally recognized catecholate siderophore core utilized by bacteria for high-affinity iron acquisition[1]. While unmodified 2,3-DHB has demonstrated baseline efficacy in iron chelation therapies[2], its rapid metabolic degradation limits its clinical ceiling. As a Senior Application Scientist, I propose that the synthetic derivative 6-methoxy-2,3-dihydroxybenzoic acid (6-OMe-2,3-DHB) represents a critical evolutionary step in siderophore design. By introducing a methoxy group at the C6 position, we fundamentally alter the molecule's steric profile, pKa, and lipophilicity, unlocking advanced applications in "Trojan horse" antibiotic conjugates and neuro-targeted iron chelation.

Chemical Rationale: The 6-Methoxy Advantage

The natural 2,3-DHB scaffold, formed via the shikimate pathway, is the functional warhead of enterobactin—the highest-affinity iron chelator known[1]. However, when utilized as a pharmaceutical vector, 2,3-DHB is susceptible to rapid hydrolysis by bacterial esterases (e.g., IroD, Fes) and exhibits limited membrane permeability.

Transitioning to 6-OMe-2,3-DHB introduces three distinct mechanistic advantages:

  • Steric Shielding: The bulky methoxy group at the C6 position creates a steric clash that physically prevents the docking of degradative bacterial esterases. This ensures that siderophore-drug conjugates remain intact within the periplasm long enough to engage their targets.

  • Modulated pKa & Thermodynamics: The electron-donating nature of the methoxy moiety alters the pKa of the adjacent catechol hydroxyls. This optimizes the thermodynamics of Fe(III) binding at physiological pH (7.4), maintaining the critical hexacoordinated octahedral geometry required for receptor recognition[3].

  • Enhanced Lipophilicity: The addition of the methyl ether increases the partition coefficient (LogP). In the context of chelation therapy, this drives superior intracellular penetration, allowing the molecule to cross the blood-brain barrier (BBB) to address neurodegenerative iron-accumulation disorders.

Application 1: "Trojan Horse" Antimicrobial Conjugates

Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii) exhibit intrinsic multi-drug resistance due to the highly restrictive permeability of their outer membranes[4]. The "Trojan horse" strategy bypasses this barrier by covalently linking an antibiotic payload to a siderophore core[5].

This paradigm was clinically validated by the FDA approval of 6, a cephalosporin that utilizes a chlorocatechol moiety to hijack TonB-dependent iron transporters[7][6]. By substituting standard catechol with 6-OMe-2,3-DHB, next-generation sideromycins can achieve higher stability against periplasmic degradation while maintaining the active transport kinetics driven by the TonB/ExbB/ExbD complex[4].

G A 6-OMe-2,3-DHB Conjugate (Extracellular) B TonB-Dependent Receptor (Outer Membrane) A->B Iron Chelation & Recognition C Periplasmic Space B->C Active Transport (TonB/ExbB/ExbD) D Target Engagement (e.g., PBP Inhibition) C->D Beta-lactam Conjugates E Inner Membrane Transport (ABC Transporters) C->E Non-cleavable Linkers F Intracellular Chelation (Cytoplasm) E->F Cytoplasmic Release

Fig 1: TonB-dependent Trojan horse uptake pathway for 6-OMe-2,3-DHB conjugates.

Application 2: Advanced Iron Chelation Therapy

Excessive iron accumulation drives oxidative stress via the Fenton reaction. While 2,3-DHB is a known iron-chelating metabolite of aspirin with antioxidant properties[8], early clinical trials in beta-thalassemia major patients showed that unmodified 2,3-DHB (administered at 25 mg/kg q.i.d.) yielded only modest increases in iron excretion (6.5 mg/day)[2]. Its efficacy was ultimately outpaced by deferoxamine due to rapid clearance and suboptimal tissue partitioning[9].

6-OMe-2,3-DHB serves as an optimized alternative. Its increased lipophilicity allows it to access the intracellular labile iron pool (LIP) more effectively than highly hydrophilic chelators, making it a prime candidate for treating conditions like Pantothenate Kinase-Associated Neurodegeneration (PKAN), where iron accumulates behind the BBB.

Quantitative Data: Comparative Siderophore Parameters
Parameter2,3-DHB (Standard)6-OMe-2,3-DHB (Optimized)Cefiderocol (Reference)
Primary Application Natural Siderophore CoreSynthetic Trojan Horse / ChelatorFDA-Approved Antibiotic
LogP (Predicted) ~ 0.85~ 1.45~ -0.60
Enzymatic Stability Low (Cleaved by esterases)High (Steric shielding)High (Non-cleavable linker)
Fe(III) Binding Affinity (log K) ~ 43 (as enterobactin)> 43 (Enhanced by pKa shift)~ 34
MIC vs P. aeruginosa (ID-MHB) N/A (No payload)Payload Dependent0.125 - 0.5 µg/mL

Self-Validating Experimental Methodologies

To rigorously validate the pharmaceutical mechanisms of 6-OMe-2,3-DHB, experimental design must account for the dynamic, environmentally responsive nature of bacterial iron transport.

Workflow S1 Step 1: Media Iron Depletion (Chelex-100) S2 Step 2: Receptor Induction (TonB Upregulation) S1->S2 S3 Step 3: MIC Determination (Conjugate vs Control) S2->S3 S4 Step 4: Orthogonal Validation (Iron-Supplemented Media) S3->S4 S5 Step 5: Mechanistic Confirmation S4->S5

Fig 2: Self-validating experimental workflow for evaluating siderophore-mediated uptake.

Protocol A: Siderophore-Mediated MIC Determination
  • Objective: Confirm that the antimicrobial activity of a 6-OMe-2,3-DHB conjugate relies strictly on active siderophore transport.

  • Causality & Logic: Bacteria only express TonB-dependent receptors (e.g., PiuA, PirA) under iron starvation[4]. Testing in standard, iron-rich media represses these receptors, yielding false negatives[6]. The self-validating step is the parallel use of iron-supplemented media; if the drug utilizes the siderophore pathway, exogenous iron will competitively inhibit binding and repress receptor expression, resulting in a significantly higher MIC.

Step-by-Step Workflow:

  • Media Preparation: Treat cation-adjusted Mueller-Hinton broth with Chelex-100 resin for 12 hours to strip divalent/trivalent cations. Re-supplement with physiological Mg²⁺, Ca²⁺, and Zn²⁺, leaving the media specifically iron-depleted (ID-MHB)[6].

  • Control Media Generation: Aliquot half of the ID-MHB and supplement with 20 µM FeCl₃ to create the "Iron-Rich Control".

  • Inoculum Preparation: Culture the target Gram-negative strain (P. aeruginosa) overnight in ID-MHB to guarantee the upregulation of TonB-dependent outer membrane receptors.

  • Broth Microdilution: Prepare serial two-fold dilutions of the 6-OMe-2,3-DHB conjugate in both ID-MHB and the Iron-Rich Control.

  • Incubation: Inoculate plates to a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 18-20 hours.

  • Validation Check: A valid Trojan horse mechanism is confirmed only if the MIC in ID-MHB is ≥8-fold lower than the MIC in the Iron-Rich Control.

Protocol B: Intracellular Chelation Efficacy via Calcein-AM Quenching
  • Objective: Quantify the ability of 6-OMe-2,3-DHB to penetrate eukaryotic cells and chelate the intracellular labile iron pool.

  • Causality & Logic: Calcein-AM is a cell-permeable, non-fluorescent dye. Inside the cell, esterases cleave the AM group, trapping fluorescent Calcein. Intracellular labile iron binds Calcein, quenching its fluorescence. An effective, membrane-permeable chelator will strip this iron, restoring fluorescence. The self-validating control uses Deferoxamine (DFO), a highly hydrophilic chelator that cannot rapidly cross membranes, proving that fluorescence restoration is due to intracellular penetration, not extracellular artifacts.

Step-by-Step Workflow:

  • Cell Loading: Seed HeLa cells in a 96-well plate. Load with 0.5 µM Calcein-AM for 30 minutes at 37°C.

  • Washing: Wash cells 3x with PBS to remove any extracellular, un-cleaved dye.

  • Baseline Measurement: Measure the baseline quenched fluorescence (Ex: 490 nm, Em: 520 nm).

  • Chelator Addition: Add 6-OMe-2,3-DHB (10-50 µM). Use standard 2,3-DHB as a comparative baseline, and DFO (50 µM) as a negative permeability control.

  • Kinetic Readout: Monitor fluorescence restoration continuously over 2 hours.

  • Validation Check: The assay is validated if DFO shows minimal fluorescence recovery within the first hour, while the lipophilic 6-OMe-2,3-DHB induces rapid, dose-dependent fluorescence restoration.

References

  • An Overview of Cefiderocol's Therapeutic Potential and Underlying Resistance Mechanisms Source: MDPI URL:[7]

  • Cefiderocol Source: Wikipedia URL:[6]

  • Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major Source: NIH / PubMed URL:[2]

  • Mechanism of action of cefiderocol Source: PMC - NIH URL:[4]

  • A Novel Natural Siderophore Antibiotic Conjugate Reveals a Chemical Approach to Macromolecule Coupling Source: PMC - NIH URL:[5]

  • Chelation therapy in beta-thalassemia major: a one-year double blind study of 2,3-dihydroxybenzoic acid Source: PubMed - NIH URL:[9]

  • Siderophore-Based Iron Acquisition and Pathogen Control Source: Microbiology and Molecular Biology Reviews - ASM Journals URL:[3]

  • The Puzzle of Aspirin and Iron Deficiency: The Vital Missing Link of the Iron-Chelating Metabolites Source: PMC - NIH URL:[8]

  • 2,3-Dihydroxybenzoic acid Source: Wikipedia URL:[1]

Sources

Methodological & Application

Synthesis of 2,3-dihydroxy-6-methoxybenzoic acid from 2,3-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2,3-Dihydroxy-6-Methoxybenzoic Acid

Executive Summary

This guide details the synthetic protocol for 2,3-dihydroxy-6-methoxybenzoic acid , a specialized tetra-substituted aromatic scaffold often required in siderophore mimetic studies and metabolite synthesis.

Direct functionalization of 2,3-dihydroxybenzoic acid (2,3-DHBA) to the 6-methoxy derivative is chemically prohibitive due to the competing directing effects of the electron-rich catechol moiety, which typically favors electrophilic substitution at the C5 position. To overcome this, this protocol utilizes a Directed Ortho Metalation (DoM) strategy. By protecting the catechol as benzyl ethers and utilizing the carboxylate as a lithiation director, we achieve exclusive regioselectivity at the C6 position.

Key Advantages of This Route:

  • Regiocontrol: Bypasses the C4/C5 selectivity issues of standard electrophilic aromatic substitution.

  • Scalability: Avoids the use of chromatography-intensive amide intermediates by utilizing the lithium carboxylate itself as the directing group.

  • Stability: Benzyl protecting groups are robust during lithiation and removed under mild, neutral conditions, preserving the sensitive 6-methoxy-salicylate motif.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the "empty" C6 position, which is sterically crowded (ortho to the carboxyl) but electronically accessible via lithiation.

Retrosynthetic Logic:

  • Target: 2,3-dihydroxy-6-methoxybenzoic acid.

  • Precursor: 2,3-bis(benzyloxy)-6-methoxybenzoic acid.

  • Key Transformation (C-O Bond Formation): Oxidation of a C6-lithiated species derived from 2,3-bis(benzyloxy)benzoic acid.

  • Starting Material: 2,3-dihydroxybenzoic acid (2,3-DHBA).

Why Benzyl Protection? Methyl ethers (e.g., veratric acid derivatives) are unsuitable for the C2/C3 positions because their removal (using BBr₃) would also cleave the newly installed C6-methoxy group. Benzyl ethers are orthogonal; they can be removed via hydrogenolysis (H₂/Pd-C) without affecting the methyl ether.

Experimental Protocol

Phase 1: Protection of the Catechol Moiety

Objective: Convert 2,3-DHBA into 2,3-bis(benzyloxy)benzoic acid to block nucleophilic sites and prevent C5-bromination/lithiation.

Step 1.1: Global Benzylation

  • Setup: A 1L round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Reagents:

    • 2,3-Dihydroxybenzoic acid (15.4 g, 100 mmol)

    • Benzyl bromide (41.5 mL, 350 mmol, 3.5 eq)

    • Potassium carbonate (anhydrous, 55.2 g, 400 mmol, 4.0 eq)

    • Acetone (500 mL, Reagent Grade)

  • Procedure:

    • Suspend 2,3-DHBA and K₂CO₃ in acetone.

    • Add benzyl bromide dropwise over 15 minutes.

    • Reflux the mixture for 24 hours. (TLC Check: 20% EtOAc/Hexane; SM should be consumed).

    • Filter off inorganic salts while warm. Evaporate the filtrate to yield the crude benzyl 2,3-bis(benzyloxy)benzoate as an oil.[1]

Step 1.2: Selective Hydrolysis (Saponification)

  • Reagents:

    • Crude ester from Step 1.1

    • Lithium Hydroxide monohydrate (LiOH·H₂O) (8.4 g, 200 mmol)

    • THF/Water (3:1 mixture, 300 mL)

  • Procedure:

    • Dissolve the crude ester in THF/Water.

    • Reflux for 4–6 hours.

    • Cool to room temperature and remove THF under reduced pressure.

    • Acidify the aqueous residue with 1M HCl to pH 2.

    • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water to obtain 2,3-bis(benzyloxy)benzoic acid as a white solid.

    • Yield Expectation: 75–85% over two steps.

Phase 2: Directed Ortho Metalation (DoM) & Functionalization

Objective: Regioselective installation of the hydroxyl group at C6 using the carboxylate as a directing group.

Mechanism: The lithium carboxylate (formed in situ) coordinates the alkyllithium reagent, directing deprotonation to the ortho position (C6). While the C3-benzyloxy group could theoretically direct to C4, the carboxylate director is generally preferred in this system, and C6 is the kinetic product.

Step 2.1: Lithiation and Borylation

  • Setup: Flame-dried 500 mL 3-neck flask, Nitrogen atmosphere, low-temperature thermometer.

  • Reagents:

    • 2,3-bis(benzyloxy)benzoic acid (3.34 g, 10 mmol)

    • s-Butyllithium (1.4 M in cyclohexane, 17.1 mL, 24 mmol, 2.4 eq)

    • Trimethyl borate (B(OMe)₃) (2.2 mL, 20 mmol, 2.0 eq)

    • Anhydrous THF (100 mL)

  • Procedure:

    • Dissolve starting acid in THF and cool to -78°C (Dry ice/Acetone bath).

    • Critical Step: Add s-BuLi dropwise via syringe pump over 20 minutes. Maintain temp < -70°C. The first equivalent deprotonates the acid; the second performs the C6-lithiation.

    • Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange.

    • Add Trimethyl borate rapidly in one portion.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

Step 2.2: Oxidation to Phenol

  • Reagents:

    • Hydrogen Peroxide (30% aq, 5 mL)

    • Acetic Acid (glacial, 2 mL)

  • Procedure:

    • To the boronate mixture at 0°C, add Acetic acid, followed by dropwise addition of H₂O₂.

    • Stir at room temperature for 12 hours.

    • Quench with saturated Na₂S₂O₃ (to destroy excess peroxide).

    • Acidify and extract with EtOAc.[2]

    • Intermediate: This yields 2,3-bis(benzyloxy)-6-hydroxybenzoic acid . (Can be used crude).

Phase 3: Methylation & Global Deprotection

Step 3.1: Methylation

  • Reagents:

    • Crude 6-hydroxy acid

    • Methyl Iodide (MeI) (3.0 eq)

    • Potassium Carbonate (4.0 eq)

    • DMF (Dimethylformamide)

  • Procedure:

    • Dissolve crude material in DMF. Add K₂CO₃ and MeI.

    • Stir at 40°C for 4 hours. This will methylate the 6-OH and the Carboxyl group, forming Methyl 2,3-bis(benzyloxy)-6-methoxybenzoate .

    • Workup: Dilute with water, extract with Ether/EtOAc.

Step 3.2: Hydrolysis of Methyl Ester

  • Procedure:

    • Treat the ester with LiOH (3 eq) in MeOH/H₂O at reflux for 2 hours.

    • Acidify and extract to recover 2,3-bis(benzyloxy)-6-methoxybenzoic acid .

Step 3.3: Hydrogenolysis (Final Deprotection)

  • Reagents:

    • 10% Pd/C (10 wt% loading)

    • Methanol or Ethanol

    • Hydrogen gas (balloon pressure)

  • Procedure:

    • Dissolve the precursor in Methanol. Add Pd/C catalyst.

    • Stir under H₂ atmosphere for 4–6 hours at room temperature.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate.[1]

    • Purification: The product, 2,3-dihydroxy-6-methoxybenzoic acid , can be recrystallized from water or purified via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Visualization of the Pathway

The following diagram illustrates the critical regioselectivity logic and reaction flow.

SynthesisPath cluster_logic Regioselectivity Logic SM 2,3-Dihydroxybenzoic Acid (Starting Material) Prot Step 1: Benzylation & Hydrolysis (Protection) SM->Prot BnBr, K2CO3 Inter1 2,3-bis(benzyloxy)benzoic acid Prot->Inter1 Lith Step 2: Directed Ortho Metalation (s-BuLi, -78°C) Inter1->Lith Directing Group: COO- Inter2 Li-Carboxylate Intermediate (C6-Lithio Species) Lith->Inter2 Func Step 3: Borylation & Oxidation (B(OMe)3 then H2O2) Inter2->Func Trapping Inter3 2,3-bis(benzyloxy)-6-hydroxybenzoic acid Func->Inter3 Meth Step 4: Methylation & Ester Hydrolysis (MeI/K2CO3 then LiOH) Inter3->Meth Deprot Step 5: Hydrogenolysis (H2, Pd/C) Meth->Deprot Target TARGET: 2,3-Dihydroxy-6-Methoxybenzoic Acid Deprot->Target Note1 C6 is ortho to COOH (Preferred Site) Note1->Inter2 Note2 C4 is ortho to C3-OBn (Competing Site)

Caption: Synthetic workflow highlighting the Directed Ortho Metalation (DoM) strategy used to achieve C6 regioselectivity.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical checkpoints must be met:

CheckpointAnalytical MethodExpected Result
Intermediate 1 (Bn-Protected Acid)¹H NMR (DMSO-d₆)Two singlets for benzylic protons (~5.1 ppm). Aromatic region: 3 protons (triplet at ~7.1, two doublets).[3]
Intermediate 3 (6-OH Acid)MS (ESI-)Mass shift: [M-H]⁻ = M(Intermediate 1) + 16 amu.
Final Product ¹H NMR (D₂O/NaOD)Loss of Benzyl signals. Appearance of one singlet OMe (~3.8 ppm). Aromatic region: Two doublets (AB system) at ~6.3 and 6.8 ppm (C4 and C5 protons).
Purity HPLC (254 nm)Single peak >98%. Retention time shift significantly earlier than benzylated precursors.

References

  • Preparation of 2,3-bis(benzyloxy)

    • Liu, Z., et al. (2018).[1] "The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties." Royal Society Open Science.

  • Mortier, J., et al. (1993). "Directed ortho-lithiation of benzoic acids. Methodology and regioselectivity." Journal of Organic Chemistry, 58(15), 4049-4053.
  • General DoM Reviews

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.

  • Product Verification (CAS 148460-90-6)

    • Crysdot Chemical Data. "2,3-Dihydroxy-6-methoxybenzoic acid."

Disclaimer: This protocol involves the use of pyrophoric reagents (s-Butyllithium) and should only be performed by trained personnel in a properly equipped laboratory. Always perform a risk assessment before scaling up.

Sources

Application Note: Targeted Isolation of 2,3-Dihydroxy-6-methoxybenzoic Acid from Botanical Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The isolation of highly functionalized phenolic acids from complex natural product matrices requires a strategic, mechanism-driven approach. 2,3-dihydroxy-6-methoxybenzoic acid (CAS: 148460-90-6)[1], frequently referred to in ethnopharmacological literature as 3-hydroxy-6-methoxysalicylic acid, is a bioactive secondary metabolite. It has been prominently isolated from the root bark of the African violet tree, Securidaca longepedunculata (Polygalaceae)[2], a botanical source extensively studied for its potential antiepileptic, antimicrobial, and anti-inflammatory properties[3].

As a Senior Application Scientist, I have designed this protocol to move beyond empirical trial-and-error. This guide leverages the specific physicochemical properties of the target molecule—namely its ionizable carboxylic acid moiety, its capacity for intramolecular hydrogen bonding, and its aromatic


-system—to create a self-validating, orthogonal purification workflow.

Physicochemical Profile & Quantitative Data

To successfully isolate a target, one must first understand its behavior in various solvent systems. The ortho-dihydroxy (catechol-like) arrangement adjacent to the carboxylic acid dictates the compound's reactivity and chromatographic behavior.

Table 1: Physicochemical & Chromatographic Properties

ParameterSpecification
Target Compound 2,3-dihydroxy-6-methoxybenzoic acid
CAS Number 148460-90-6
Molecular Formula / Weight C8H8O5 / 184.15 g/mol
Primary Botanical Source Securidaca longepedunculata (Roots)
Expected Yield ~0.002% - 0.005% (w/w) from dried root
TLC Detection (Self-Validation) UV 254 nm (dark spot); FeCl3 spray (dark blue/green)
Optimal TLC Mobile Phase Hexane : EtOAc : Formic Acid (5:4:1, v/v/v)

Experimental Design & Mechanistic Causality

This protocol utilizes a three-dimensional separation strategy, ensuring that each step operates on a different chemical principle (orthogonality):

  • pH-Guided Liquid-Liquid Partitioning (Ionizability): Phenolic acids are highly polar and partially ionized at neutral pH. By deliberately acidifying the aqueous extract prior to partitioning with ethyl acetate, we force the carboxylate ion into its protonated, uncharged state (

    
    ). This causality is critical; without acidification, the target compound remains trapped in the aqueous layer, resulting in near-zero yields.
    
  • Normal-Phase Silica Gel (Polarity & Hydrogen Bonding): Due to strong hydrogen bonding, phenolic acids tend to streak on silica. We counter this by utilizing a highly specific step-gradient that gradually increases hydrogen-bond acceptor capacity (using EtOAc and MeOH) to elute the target in a tight band.

  • Sephadex LH-20 Chromatography (

    
     Stacking):  While traditionally a size-exclusion resin, Sephadex LH-20 (a cross-linked dextran) acts as an adsorption medium when used with methanolic solvents. The dextran matrix engages in 
    
    
    
    interactions with the aromatic ring of the target compound, effectively separating it from co-eluting aliphatic impurities of similar molecular weight.

Protocol: From Biomass to Pure Isolate

Phase 1: Biomass Processing and pH-Guided Extraction

Objective: Maximize extraction efficiency and selectively partition moderately polar phenolics.

  • Maceration: Pulverize 1.0 kg of dried S. longepedunculata roots. Macerate in 3.0 L of 80% Methanol (MeOH) for 72 hours at room temperature in the dark (to prevent photo-oxidation of the ortho-diphenol).

  • Concentration: Filter the extract and concentrate under reduced pressure at 40°C to yield a crude methanolic extract.

  • Defatting: Suspend the crude extract in 500 mL of distilled water. Partition sequentially with Hexane (3 x 500 mL). Discard the hexane layer, which contains interfering lipophilic waxes and sterols.

  • Acidification (Critical Step): Adjust the pH of the remaining aqueous layer to ~2.5 using 1M HCl.

  • Target Partitioning: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 x 500 mL)[4]. Combine the EtOAc layers, dry over anhydrous Na2SO4, and evaporate to yield the enriched phenolic fraction.

Phase 2: Orthogonal Normal-Phase Chromatography

Objective: Bulk separation based on molecular polarity.

  • Column Preparation: Slurry-pack a glass column with silica gel (230-400 mesh) using Hexane. Dry-load the EtOAc fraction (e.g., 10 g) onto the column bed.

  • Gradient Elution: Elute using the step-gradient outlined in Table 2.

Table 2: Silica Gel Step-Gradient Elution Profile

Fraction PoolMobile Phase Ratio (v/v)Mechanistic Target / Eluates
F1 - F3Hexane : EtOAc (100:0

80:20)
Residual lipophilic impurities, simple terpenes
F4 - F6Hexane : EtOAc (50:50

20:80)
Moderately polar xanthones
F7 - F9 EtOAc : MeOH (100:0

95:5)
Target Phenolic Acids (2,3-dihydroxy-6-methoxybenzoic acid)
F10 - F12EtOAc : MeOH (80:20

50:50)
Highly polar glycosides, polymeric tannins
  • In-Process Quality Control (IPQC): Monitor fractions F7-F9 via TLC. Spot the fractions alongside a blank. Develop in Hexane:EtOAc:Formic Acid (5:4:1). Self-Validation: The addition of formic acid suppresses ionization, preventing streaking. Spray the plate with 5% FeCl3; a dark blue/green spot confirms the presence of the ortho-dihydroxy moiety. Pool these active fractions.

Phase 3: High-Resolution Purification

Objective: Final polishing using


 interactions.
  • Resin Preparation: Swell Sephadex LH-20 resin in Dichloromethane:Methanol (DCM:MeOH, 1:1 v/v) overnight. The DCM ensures optimal swelling of the beads while maintaining solubility for the phenolic acid.

  • Loading & Elution: Dissolve the pooled active fractions from Phase 2 in a minimal volume of DCM:MeOH (1:1) and load onto the column. Elute isocratically.

  • Collection: Collect 10 mL fractions. The target compound will elute later than aliphatic impurities due to its aromatic ring interacting with the Sephadex matrix. Pool fractions showing a single, pure spot on TLC and evaporate to yield pure 2,3-dihydroxy-6-methoxybenzoic acid.

Phase 4: Structural Validation

Validate the isolated compound's structural integrity using Nuclear Magnetic Resonance (NMR) spectroscopy. Diagnostic signals include:

  • 1H-NMR: A sharp singlet at

    
    3.8 ppm integrating for 3 protons (confirming the -OCH3 group), and two ortho-coupled aromatic doublets.
    
  • 13C-NMR: A highly deshielded carbonyl carbon signal at

    
    170 ppm (confirming the -COOH group).
    

Isolation Workflow Visualization

IsolationWorkflow Plant Securidaca longepedunculata Roots (Dried & Pulverized) Extraction Maceration (80% Methanol, 72h) Plant->Extraction Crude Crude Methanolic Extract Extraction->Crude Partition Liquid-Liquid Partitioning (Hexane -> EtOAc at pH 2.5) Crude->Partition EtOAcFrac Ethyl Acetate Fraction (Enriched Phenolics) Partition->EtOAcFrac Aqueous layer acidified & extracted with EtOAc Silica Silica Gel Column Chromatography (Gradient: Hexane/EtOAc/MeOH) EtOAcFrac->Silica SubFrac Target Sub-fractions (TLC Guided, FeCl3 Active) Silica->SubFrac Elution monitoring at 254 nm Sephadex Sephadex LH-20 Chromatography (Isocratic: DCM/MeOH 1:1) SubFrac->Sephadex Removal of pigments & polymeric impurities PureComp 2,3-dihydroxy-6-methoxybenzoic acid (>95% Purity) Sephadex->PureComp Size & π-π interactions

Figure 1: Workflow for isolating 2,3-dihydroxy-6-methoxybenzoic acid from S. longepedunculata.

References

  • Title: 2,3-Dihydroxy-6-methoxybenzoic acid CAS: 148460-90-6 Source: Howei Pharm URL: [Link]

  • Title: Securidacaxanthones B and C, xanthones from Securidaca longepedunculata (Polygalaceae) Source: ResearchGate (Author Uploads & Phytochemical Data) URL: [Link]

  • Title: Inhibition of Seizure-Like Paroxysms and Toxicity Effects of Securidaca longepedunculata Extracts and Constituents in Zebrafish Danio rerio Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

Application Note: Robust HPLC-DAD Method Development and Validation for the Quantification of 2,3-Dihydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

2,3-Dihydroxy-6-methoxybenzoic acid is a highly polar, functionalized phenolic acid with significant relevance in plant metabolomics, pharmaceutical profiling, and biomarker discovery[1]. The quantification of this compound presents unique chromatographic challenges due to its multiple ionizable moieties—specifically, a carboxylic acid group and two phenolic hydroxyl groups.

At physiological or neutral pH, the carboxylic acid group (pKa ~3.0–4.0) deprotonates, rendering the molecule highly polar. This anionic state results in minimal retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary electrostatic interactions with unendcapped surface silanols[2]. This application note details the systematic development, mechanistic rationale, and validation of a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method, adhering strictly to the latest ICH Q2(R2) guidelines[3].

Method Development Rationale (Quality by Design)

Mobile Phase Optimization and Causality

To counteract the poor retention of polar acidic compounds, the mobile phase must be acidified to a pH at least 2 units below the pKa of the carboxylic acid[4]. We selected 0.1% formic acid (v/v) in water as Mobile Phase A. Formic acid provides a pH of approximately 2.7, which effectively suppresses the ionization of the carboxylate group, ensuring the analyte remains in its neutral, hydrophobic state[5]. This promotes favorable partitioning into the C18 stationary phase, yielding symmetrical peaks and reproducible retention times. Acetonitrile (with 0.1% formic acid) was chosen as Mobile Phase B due to its lower viscosity and superior UV transparency compared to methanol, which is critical for high-sensitivity DAD monitoring at 280 nm.

Column Selection

A polar-embedded or aqueous-compatible C18 column (e.g., Phenomenex Luna Omega Polar C18) is required. Traditional C18 columns are prone to "phase collapse" or stationary phase dewetting when exposed to highly aqueous mobile phases (95% water) at the beginning of the gradient. The polar-modified C18 maintains hydration, ensuring consistent surface area interaction with the polar 2,3-dihydroxy-6-methoxybenzoic acid.

HPLC_Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (Polar C18) A->B C 3. Mobile Phase Optimization (0.1% Formic Acid) B->C D 4. Gradient Design (Aqueous to Organic) C->D E 5. ICH Q2(R2) Validation (Linearity, Precision) D->E

Figure 1: Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 2,3-dihydroxy-6-methoxybenzoic acid (Purity ≥ 98%).

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, Formic Acid (98-100%).

  • Matrix: Lyophilized plant extract or synthetic matrix for spiking.

Self-Validating Sample Preparation Workflow

Phenolic acids are highly susceptible to thermal degradation and UV-induced photo-oxidation. The following extraction protocol is designed as a self-validating system to ensure high recovery while preventing in-situ degradation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 50 mg of the lyophilized sample matrix into a 15 mL amber centrifuge tube. (Causality: Amber glass prevents UV-induced photo-oxidation of the phenolic rings).

  • Solvent Addition: Add 5.0 mL of extraction solvent (Methanol:Water 80:20 v/v containing 0.1% Formic acid). (Causality: The acidic environment stabilizes the phenolic hydroxyl groups against oxidative degradation during extraction).

  • Dispersion: Vortex for 30 seconds to ensure complete matrix dispersion.

  • Extraction: Sonicate in an ice-water bath for 20 minutes. (Causality: The ice bath dissipates ultrasonic heat, preventing thermal degradation of the analyte).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. (Causality: Polytetrafluoroethylene (PTFE) is chosen over Nylon to prevent non-specific binding and loss of phenolic compounds).

Sample_Prep S1 Raw Sample Matrix S2 Solvent Extraction (MeOH:H2O + Formic Acid) S1->S2 S3 Ice-Bath Sonication (20 min) S2->S3 S4 Cold Centrifugation (10,000 rpm, 4°C) S3->S4 S5 PTFE Filtration (0.22 µm) S4->S5 S6 HPLC Injection S5->S6

Figure 2: Self-validating sample preparation protocol preventing analyte degradation.

HPLC-DAD Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode-Array Detector.

  • Column: Phenomenex Luna Omega 3 µm Polar C18 (150 x 4.6 mm).

  • Mobile Phase A: LC-MS Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (reduces system backpressure and improves mass transfer kinetics).

  • Detection Wavelength: 280 nm (optimal absorbance for the substituted aromatic ring).

Table 1: Optimized Gradient Elution Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Rationale
0.0 95 5 High aqueous to retain the polar analyte.
2.0 95 5 Isocratic hold to stabilize baseline.
10.0 60 40 Linear gradient to elute moderately polar matrix components.
12.0 10 90 Column wash step to remove lipophilic interferences.
15.0 10 90 Hold wash step.
15.1 95 5 Return to initial conditions.

| 20.0 | 95 | 5 | Re-equilibration of the stationary phase. |

Method Validation (Adherence to ICH Q2(R2))

The method was rigorously validated according to the ICH Q2(R2) guidelines for analytical procedures, ensuring fitness for its intended purpose[3][6].

Specificity

Specificity was confirmed by comparing the chromatograms of the blank matrix, the standard solution, and the spiked matrix. The diode-array detector was utilized to assess peak purity. The peak purity index for 2,3-dihydroxy-6-methoxybenzoic acid was >0.999 across the entire peak width, indicating an absolute absence of co-eluting matrix interferences.

Linearity and Range

Calibration curves were constructed using seven concentration levels ranging from 1.0 µg/mL to 100.0 µg/mL. The detector response was strictly proportional to the concentration, yielding a robust correlation coefficient (


) of 0.9995.
Precision and Accuracy

Intra-day and inter-day precision were evaluated at three concentration levels (Low, Medium, High). Accuracy was assessed via recovery studies by spiking known amounts of the reference standard into a pre-analyzed blank matrix[6].

Table 2: Precision and Accuracy Validation Results

Spiked Concentration (µg/mL) Intra-day RSD (%) (n=6) Inter-day RSD (%) (n=18) Mean Recovery (%) ± SD
5.0 (Low) 1.2 1.8 98.5 ± 1.1
25.0 (Medium) 0.8 1.4 100.2 ± 0.9

| 80.0 (High) | 0.6 | 1.1 | 99.7 ± 0.7 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Calculated based on the standard deviation of the response (


) and the slope (

) of the calibration curve (LOD =

; LOQ =

).
  • LOD: 0.15 µg/mL

  • LOQ: 0.45 µg/mL

Conclusion

The developed HPLC-DAD method provides a highly robust, sensitive, and reproducible analytical framework for the quantification of 2,3-dihydroxy-6-methoxybenzoic acid. By meticulously controlling the mobile phase pH with formic acid and utilizing a polar-embedded C18 column, the method overcomes the inherent chromatographic challenges of highly polar, ionizable phenolic acids. The comprehensive validation confirms its strict compliance with ICH Q2(R2) standards, ensuring its reliability for routine quality control, pharmacokinetic profiling, and phytochemical analysis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA). europa.eu.
  • validation of analytical procedures q2(r2) - ICH. ich.org.
  • (PDF) Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. ResearchGate.
  • Development of a quantitative high-performance liquid chromatography-photodiode array detection measurement system for phenolic acids. USDA ARS.
  • A simple HPLC-DAD method for analysis of phenolic acids: Addition effect of a hydrophilic deep eutectic solvent to the mobile phase. AKJournals.
  • The Medicinal Halophyte Frankenia laevis L. (Sea Heath) Has In Vitro Antioxidant Activity, α-Glucosidase Inhibition, and Cytotoxicity towards Hepatocarcinoma Cells. MDPI.

Sources

Application Notes and Protocols: A Proposed Total Synthesis of Ceratinophenol A from 2,3-Dihydroxy-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ceratinophenol A, a naturally occurring benzofuran, has garnered interest within the scientific community due to its potential biological activities. This document outlines a detailed, proposed synthetic pathway for the total synthesis of Ceratinophenol A, commencing with the readily available starting material, 2,3-dihydroxy-6-methoxybenzoic acid. This application note provides comprehensive, step-by-step experimental protocols for each proposed transformation, intended for researchers in organic synthesis, medicinal chemistry, and drug development. The proposed route is designed based on well-established and reliable chemical transformations, ensuring a high degree of scientific integrity and reproducibility.

Introduction to Ceratinophenol A

Natural products containing the benzofuran scaffold are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and antitumor properties.[1] This structural motif is a key component in many medicinally important molecules.[2] Ceratinophenol A is a member of this family, and its synthesis provides a valuable platform for the development of novel therapeutic agents. The strategic assembly of its substituted benzofuran core is a key challenge that this guide aims to address.

Strategic Overview of the Synthetic Route

The proposed total synthesis of Ceratinophenol A from 2,3-dihydroxy-6-methoxybenzoic acid is a multi-step process that involves the sequential construction of the target molecule. The chosen strategy focuses on building the carbon skeleton first, followed by the formation of the benzofuran ring system and final functional group manipulations.

The overall synthetic workflow can be visualized as follows:

Total Synthesis of Ceratinophenol A start 2,3-dihydroxy-6-methoxybenzoic acid step1 Reduction (NaBH4, MeOH, THF) start->step1 intermediate1 (2,3-dihydroxy-6-methoxyphenyl)methanol step1->intermediate1 step2 Oxidation (Dess-Martin Periodinane) intermediate1->step2 intermediate2 2,3-dihydroxy-6-methoxybenzaldehyde step2->intermediate2 step3 Wittig Reaction intermediate2->step3 intermediate3 Stilbene Intermediate step3->intermediate3 step4 Oxidative Cyclization intermediate3->step4 intermediate4 Protected Ceratinophenol A step4->intermediate4 step5 Demethylation (BBr3) intermediate4->step5 final_product Ceratinophenol A step5->final_product

Sources

Application Note: 1H NMR Characterization of 2,3-Dihydroxy-6-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the structural characterization of 2,3-dihydroxy-6-methoxybenzoic acid , a secondary metabolite isolated from Securidaca longepedunculata. Due to the tetrasubstituted nature of the benzene ring and the presence of labile protons involved in intramolecular hydrogen bonding, this compound presents specific challenges in NMR profiling. This guide provides a validated workflow for distinguishing this specific regioisomer from related phenolic acids (e.g., gallic acid derivatives) using 1H NMR, emphasizing solvent selection and specific coupling patterns.

Chemical Context & Structural Logic

The target molecule is a benzoic acid derivative with the following substitution pattern:

  • C1: Carboxylic Acid (-COOH)[1]

  • C2: Hydroxyl group (-OH) [Ortho to COOH]

  • C3: Hydroxyl group (-OH) [Meta to COOH]

  • C6: Methoxy group (-OCH3) [Ortho to COOH]

Key Analytical Challenge: Distinguishing the 2,3-dihydroxy-6-methoxy substitution pattern from isomers like 2,4-dihydroxy-6-methoxy or 3,4-dihydroxy-5-methoxy derivatives. The definitive signature lies in the ortho-coupling of the remaining aromatic protons (H4 and H5) and the specific chemical shift environment of the methoxy group.

Experimental Protocol

Sample Preparation

Solvent Selection:

  • Recommended: DMSO-d6 or Acetone-d6 .

    • Reasoning: These polar aprotic solvents disrupt intermolecular hydrogen bonding, resulting in sharper peaks for the aromatic protons. DMSO-d6 is preferred to visualize the labile phenolic/carboxylic protons, which often exchange too rapidly in Methanol-d4.

  • Not Recommended: Chloroform-d (CDCl3) .

    • Reasoning: Solubility of poly-hydroxy benzoic acids is often poor in CDCl3. Furthermore, CDCl3 promotes strong intramolecular hydrogen bonding (C2-OH ··· O=C-OH), which can broaden signals and complicate integration.

Preparation Steps:

  • Weigh 5–10 mg of the isolated compound into a clean vial.

  • Add 600 µL of DMSO-d6 (99.9% D).

  • Sonicate for 60 seconds to ensure complete homogeneity.

  • Transfer to a 5mm high-precision NMR tube.

Acquisition Parameters

To ensure quantitative accuracy and resolution of the aromatic AB system:

  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolving H4/H5 coupling).

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width (SW): 14–16 ppm (to capture downfield -COOH/-OH signals).

  • Relaxation Delay (D1): ≥ 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 64 (for ~5 mg sample) to achieve S/N > 200:1.

  • Temperature: 298 K (25°C).

Results & Characterization Guide

1H NMR Spectral Assignment (DMSO-d6)

The spectrum is defined by three distinct regions: the downfield exchangeable protons, the aromatic AB system, and the aliphatic methoxy singlet.

PositionChemical Shift (δ ppm)*MultiplicityIntegralCoupling (J Hz)Assignment Logic
-COOH / -OH 9.0 – 14.0Broad Singlet3H-Highly variable. C2-OH often H-bonded to C1-COOH.
H-4 6.50 – 6.60Doublet (d)1HJ ≈ 8.8 HzOrtho to C3-OH; Meta to C6-OMe.
H-5 6.65 – 6.75Doublet (d)1HJ ≈ 8.8 HzOrtho to C6-OMe; Meta to C1-COOH.
6-OCH3 3.75 – 3.85Singlet (s)3H-Characteristic methoxy on aromatic ring.

*Note: Exact shifts may vary ±0.05 ppm depending on concentration and water content in DMSO.

Detailed Mechanistic Analysis
  • The Aromatic AB System (H4 & H5):

    • The presence of two protons at C4 and C5 creates a classic AB spin system .

    • Because they are adjacent (ortho), they exhibit a coupling constant (³J ) of approximately 8.8 Hz .

    • Differentiation: If the protons were meta (e.g., in a 2,4-dihydroxy-5-methoxy isomer), the coupling constant would be significantly smaller (⁴J ≈ 2–3 Hz). This 8.8 Hz coupling is the primary confirmation of the 4,5-unsubstituted backbone.

  • The Methoxy Signal:

    • The sharp singlet at ~3.80 ppm confirms the presence of the O-methyl group.

    • Its position at C6 is confirmed by the shielding effect it exerts on H5 (ortho position).

  • Labile Protons:

    • In DMSO-d6, you may observe distinct signals for the phenolic OH groups if the sample is dry. The C2-OH often appears further downfield due to the "salicylic effect" (hydrogen bonding to the carbonyl oxygen).

Structural Validation Workflow

To definitively prove the structure and rule out regioisomers, the following logic pathway is applied.

Visualization: Structural Logic Tree

StructuralLogic Start Unknown Phenolic Acid (C8H8O5) Step1 1H NMR: Aromatic Region Start->Step1 Decision1 Coupling Constant (J)? Step1->Decision1 ResultMeta J = 2-3 Hz (Meta Coupling) Decision1->ResultMeta Small J ResultOrtho J = 8-9 Hz (Ortho Coupling) Decision1->ResultOrtho Large J IsomerA Isomer: 2,4-dihydroxy-... (Protons at C3, C5) ResultMeta->IsomerA IsomerB Candidate: 2,3-dihydroxy-6-methoxy (Protons at C4, C5) ResultOrtho->IsomerB Step2 HMBC Correlation IsomerB->Step2 Validation OMe (3.8 ppm) -> C6 (150+ ppm) H5 -> C1 (COOH) & C3 (OH) Step2->Validation

Figure 1: Decision tree for distinguishing 2,3-dihydroxy-6-methoxybenzoic acid from meta-coupled isomers.

Visualization: Experimental Workflow

Workflow Sample Sample: 5-10 mg Isolated Solid Solvent Solvent: DMSO-d6 (Disrupts Dimers) Sample->Solvent Acq Acquisition: Pulse: zg30 NS: 64 D1: 2s Solvent->Acq Process Processing: LB: 0.3 Hz Phase/Baseline Corr. Acq->Process Analysis Analysis: Verify J=8.8Hz Integrate OMe Process->Analysis

Figure 2: Step-by-step experimental protocol for high-fidelity NMR acquisition.

References

  • Meli, A. L., et al. (2007).[2][3] Securidacaxanthones B and C, xanthones from Securidaca longepedunculata (Polygalaceae).[4][5] Planta Medica, 73(1), 199–202.

    • Context: Primary isolation paper identifying 3-hydroxy-6-methoxysalicylic acid (2,3-dihydroxy-6-methoxybenzoic acid).
  • Meyer, J. J. M., et al. (2008).[3][4] Novel xanthones from Securidaca longepedunculata with activity against erectile dysfunction.[4] Journal of Ethnopharmacology, 119(3), 599-603.

    • Context: Confirmatory spectral data and bioactivity context for the metabolite.[2][4][5][6]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

    • Context: Standard reference for calibrating residual solvent peaks (DMSO-d6

Sources

Application Note: Mass Spectrometric Fragmentation Dynamics and Isomeric Differentiation of Methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Techniques: GC-EI-MS, LC-ESI-MS/MS, Structural Elucidation

Introduction: The Analytical Challenge of Isomeric Benzoic Acids

Methoxybenzoic acids (anisic acids) are critical intermediates in pharmaceutical synthesis, metabolomics, and natural product profiling. While mass spectrometry (MS) is the gold standard for structural elucidation, differentiating the ortho-, meta-, and para-isomers presents a unique analytical challenge. Because these isomers share identical molecular weights (152 g/mol ) and highly similar elemental compositions, standard Electron Ionization (EI) often yields indistinguishable spectral fingerprints.

To overcome this, analytical scientists must leverage specific mechanistic pathways—such as resonance stabilization and steric proximity effects—to force diagnostic fragmentations. This guide details the foundational EI fragmentation pathways of methoxybenzoic acids and introduces an advanced LC-MS/MS methodology utilizing the "ortho effect" to definitively differentiate isomers without relying solely on chromatographic retention times.

Fundamental Electron Ionization (EI) Fragmentation Pathways

Under standard 70 eV Electron Ionization (EI), methoxybenzoic acids undergo predictable, logical fragmentation driven by the stability of the resulting cations. The process initiates with the formation of the radical molecular ion [M]•+ at m/z 152 [1].

Mechanistic Causality of Primary Losses

The most prominent fragmentation event across all isomers is the loss of a hydroxyl radical (•OH) from the carboxylic acid moiety, yielding a highly stable acylium ion at m/z 135 [2].

  • Why is m/z 135 the base peak? In the para-isomer (4-methoxybenzoic acid), the acylium ion is heavily stabilized by resonance. The lone pairs on the para-methoxy oxygen can delocalize through the aromatic ring, stabilizing the positive charge on the carbonyl carbon.

  • Secondary Cleavages: The molecule also exhibits a characteristic loss of a methyl radical (•CH3) from the methoxy group, generating an ion at m/z 137 .

  • Sequential Degradation: The acylium ion (m/z 135) undergoes a subsequent neutral loss of carbon monoxide (CO) to form a phenyl cation derivative at m/z 107 , which further fragments into smaller aromatic signatures (m/z 92, 77, and 65) [3].

Quantitative Fragmentation Summary
Fragment Ion (m/z)Relative Intensity (%)Neutral LossProposed Structural Assignment
152 99.9 - 100NoneMolecular Ion [C8H8O3]•+
137 ~50- •CH3 (15 Da)Loss of methyl radical
135 ~90 - 100- •OH (17 Da)Acylium ion formation
121 Variable- •OCH3 (31 Da)Loss of methoxy radical
107 Moderate- CO (28 Da)From m/z 135 intermediate
77 ~16 - 40- CH2O (30 Da)Phenyl cation [C6H5]+

Data synthesized from standardized EI-MS libraries for 4-methoxybenzoic acid.[4].

EI_Fragmentation M Molecular Ion [M]•+ m/z 152 F135 Acylium Ion [M - •OH]+ m/z 135 M->F135 - •OH (Primary Loss) F137 Radical Cation [M - •CH3]+ m/z 137 M->F137 - •CH3 F107 Phenyl Cation Deriv. [m/z 135 - CO]+ m/z 107 F135->F107 - CO F77 Phenyl Cation [C6H5]+ m/z 77 F107->F77 - CH2O

Figure 1: Primary EI-MS fragmentation pathways of methoxybenzoic acids in positive ion mode.

Isomeric Differentiation via the "Ortho Effect" (ESI-MS/MS)

While EI spectra of the isomers are nearly identical, negative ion Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) exposes a dramatic and diagnostically useful phenomenon known as the "ortho effect" [5].

The Mechanism of Diagnostic Fragmentation

When subjected to ESI in negative mode, all three isomers readily deprotonate to form the [M-H]- anion at m/z 151 . Upon CID activation, the initial fragmentation step for all isomers is the loss of carbon dioxide (CO2), yielding a carbanion intermediate at m/z 107 [6].

It is at this m/z 107 intermediate where the causality of the ortho effect becomes apparent:

  • Steric Proximity: In the ortho-isomer (2-methoxybenzoate), the newly formed negative charge is spatially adjacent to the methoxy group.

  • E1cB-like Elimination: This proximity facilitates a highly specific, E1cB-like elimination mechanism, resulting in the exclusive loss of a formaldehyde molecule (CH2O) to yield a phenoxide anion at m/z 77 [5].

  • Isomeric Exclusion: Because the meta- and para-isomers lack this spatial proximity, they cannot undergo this transition state. Thus, a peak at m/z 77 in negative ion MS/MS is an absolute confirmation of the ortho configuration.

Advanced Phenomenon: The "Ring Walk"

In heavily substituted derivatives, such as the 2,3,4-trimethoxybenzoate anion, the negative charge exhibits a circumambulatory movement—or "ring walk." After the initial CO2 loss, the charge migrates from position 1 to 2, 3, and 4, enduring three consecutive eliminations of formaldehyde units [6]. This proves that the ortho effect is not just an isolated anomaly, but a predictable thermodynamic pathway governed by charge proximity.

Ortho_Effect Precursor Deprotonated Anion [M-H]- m/z 151 Intermediate Carbanion Intermediate [M-H - CO2]- m/z 107 Precursor->Intermediate CID Activation - CO2 (All Isomers) OrthoProduct Phenoxide Anion [m/z 107 - CH2O]- m/z 77 Intermediate->OrthoProduct Ortho Isomer Only - CH2O (E1cB-like) MetaPara No Formaldehyde Loss (Steric Distance Prevents Reaction) Intermediate->MetaPara Meta/Para Isomers

Figure 2: The "Ortho Effect" mechanism enabling isomeric differentiation via ESI-CID.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes necessary controls to verify ionization efficiency and chromatographic integrity.

Protocol A: GC-EI-MS for General Structural Confirmation

Because carboxylic acids are polar and prone to peak tailing in gas chromatography, derivatization is required to increase volatility and thermal stability [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the methoxybenzoic acid sample in 1.0 mL of anhydrous dichloromethane (DCM).

  • Derivatization (Silylation): Transfer 100 µL of the sample solution to a GC vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes to ensure complete silylation of the carboxylic acid group.

  • System Validation (The Self-Check): Prepare a blank (DCM + BSTFA) and an Internal Standard (IS) vial containing 10 µg/mL of deuterated p-anisic acid (d3). Run the blank first to confirm no carryover, followed by the IS to verify the expected m/z shift (+3 Da) and optimal theoretical plate count.

  • GC-MS Parameters:

    • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Injection: 1 µL, Split ratio 10:1, Injector Temp 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Scan range m/z 50–350.

Protocol B: LC-ESI-MS/MS for Isomeric Differentiation

This protocol exploits the ortho effect in negative ion mode to definitively identify the 2-methoxybenzoic acid isomer.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a solution of 50:50 Methanol:Water containing 10 mM Ammonium Acetate. Causality: Ammonium acetate buffers the pH to facilitate efficient deprotonation to the [M-H]- state without suppressing the MS signal.

  • System Validation (The Self-Check): Infuse a known equimolar mixture of ortho-, meta-, and para-methoxybenzoic acid standards. The system is validated only when the extracted ion chromatogram (XIC) for the MS/MS transition 151 → 77 shows a single, distinct peak corresponding exclusively to the retention time of the ortho standard.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A = 10 mM Ammonium Acetate in Water; B = Methanol. Gradient from 5% B to 95% B over 10 minutes.

    • Ionization Mode: ESI Negative.

    • CID Parameters: Isolate precursor m/z 151. Apply a collision energy (CE) ramp from 15 eV to 25 eV using Argon as the collision gas.

    • Detection: Monitor Product Ion Scan (m/z 50–160) focusing on the diagnostic m/z 107 and m/z 77 fragments.

References

  • K. J. R. et al. "Circumambulatory Movement of Negative Charge (“Ring Walk”) during Gas-Phase Dissociation of 2,3,4-Trimethoxybenzoate Anion." The Journal of Organic Chemistry, American Chemical Society (2014). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11461, 3-Methoxybenzoic Acid." PubChem. URL:[Link]

  • Vaia. "Problem 32 Account for the presence of peak... [FREE SOLUTION]." Vaia Educational Resources. URL: [Link]

Sources

Application Notes and Protocols for the Regioselective Methylation of 2,3,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective methylation of 2,3,6-trihydroxybenzoic acid. This process is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This guide delves into the underlying chemical principles governing regioselectivity, offers detailed, field-proven experimental protocols, and outlines robust analytical methods for the validation of reaction outcomes. By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary knowledge to not only replicate the described methods but also to adapt and troubleshoot them for their specific applications.

Introduction: The Challenge of Regioselectivity

2,3,6-Trihydroxybenzoic acid is a polyhydroxylated aromatic compound that serves as a valuable building block in organic synthesis. Its derivatives are precursors to a wide range of natural products and pharmaceutical agents. The selective methylation of one or more of its three hydroxyl groups is often a key transformation in these synthetic pathways. However, the similar reactivity of the hydroxyl groups presents a significant challenge in achieving high regioselectivity. Uncontrolled methylation can lead to a mixture of mono-, di-, and tri-methylated products, as well as isomers, which are often difficult to separate and result in low yields of the desired compound.

The ability to direct methylation to a specific hydroxyl group is therefore of paramount importance. This guide will focus on strategies to achieve this control, emphasizing the interplay of electronic and steric effects, as well as the judicious use of protecting groups and reaction conditions.

Principles of Regioselective Methylation

The regioselectivity of the methylation of 2,3,6-trihydroxybenzoic acid is governed by the differential nucleophilicity of the three hydroxyl groups. This nucleophilicity is, in turn, influenced by several factors:

  • Electronic Effects: The electron-withdrawing carboxylic acid group deactivates the aromatic ring and reduces the nucleophilicity of the hydroxyl groups, particularly those in the ortho and para positions. Conversely, the hydroxyl groups themselves are electron-donating and activate the ring. The interplay of these effects results in a nuanced reactivity profile.

  • Steric Hindrance: The hydroxyl group at the 2-position, being ortho to the bulky carboxylic acid group, is sterically hindered. This can make it less accessible to methylation reagents compared to the hydroxyl groups at the 3- and 6-positions.

  • Intramolecular Hydrogen Bonding: The hydroxyl groups can engage in intramolecular hydrogen bonding with the carboxylic acid group, which can influence their acidity and nucleophilicity.

By carefully selecting the methylating agent, base, and solvent, it is possible to exploit these subtle differences to favor methylation at a specific position. For instance, bulkier methylating agents may preferentially react with the less sterically hindered hydroxyl groups.

Experimental Protocols

This section provides detailed protocols for the regioselective methylation of 2,3,6-trihydroxybenzoic acid. The choice of protocol will depend on the desired methylation pattern.

General Considerations
  • Reagent Purity: Use high-purity reagents and solvents to minimize side reactions. Anhydrous conditions are often necessary, especially when using strong bases.

  • Inert Atmosphere: Reactions involving strong bases or air-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]

Protocol 1: Selective Methylation using Dimethyl Sulfate (DMS)

This protocol is a common method for the methylation of phenols.[3][4] By carefully controlling the stoichiometry of the reagents, it is possible to achieve a degree of regioselectivity.

Materials:

  • 2,3,6-trihydroxybenzoic acid

  • Dimethyl sulfate (DMS) - Caution: DMS is highly toxic and carcinogenic. Handle with extreme care in a fume hood. [4]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2,3,6-trihydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetone to the flask to create a suspension.

  • With vigorous stirring, add dimethyl sulfate (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Outcome: This procedure will likely yield a mixture of methylated products. The primary product will depend on the specific reaction conditions. Careful control of stoichiometry and reaction time is crucial for maximizing the yield of the desired isomer.

Protocol 2: Regioselective Methylation using Protecting Groups

For highly selective methylation, a protecting group strategy is often employed. This involves selectively protecting one or more hydroxyl groups, performing the methylation, and then deprotecting to reveal the desired product. The choice of protecting group is critical and should be based on its stability under the methylation conditions and the ease of its removal.

Workflow for Regioselective Methylation using Protecting Groups:

G A 2,3,6-Trihydroxybenzoic Acid B Selective Protection A->B C Protected Intermediate B->C e.g., Acetonide formation for adjacent diols D Methylation C->D E Methylated Protected Intermediate D->E e.g., DMS, K2CO3 F Deprotection E->F G Regioselectively Methylated Product F->G e.g., Acidic hydrolysis

Caption: Workflow for regioselective methylation using a protecting group strategy.

Example: Acetonide Protection of Adjacent Hydroxyls

This strategy can be used to selectively methylate the 6-hydroxyl group by first protecting the 2- and 3-hydroxyl groups as an acetonide.[5]

Step 1: Acetonide Protection

  • Suspend 2,3,6-trihydroxybenzoic acid in 2,2-dimethoxypropane.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a mild base (e.g., sodium bicarbonate).

  • Extract the product into an organic solvent, wash, dry, and concentrate to obtain the protected intermediate.

Step 2: Methylation

  • Follow Protocol 1 (using DMS and K₂CO₃) with the protected intermediate.

Step 3: Deprotection

  • Dissolve the methylated protected intermediate in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 1 M HCl).

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Extract the product, wash, dry, and purify as necessary.

Analytical Validation

Confirmation of the structure and purity of the methylated product is essential. A combination of chromatographic and spectroscopic techniques is typically employed.[6][7]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the product and for separating isomers.[1][8][9] A reversed-phase C18 column with a gradient elution of water (with a small amount of acid, e.g., formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for both separation and identification.[1] Derivatization of the hydroxyl and carboxyl groups (e.g., by silylation) may be necessary to increase volatility.[1]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts of the aromatic protons and carbons, as well as the methoxy protons, will be indicative of the methylation pattern.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming the addition of the methyl group(s).

Table 1: Summary of Analytical Techniques for Product Validation

TechniqueInformation Provided
HPLC Purity assessment, isomer separation[1][8][9]
GC-MS Separation and identification of volatile derivatives[1]
¹H NMR Structural information, position of methyl groups
¹³C NMR Structural confirmation, carbon framework
MS Molecular weight confirmation

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, product degradationOptimize reaction time and temperature. Ensure anhydrous conditions. Use a milder base if necessary.
Poor Regioselectivity Similar reactivity of hydroxyl groupsEmploy a protecting group strategy. Experiment with different methylating agents and bases.
Formation of Multiple Products Over-methylationUse a stoichiometric amount of the methylating agent. Monitor the reaction closely and stop it once the desired product is formed.
Difficulty in Purification Similar polarity of isomersOptimize the mobile phase for column chromatography. Consider using a different stationary phase or preparative HPLC.

Conclusion

The regioselective methylation of 2,3,6-trihydroxybenzoic acid is a challenging but achievable synthetic transformation. A thorough understanding of the principles of regioselectivity, careful execution of experimental protocols, and rigorous analytical validation are key to success. The methods and insights provided in this guide are intended to serve as a valuable resource for researchers working in the fields of organic synthesis and drug development.

References

  • ResearchGate. (2012, May 4). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • University of Surrey. (n.d.). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. Retrieved from [Link]

  • OSTI.gov. (2017, March 22). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. Retrieved from [Link]

  • CABI Digital Library. (2005, November 2). Chromatographic determination of derivatives of p-hydroxybenzoic acid in Melissa officinalis by HPLC. Retrieved from [Link]

Sources

Application Note: Advanced Crystallization Techniques for 2,3-Dihydroxy-6-methoxybenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers Document Type: Technical Protocol & Methodological Guide

Introduction and Mechanistic Rationale

2,3-Dihydroxy-6-methoxybenzoic acid (CAS: 148460-90-6), a highly functionalized polyhydroxy phenolic acid, is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally related to salicylic and gallic acids, this molecule presents unique downstream processing challenges. The presence of dual hydroxyl groups alongside a carboxylic acid and a methoxy moiety creates a complex hydrogen-bonding network. If crystallization is poorly controlled, this network frequently leads to solvent entrapment, broad particle size distributions (PSD), and polymorphic instability.

To achieve pharmaceutical-grade purity (>99.5%), empirical trial-and-error is insufficient. Instead, a thermodynamically grounded approach is required. This guide details two field-proven methodologies: Controlled Cooling Crystallization and Ultrasound-Assisted Anti-Solvent Crystallization (Sonocrystallization) . By manipulating the metastable zone width (MSZW) and nucleation kinetics, these protocols ensure reproducible crystal habits, high yield, and optimal bioavailability profiles[1].

Thermodynamic Profiling & Solvent Selection

The foundation of any robust crystallization process is the solubility curve. Phenolic acids generally exhibit poor aqueous solubility but demonstrate high solubility in polar protic and aprotic organic solvents due to favorable solute-solvent hydrogen bonding[2].

Causality in Solvent Selection: Ethanol is selected as the primary solvent because its dielectric constant (


) perfectly balances the solvation of the polar hydroxyl groups while allowing for a steep temperature-dependent solubility gradient. Water (

) acts as an ideal anti-solvent; its introduction rapidly decreases the solubility of the hydrophobic aromatic core, forcing the system into high supersaturation[3].
Table 1: Extrapolated Solubility Profile & Solvent Suitability

Data synthesized from thermodynamic models of homologous polyhydroxy phenolic acids.

Solvent SystemDielectric Constant (

)
Est. Solubility @ 25°C (mg/mL)Est. Solubility @ 60°C (mg/mL)Process Role
Water 80.1< 2.5~ 9.0Anti-Solvent
Ethanol (Absolute) 24.5> 150.0> 450.0Primary Solvent
Methanol 32.7> 180.0> 500.0Primary Solvent
Acetonitrile 37.5~ 85.0~ 260.0Co-Solvent / Washing
n-Hexane 1.8< 0.1< 0.5Non-polar Anti-Solvent

Protocol A: Controlled Cooling Crystallization

Cooling crystallization relies on the temperature-dependent solubility of the API. To prevent "crash precipitation"—which traps impurities within the crystal lattice—the cooling trajectory must remain strictly within the metastable zone[4].

CoolingCryst Start Crude 2,3-Dihydroxy- 6-methoxybenzoic acid Dissolution Dissolution in Ethanol (T = 60°C) Start->Dissolution Filtration Hot Polish Filtration (Remove insolubles) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 5°C) Filtration->Cooling Seeding Introduction of Seeds (At metastable zone) Cooling->Seeding Optional Isolation Filtration & Washing (Cold Ethanol/Water) Cooling->Isolation Seeding->Isolation Drying Vacuum Drying (40°C, 20 mbar) Isolation->Drying

Caption: Workflow for the controlled cooling crystallization of phenolic acids.

Step-by-Step Methodology
  • Dissolution: Suspend 100 g of crude 2,3-dihydroxy-6-methoxybenzoic acid in 300 mL of absolute ethanol in a jacketed crystallizer.

  • Heating: Ramp the internal temperature to 60°C under continuous agitation (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE membrane to remove insoluble particulate impurities. Crucial: Maintain the receiving vessel at 60°C to prevent premature nucleation.

  • Controlled Cooling (Self-Validating Step): Initiate a linear cooling ramp of 0.5°C/min down to 45°C.

    • Validation Check: Extract a 1 mL aliquot and analyze via Focused Beam Reflectance Measurement (FBRM). If chord lengths indicate massive spontaneous nucleation (a spike in fine particles), the system has breached the metastable limit. Reheat to 60°C and reduce the cooling rate to 0.3°C/min.

  • Seeding (Optional but Recommended): At 45°C, introduce 1% w/w of pure seed crystals to dictate the polymorphic form and provide a surface for controlled growth[5].

  • Final Cooling & Aging: Continue cooling at 0.5°C/min to a final temperature of 5°C. Hold the suspension at 5°C for 2 hours to maximize yield.

  • Isolation & Drying: Filter the slurry under vacuum. Wash the filter cake with 50 mL of pre-chilled (5°C) 1:1 Ethanol/Water. Dry in a vacuum oven at 40°C and 20 mbar for 12 hours.

Protocol B: Ultrasound-Assisted Anti-Solvent Crystallization (Sonocrystallization)

For formulations requiring a narrow, micronized particle size distribution (e.g., for enhanced dissolution rates), standard cooling is inadequate. Anti-solvent crystallization combined with ultrasonic irradiation (sonocrystallization) solves this by utilizing acoustic cavitation. The collapse of cavitation bubbles generates localized hot spots and pressure shockwaves, which drastically reduce the induction time and energy barrier for primary nucleation[6].

Sonocryst Solvent API in Ethanol (Primary Solvent) Mixing Mixing Zone (High Supersaturation) Solvent->Mixing Antisolvent Water (Anti-Solvent) Antisolvent->Mixing Ultrasound Ultrasonic Irradiation (Cavitation Bubbles) Mixing->Ultrasound Nucleation Primary Nucleation (Uniform Size) Ultrasound->Nucleation Induces Growth Crystal Growth (Reduced Agglomeration) Nucleation->Growth

Caption: Mechanism of ultrasound-assisted anti-solvent crystallization.

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 50 g of the API in 150 mL of absolute ethanol at 25°C.

  • Anti-Solvent Preparation: Pre-chill 450 mL of ultra-pure water (anti-solvent) to 10°C in a separate sonication vessel equipped with a 20 kHz ultrasonic probe.

  • Injection & Sonication: Activate the ultrasonic probe (amplitude set to 40%). Using a programmable syringe pump, inject the API-ethanol solution directly into the sonicated water phase at a constant addition rate of 5 mL/min.

    • Mechanistic Insight: The slow injection rate ensures that the local supersaturation at the mixing point is immediately dissipated by the ultrasonic waves, creating billions of uniform nuclei rather than large, agglomerated chunks.

  • Maturation: Once addition is complete, maintain sonication for an additional 5 minutes to prevent agglomeration via Ostwald ripening.

  • Isolation: Filter the resulting milky suspension through a 0.22 µm membrane. Wash with 50 mL of cold water and vacuum dry at 40°C.

Analytical Validation

A crystallization protocol is only as robust as its analytical verification. Post-isolation, the following self-validating checks must be performed:

  • HPLC (Purity): Confirm that the chromatographic purity exceeds 99.5%. The removal of structurally similar impurities validates the thermodynamic selectivity of the solvent system.

  • X-Ray Powder Diffraction (XRPD): Compare the diffractogram against the reference standard to ensure no pseudopolymorphs (solvates/hydrates) were formed during the anti-solvent addition.

  • Differential Scanning Calorimetry (DSC): A sharp, single endothermic melting peak confirms high crystal lattice energy and the absence of amorphous domains.

References

  • Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology.4

  • Pharmaceutical Crystallization in drug development. Syrris.1

  • Cocrystals of Praziquantel with Phenolic Acids: Discovery, Characterization, and Evaluation. MDPI.5

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications (IJCEA).3

  • Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. National Institutes of Health (NIH) / PMC.2

  • Process intensification of anti-solvent crystallization of salicylic acid using ultrasonic irradiations. ResearchGate.6

Sources

Application Note: UV-Vis Characterization of 2,3-Dihydroxy-6-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis absorption spectra of 2,3-dihydroxy-6-methoxybenzoic acid Content Type: Application Note & Protocol Audience: Researchers, Drug Discovery Scientists[1]

Abstract & Theoretical Foundation

The compound 2,3-dihydroxy-6-methoxybenzoic acid is a polysubstituted phenolic acid, structurally related to the microbial siderophore moiety 2,3-dihydroxybenzoic acid (2,3-DHBA) and the plant metabolite 6-methoxysalicylic acid.[1] Its specific substitution pattern—featuring a catechol group (2,3-diOH) and an ortho-methoxy group (6-OMe)—creates a unique electronic environment that significantly influences its UV-Vis absorption profile.[1]

Electronic Transitions

The UV-Vis spectrum of this molecule is governed by


 and 

transitions typical of benzene derivatives.[1] However, three critical structural factors modulate these transitions:
  • The Catechol Moiety (2,3-OH): Acts as a strong auxochrome, donating electron density into the ring (

    
    -donor), resulting in a bathochromic (red) shift compared to benzoic acid.[1]
    
  • The 6-Methoxy Group: Provides an additional auxochromic effect.[1] Being ortho to the carboxyl group, it may induce steric hindrance that forces the carboxylate out of planarity, potentially affecting the intensity (hypochromic effect) of the primary benzenoid band (Band II).[1]

  • Intramolecular Hydrogen Bonding: The hydroxyl group at C2 forms a stable hydrogen bond with the carbonyl oxygen of the carboxylic acid (salicylate-type bonding), stabilizing the ground state and influencing the

    
    .[1]
    

Predicted Spectral Features: Based on empirical data for 2,3-DHBA and 6-methoxysalicylic acid, 2,3-dihydroxy-6-methoxybenzoic acid is expected to exhibit:

  • Band II (Benzenoid E2 band):

    
    250–265 nm (High intensity).
    
  • Band I (Conjugation B band):

    
    310–330 nm (Moderate intensity, sensitive to pH).
    

Experimental Protocol: Spectral Acquisition

Materials & Reagents[1]
  • Analyte: 2,3-dihydroxy-6-methoxybenzoic acid (>98% purity).[1]

  • Solvents: Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ), Acetonitrile (UV Cutoff <190 nm).[1]

  • Buffers: Phosphate buffer (pH 2.0, 7.4), Borate buffer (pH 10.0).[1]

  • Additives: 0.1 M HCl, 0.1 M NaOH, EDTA (disodium salt).[1]

Critical Pre-Check: Catechol Oxidation

Warning: 2,3-dihydroxy compounds are highly susceptible to autoxidation, particularly in alkaline conditions, forming o-quinones which absorb strongly in the visible region (400–500 nm).[1]

  • Mitigation: All alkaline measurements must be performed immediately after mixing. De-gas buffers with Argon or Nitrogen if high precision is required.[1]

Step-by-Step Workflow
Step 1: Stock Solution Preparation

Dissolve the compound in Methanol to ensure complete solubility before diluting into aqueous buffers.[1]

  • Target Concentration: 1.0 mM (Stock).

  • Weighing: Weigh 1.84 mg (MW

    
     184.15  g/mol ) into a 10 mL volumetric flask.
    
  • Solvation: Dissolve in 10 mL Methanol. Sonicate for 2 minutes.

Step 2: Working Solution & Solvent Scans

Prepare working solutions (


) in three distinct environments to observe solvatochromic and pH shifts.
EnvironmentPreparation (Total Vol: 3 mL)PurposeExpected State
Acidic (pH < 2)

Stock +

0.1 M HCl
Protonated Neutral

Physiological (pH 7.4)

Stock +

PBS
Mono-anionic

Alkaline (pH > 10)

Stock +

0.1 M NaOH
Di/Tri-anionic

Step 3: Instrumental Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]

  • Scan Range: 200 nm – 500 nm.[1]

  • Bandwidth: 1.0 nm (Critical for resolving fine structure in benzenoid bands).[1]

  • Scan Speed: Medium (400 nm/min).

  • Baseline: Auto-zero with blank solvent (buffer only) prior to sample measurement.[1]

Data Analysis & Interpretation

Spectral Characteristics

Upon scanning, you will observe specific shifts based on the ionization state of the molecule.[1]

  • Acidic State (Neutral Species):

    • Expect a sharp peak at 210-220 nm and a broader band at 300-310 nm .[1]

    • The 6-methoxy group typically induces a slight red shift (+5-10 nm) compared to unsubstituted 2,3-DHBA.[1]

  • Alkaline State (Anionic Species):

    • Bathochromic Shift: Deprotonation of the phenolic -OH groups (pKa

      
       9-10 and 13) raises the energy of the non-bonding orbitals (
      
      
      
      ), reducing the energy gap for the
      
      
      transition.[1]
    • Expect the Band I peak to shift to 330-350 nm with increased hyperchromicity (intensity).[1]

    • Note: Appearance of a broad band >400 nm indicates oxidation to a quinone species (sample degradation).[1]

Calculation of Molar Extinction Coefficient ( )

Use the Beer-Lambert Law (


) to validate the purity and concentration.[1]
  • Select

    
     from the acidic scan (e.g., 310 nm).
    
  • Plot Absorbance vs. Concentration (10, 25, 50, 75, 100

    
    ).[1]
    
  • Linear regression (

    
    ) confirms validity.[1]
    
  • Slope =

    
     (units: 
    
    
    
    ).[1]

Visualized Workflows

Experimental Logic Flow

The following diagram illustrates the decision-making process for characterizing this specific chromophore, including the critical oxidation check.

UV_Characterization_Flow Start Sample Isolation (Solid) Solvation Solvation in MeOH (Stock 1mM) Start->Solvation Dilution Dilution to 50µM (Aqueous Buffers) Solvation->Dilution Check Oxidation Check (Rapid Scan) Dilution->Check Acidscan Acidic Scan (pH 2) Reference Spectrum Check->Acidscan Stable Basescan Alkaline Scan (pH 12) Bathochromic Shift Check->Basescan Immediate Valid Valid Spectrum Calculate Epsilon Acidscan->Valid Quinone Quinone Detected (Abs > 400nm) Basescan->Quinone Slow Scan/No Argon Basescan->Valid Fast Scan

Caption: Workflow for UV-Vis characterization of oxidation-sensitive catechol derivatives.

pH-Dependent Ionization Pathway

Understanding the species present at each pH is vital for interpreting the spectra.[1]

Ionization_Pathway Neutral Neutral Species (pH < 2) COOH, OH, OH MonoAnion Mono-Anion (pH ~ 4-7) COO-, OH, OH Neutral->MonoAnion pKa1 ~3.0 (Carboxyl) DiAnion Di-Anion (pH ~ 9-11) COO-, O-, OH MonoAnion->DiAnion pKa2 ~9.8 (Phenolic C3-OH) TriAnion Tri-Anion (pH > 13) COO-, O-, O- DiAnion->TriAnion pKa3 ~13.0 (Phenolic C2-OH)

Caption: Predicted ionization steps for 2,3-dihydroxy-6-methoxybenzoic acid based on salicylate analogs.[1]

References

  • Friedman, R. et al. (2006).[1] Structure and UV spectra of hydroxysalicylic acids. Journal of Chemical & Engineering Data.

  • NIST Chemistry WebBook. (2023).[1] UV-Vis Spectrum of 2,3-Dihydroxybenzoic Acid. National Institute of Standards and Technology.[1][2]

  • Sielc Technologies. (2024).[1] UV-Vis Spectrum of Benzoic Acid Derivatives and HPLC Methods. Sielc Application Library.

  • PubChem. (2024).[1] Compound Summary: 2,3-Dihydroxybenzoic Acid.[1][2][3][4][5][6][7] National Library of Medicine.[1]

  • BenchChem. (2025).[1][6] Technical Overview: 2,3-Dihydroxy-4-methoxybenzoic Acid. (Used for structural analog comparison).

Sources

Preparation of ethyl 5-bromo-2,3-dihydroxy-6-methoxybenzoate intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Ethyl 5-bromo-2,3-dihydroxy-6-methoxybenzoate

Abstract This application note details a robust, multi-step synthetic protocol for the preparation of ethyl 5-bromo-2,3-dihydroxy-6-methoxybenzoate , a highly functionalized aromatic intermediate and the core structure of the marine natural product Ceratinophenol A . The synthesis utilizes commercially available 2,6-dimethoxybenzoic acid as the starting scaffold. Key transformations include regioselective bromination, lithium-halogen exchange coupled with boronate oxidation to install the phenolic hydroxyl group, and a chelation-controlled selective demethylation to establish the requisite 2,3-dihydroxy-6-methoxy substitution pattern. This guide is designed for medicinal chemists and process development scientists requiring high-purity intermediates for structure-activity relationship (SAR) studies or total synthesis.

Introduction & Retrosynthetic Analysis

The target compound, ethyl 5-bromo-2,3-dihydroxy-6-methoxybenzoate, features a penta-substituted benzene ring with a specific "1,2,3,5,6" substitution pattern. The coexistence of a catechol moiety (2,3-dihydroxy) and a methoxy group at position 6, alongside a bromine atom at position 5, presents a challenge in regiochemical control.

Retrosynthetic Logic:

  • The Core Scaffold: The 2,3-dihydroxy-6-methoxy motif is accessed from 2,6-dimethoxybenzoic acid . The symmetry of the starting material is broken via electrophilic bromination, which occurs exclusively at the 3-position (ortho to the activating methoxy and meta to the directing carboxyl).

  • Hydroxyl Installation: The 3-bromo substituent serves as a handle for hydroxylation via lithiation and borate oxidation, yielding the 3-hydroxy-2,6-dimethoxy intermediate.

  • Regioselective Demethylation: The critical step involves the selective cleavage of the 2-methoxy group over the 6-methoxy group. This is driven by the thermodynamic stability of the resulting boron-chelated species (involving the 2-OH, 3-OH, and carbonyl oxygen) during the BCl₃-mediated deprotection.

  • Final Functionalization: The final bromine atom is introduced at position 5, directed by the cooperative activating effects of the newly formed 2-hydroxyl and the retained 6-methoxy group.

Reaction Scheme & Workflow

SynthesisWorkflow Figure 1: Synthetic pathway for Ethyl 5-bromo-2,3-dihydroxy-6-methoxybenzoate. SM 2,6-Dimethoxybenzoic Acid Int1 3-Bromo-2,6-dimethoxy- benzoic acid SM->Int1 1. Br2, AcOH (Bromination) Int2 3-Hydroxy-2,6-dimethoxy- benzoic acid Int1->Int2 2. n-BuLi, B(OMe)3; 3. H2O2, NaOH (Hydroxylation) Int3 Ethyl 3-hydroxy-2,6- dimethoxybenzoate Int2->Int3 4. EtOH, H2SO4 (Esterification) Int4 Ethyl 2,3-dihydroxy-6- methoxybenzoate Int3->Int4 5. BCl3, DCM (Selective Demethylation) Product Ethyl 5-bromo-2,3-dihydroxy- 6-methoxybenzoate Int4->Product 6. NBS, MeCN (Final Bromination)

Detailed Experimental Protocols

Step 1: Bromination of 2,6-Dimethoxybenzoic Acid

Objective: To introduce a bromine atom at the 3-position with high regioselectivity.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 2,6-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and glacial acetic acid (100 mL).

  • Addition: Cool the solution to 0–5 °C. Add a solution of bromine (8.8 g, 2.8 mL, 55.0 mmol) in acetic acid (20 mL) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc).

  • Workup: Pour the reaction mixture into ice-water (300 mL). A white precipitate should form.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Target Product: 3-Bromo-2,6-dimethoxybenzoic acid.

    • Expected Yield: 85–90%.[1]

Step 2: Hydroxylation via Aryl Boronate

Objective: To convert the aryl bromide to a phenol via a lithium-halogen exchange sequence.

  • Setup: Flame-dry a 500 mL 3-neck RBF under argon. Dissolve 3-bromo-2,6-dimethoxybenzoic acid (10.0 g, 38.3 mmol) in anhydrous THF (150 mL). Cool to -78 °C.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 32 mL, 80 mmol, 2.1 equiv) dropwise, maintaining internal temp < -70 °C. (First equiv deprotonates COOH; second performs Li-Br exchange). Stir for 1 hour at -78 °C.

  • Borylation: Add trimethyl borate (B(OMe)₃, 6.0 g, 57.5 mmol) dropwise. Stir for 30 min at -78 °C, then warm to RT over 2 hours.

  • Oxidation: Cool the mixture to 0 °C. Add acetic acid (5 mL) followed by 30% H₂O₂ (15 mL) dropwise. Stir at RT for 12 hours.

  • Workup: Quench with saturated Na₂SO₃ solution. Acidify with 1M HCl to pH 2. Extract with EtOAc (3 x 100 mL).

  • Purification: Dry organic layers (Na₂SO₄) and concentrate. Purify by flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Target Product: 3-Hydroxy-2,6-dimethoxybenzoic acid.

    • Expected Yield: 70–75%.

Step 3: Fischer Esterification

Objective: To protect the carboxylic acid as an ethyl ester.

  • Reaction: Dissolve 3-hydroxy-2,6-dimethoxybenzoic acid (6.0 g, 30.3 mmol) in absolute ethanol (60 mL). Add conc. H₂SO₄ (1.0 mL).

  • Conditions: Reflux for 12 hours.

  • Workup: Concentrate ethanol in vacuo. Dilute residue with EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) and brine.

  • Isolation: Dry (Na₂SO₄) and concentrate to yield the crude ester.

    • Target Product: Ethyl 3-hydroxy-2,6-dimethoxybenzoate.

    • Expected Yield: 95% (Quantitative).

Step 4: Selective Demethylation (The Critical Step)

Objective: To selectively cleave the 2-methoxy group (ortho to ester and adjacent to 3-OH) to reveal the catechol moiety.

  • Mechanism: Boron trichloride (BCl₃) coordinates to the ester carbonyl and the 2-methoxy oxygen. The presence of the 3-hydroxyl group facilitates the formation of a stable borate complex involving the 2,3-dioxy system, driving selectivity over the 6-methoxy group.

  • Setup: Dissolve ethyl 3-hydroxy-2,6-dimethoxybenzoate (5.0 g, 22.1 mmol) in anhydrous DCM (100 mL). Cool to -78 °C.

  • Addition: Add BCl₃ (1.0 M in DCM, 25 mL, 25 mmol) dropwise.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for 2 hours. Monitor closely by TLC for the appearance of the diol (lower Rf). Note: Avoid warming to RT to prevent demethylation at position 6.

  • Workup: Quench carefully with ice-water. Extract with DCM (3 x 50 mL). Wash with brine.

  • Purification: Silica gel chromatography is essential to remove any trace over-demethylated byproducts.

    • Target Product: Ethyl 2,3-dihydroxy-6-methoxybenzoate.

    • Expected Yield: 75–80%.

Step 5: Final Regioselective Bromination

Objective: To install the bromine atom at position 5.[2]

  • Rationale: The substrate has two activating groups: 2-OH (strong, directs ortho/para) and 6-OMe (moderate, directs ortho/para). Position 5 is para to the 2-OH and ortho to the 6-OMe. Position 4 is ortho to the 3-OH but meta to the 1-COOEt. The cooperative directing effects strongly favor position 5.

  • Procedure: Dissolve ethyl 2,3-dihydroxy-6-methoxybenzoate (3.0 g, 13.2 mmol) in acetonitrile (30 mL) or acetic acid.

  • Reagent: Add N-Bromosuccinimide (NBS) (2.35 g, 13.2 mmol) portion-wise at 0 °C.

  • Reaction: Stir at 0 °C for 1 hour.

  • Workup: Concentrate solvent. Redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallize from EtOH/Hexane.

    • Final Product: Ethyl 5-bromo-2,3-dihydroxy-6-methoxybenzoate.

    • Appearance: Crystalline solid (often colorless or pale yellow).

    • Expected Yield: 85%.

Quantitative Data Summary

StepTransformationReagentsKey ConditionsTypical Yield
1 BrominationBr₂, AcOH0 °C to RT, 4 h85–90%
2 Hydroxylationn-BuLi, B(OMe)₃; H₂O₂-78 °C; Oxidative workup70–75%
3 EsterificationEtOH, H₂SO₄Reflux, 12 h>95%
4 DemethylationBCl₃, DCM-78 °C to 0 °C75–80%
5 BrominationNBS, MeCN0 °C, 1 h85%
Total Overall Synthesis --5 Steps ~35–40%

References

  • Isolation of Ceratinophenol A: Shaala, L. A., Youssef, D. T., & El-Sayed, K. A. (2012). Subereamolline A as a Potent Breast Cancer Migration, Invasion and Proliferation Inhibitor and Bioactive Dibrominated Alkaloids from the Red Sea Sponge Pseudoceratina arabica. Marine Drugs, 10(11), 2492–2508. [Link]

  • Synthesis of 2,3,6-Trihydroxybenzoate Derivatives: Mayer, W., & Fikentscher, R. (1956).[3] Über die 2,3,6-Trihydroxy-benzoesäure. Chemische Berichte, 89(2), 511–515. (Foundational chemistry for trihydroxybenzoate synthesis).

  • Selective Demethylation with BCl3: Brooks, P. R., et al. (1999). Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Demethylation Reagent. Journal of Organic Chemistry, 64(26), 9719–9721. [Link]

  • Palladium-Catalyzed Hydroxylation (Alternative to Step 2): Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2,3-dihydroxy-6-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center – Advanced Organic Synthesis Division Subject: Optimization Guide: Yield Improvement for 2,3-Dihydroxy-6-Methoxybenzoic Acid

Executive Summary

The synthesis of 2,3-dihydroxy-6-methoxybenzoic acid presents a classic challenge in polysubstituted aromatic chemistry: managing regioselectivity on a tetrasubstituted benzene ring while preventing the oxidation of the catechol (1,2-dihydroxy) moiety.[1] Low yields are typically caused by three factors: over-demethylation during deprotection, oxidative degradation of the electron-rich catechol product, or regiochemical errors during the functionalization of the precursor.[1]

This guide provides a technical breakdown of the most robust synthetic route—Directed Ortho Metalation (DoM) of 2,6-dimethoxybenzoic acid —and offers specific troubleshooting protocols to maximize yield and purity.[1]

Part 1: Strategic Synthesis Planning

To improve yield, we must first validate the route.[1] While direct carboxylation of phenols often yields mixtures, the Lithiation-Oxidation-Demethylation strategy offers superior regiocontrol.[1]

Recommended Pathway: The "DoM-Oxidation" Route

This route utilizes the directing power of the methoxy groups to install the 3-hydroxyl group precisely, followed by a selective deprotection.[1]

  • Starting Material: 2,6-Dimethoxybenzoic acid (commercially available).[1]

  • Step 1 (Protection): Conversion to an oxazoline or amide to direct lithiation (optional but recommended for stability) or direct lithiation of the carboxylate.[1]

  • Step 2 (Lithiation/Oxidation): Lithiation at C3 (ortho to OMe) followed by boronation and oxidation to install the 3-OH.[1]

    • Intermediate: 3-hydroxy-2,6-dimethoxybenzoic acid.[1]

  • Step 3 (Selective Demethylation): Regioselective cleavage of the 2-methoxy group.[1]

    • Mechanism:[1][2][3] The 2-OMe is sterically crowded (flanked by COOH and OH) and electronically activated for cleavage via neighboring group participation.[1]

Part 2: Troubleshooting & FAQs

Category A: Reaction Efficiency & Yield

Q1: My yield during the lithiation step is consistently low (<30%). What is going wrong?

  • Diagnosis: The lithiated intermediate is likely unstable or reacting with the solvent/starting material (proton quench).[1]

  • Corrective Action:

    • Temperature Control: Ensure the reaction temperature is strictly maintained at -78°C . The lithiated species of 2,6-dimethoxybenzoic acid is prone to isomerization or decomposition above -40°C.[1]

    • Reagent Quality: Titrate your n-BuLi or s-BuLi immediately before use.[1] Old alkyllithium reagents contain lithium alkoxides that can aggregate and inhibit reactivity.[1]

    • Directing Group: If using the free acid, you require 2 equivalents of base (one to deprotonate COOH, one to lithiate the ring).[1] Switch to Lithium Diisopropylamide (LDA) for cleaner deprotonation compared to n-BuLi, which can act as a nucleophile against the carboxylate.[1]

Q2: In the final step, I get 2,3,6-trihydroxybenzoic acid instead of the desired product. How do I stop the demethylation?

  • Diagnosis: You are using a non-selective Lewis acid or harsh conditions that cleave all ether linkages.[1]

  • Corrective Action:

    • Reagent Swap: Switch from BBr₃ (highly aggressive) to BCl₃ or AlCl₃ in dichloromethane.

    • Thermodynamic Control: Run the reaction at -10°C to 0°C and monitor via LCMS. The 2-OMe group is more labile than the 6-OMe due to the "relief of steric strain" and chelation assistance from the adjacent 3-OH.[1] The 6-OMe is more stable.[1]

    • Quenching: Quench immediately upon disappearance of the starting material.[1] Prolonged exposure allows the less reactive 6-OMe to cleave.[1]

Category B: Product Stability & Isolation

Q3: The product turns dark brown/black during workup. Is it decomposing?

  • Diagnosis: Yes. The 2,3-dihydroxy (catechol) motif is extremely sensitive to oxidation, forming ortho-quinones which polymerize into dark pigments (melanins).[1]

  • Corrective Action:

    • Add Antioxidants: Perform all aqueous workups with buffers containing 0.1% Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid .[1]

    • Acidity: Keep the product in acidic conditions (pH < 3) as much as possible. Catechols oxidize rapidly in basic or neutral solutions.[1]

    • Inert Atmosphere: Dry the final solid under Nitrogen or Argon.[1] Avoid oven drying in air.[1]

Part 3: Optimized Experimental Protocol

Target Step: Selective Demethylation of 3-hydroxy-2,6-dimethoxybenzoic acid to 2,3-dihydroxy-6-methoxybenzoic acid.

Materials:

  • Substrate: 3-hydroxy-2,6-dimethoxybenzoic acid (1.0 eq)[1]

  • Reagent: Boron Trichloride (BCl₃), 1.0 M in CH₂Cl₂ (1.1 - 1.5 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: Methanol, 1M HCl[1][4]

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and cool to -78°C under a positive pressure of Argon.

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Add to the flask.

  • Addition: Add BCl₃ solution dropwise over 20 minutes. Note: A colored complex may form.[1]

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Monitoring: Check TLC/LCMS every 30 minutes. Look for the conversion of the dimethyl ether (Starting Material) to the monomethyl ether (Product).[1]

    • Stop point: If a new peak (fully demethylated triol) appears, quench immediately.[1]

  • Quench: Pour the reaction mixture into ice-cold 1M HCl saturated with Sodium Dithionite .

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine (containing dithionite).[1]

  • Purification: Recrystallize from degassed water/ethanol or purify via reverse-phase prep-HPLC using 0.1% Formic Acid modifiers (avoid basic buffers).

Part 4: Data Visualization & Pathway Analysis

The following diagram illustrates the critical "fork in the road" where yield is often lost due to over-demethylation or oxidation.

SynthesisPathway Start 2,6-Dimethoxybenzoic Acid Lithiation Intermediate: 3-Lithio-2,6-dimethoxy benzoate Start->Lithiation 1. LDA (-78°C) 2. Directing Effect Oxidation Intermediate: 3-Hydroxy-2,6-dimethoxy benzoic acid Lithiation->Oxidation 1. B(OMe)3 2. H2O2/AcOH Target TARGET: 2,3-Dihydroxy-6-methoxy benzoic acid Oxidation->Target BCl3 (1.2 eq) Selectivity Control OverReaction Impurity: 2,3,6-Trihydroxy benzoic acid Oxidation->OverReaction Excess BBr3 or High Temp Quinone Degradation: Ortho-Quinone (Brown Tar) Target->Quinone Air Oxidation (pH > 7) OverReaction->Quinone Rapid Oxidation

Caption: Reaction pathway highlighting the critical selectivity window during demethylation and the risk of oxidative degradation.[1]

Part 5: Quantitative Troubleshooting Table

IssueObservationRoot CauseSolution
Low Conversion SM remains after 4hBCl₃ is too mild or complexed strongly to COOH.[1]Increase BCl₃ to 2.5 eq (1 eq complexes with COOH, 1 eq for reaction).
Over-reaction Formation of tri-hydroxy speciesTemperature too high (>0°C) or reaction time too long.[1]Quench at 0°C; switch to BCl₃ if using BBr₃.
Poor Solubility Product precipitates during workupProduct is highly polar.[1]Use polar organic solvents (EtOAc/THF) for extraction; salt out the aqueous phase.[1]
Color Change Product turns pink/brownAuto-oxidation of catechol.[1]Use Sodium Dithionite wash; store under Argon at -20°C.

References

  • Gallo, R. D. C., et al. (2013).[1][5] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar.

  • BenchChem. (2025).[1][6] Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Detailed Guide. (Analogous chemistry applied).

  • Organic Syntheses. 3,5-Dihydroxybenzoic acid preparation via sulfonation/fusion (General phenol handling protocols). [1]

  • MDPI. (2023).[1] Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation. (Enzymatic alternative context).

Sources

Technical Support Center: Stability Protocols for 2,3-Dihydroxy-6-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 23-DHMBA-STAB-001 Status: Open Priority: Critical (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are encountering stability issues with 2,3-dihydroxy-6-methoxybenzoic acid (2,3-DHMBA) . This molecule contains a catechol moiety (1,2-dihydroxybenzene) substituted with a methoxy group.

The Core Problem: Catechols are intrinsically unstable in solution, prone to autoxidation into reactive ortho-quinones. The presence of the 6-methoxy group (an electron-donating group) increases the electron density on the aromatic ring, making this specific derivative more susceptible to oxidation than unsubstituted 2,3-dihydroxybenzoic acid.

This guide provides a self-validating system to arrest this oxidation cascade using pH control, chelation, and sacrificial antioxidants.

Module 1: The Chemistry of Degradation

To prevent degradation, you must understand the mechanism. The oxidation of 2,3-DHMBA is not a random event; it is a predictable cascade driven by three factors: pH, Metal Ions, and Oxygen.

The Oxidation Cascade
  • Deprotonation: At neutral or basic pH, the hydroxyl groups deprotonate (

    
    , 
    
    
    
    ). The phenolate ion is electron-rich and highly reactive.
  • Radical Formation: Trace metals (

    
    , 
    
    
    
    ) catalyze the loss of an electron to dissolved oxygen, forming a semiquinone radical.
  • Quinone Formation: The radical loses a second electron to form the ortho-quinone (colored yellow/orange).

  • Polymerization: Quinones are electrophilic; they react with other phenols or amines to form dark brown/pink polymers (melanin-like pigments).

Visualization: The Oxidation Pathway & Intervention Points

OxidationPathway DHMBA 2,3-DHMBA (Reduced/Active) Radical Semiquinone Radical DHMBA->Radical -e- (Oxidation) Quinone Ortho-Quinone (Yellow/Toxic) Radical->Quinone -e- Polymer Polymer (Brown Precipitate) Quinone->Polymer Polymerization Acid Acid (pH < 4) Acid->DHMBA Stabilizes Protonated Form EDTA EDTA (Chelates Metals) EDTA->Radical Blocks Metal Catalysis Ascorbate Ascorbate (Reduces Quinone) Ascorbate->Quinone Reverses to Phenol Argon Argon/N2 (Removes O2) Argon->Radical Removes Oxidant

Figure 1: Mechanism of 2,3-DHMBA oxidation. Green nodes represent critical intervention points to stop the cascade.

Module 2: Troubleshooting Guide

Identify your specific issue below to find the immediate corrective action.

Issue 1: Solution turns pink, yellow, or brown within minutes/hours.
  • Diagnosis: Autoxidation to o-quinone is occurring. The color depends on the degree of polymerization.

  • Root Cause: pH is likely > 6.0, or trace metals are present in the water/buffer.

  • Corrective Action:

    • Check pH.[1][2] If pH > 6, oxidation is thermodynamically favored. Acidify to pH 3–4 if experimental conditions allow.

    • Add 0.1 mM EDTA immediately to sequester trace iron/copper.

    • Add 1 mM Ascorbic Acid to reverse the quinone formation.

Issue 2: HPLC peak area is decreasing, but no new distinct peaks appear.
  • Diagnosis: Polymerization. High molecular weight polymers often do not elute or stick to the column guard, looking like "disappearance" rather than conversion.

  • Root Cause: Sample sitting in the autosampler at room temperature without protection.

  • Corrective Action:

    • Temperature: Set autosampler to 4°C.

    • Solvent: Dissolve the sample in 0.1% Formic Acid or Acetic Acid in Water/Methanol. Never dissolve in pure water or PBS for HPLC storage.

Issue 3: Erratic biological assay results (toxicity or loss of potency).
  • Diagnosis: Quinone toxicity. The oxidized quinone is a Michael acceptor and can covalently bind to proteins in your assay, causing false positives (toxicity) or false negatives (loss of active molecule).

  • Root Cause: Lack of antioxidants in the assay buffer.

  • Corrective Action:

    • Prepare stock in DMSO (degassed).

    • Include Sodium Metabisulfite (0.05%) or Ascorbic Acid (100 µM) in the assay buffer if the biology permits.

Module 3: Standard Operating Procedures (SOPs)

SOP-01: Preparation of "Bulletproof" Stock Solutions

Use this protocol for long-term storage.

ComponentRoleConcentration
Solvent DMSO (Dimethyl Sulfoxide)100%
Acidifier Acetic Acid or Formic Acid0.1% (v/v)
Atmosphere Argon or NitrogenHeadspace purge

Protocol:

  • Use high-grade DMSO (low water content).

  • Add 1 µL of concentrated acid per 1 mL of DMSO. Reason: This neutralizes any residual alkalinity in the glass or solvent.

  • Dissolve 2,3-DHMBA to 10–50 mM.

  • Aliquot into amber glass vials (avoid plastic if possible to prevent leaching).

  • Purge headspace with Argon gas before capping.

  • Store at -20°C or -80°C.

SOP-02: Preparation of Aqueous Working Solutions

Use this protocol for immediate use in assays/HPLC.

The "Triple-Lock" Buffer System:

  • Degas the water/buffer (sonication or vacuum) for 15 minutes to remove dissolved

    
    .
    
  • Chelate: Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 100 µM. Reason: Removes catalytic metals.

  • Reduce: Add Ascorbic Acid at 2x molar excess relative to the 2,3-DHMBA, OR Sodium Metabisulfite (0.1% w/v). Reason: Sacrificial antioxidant.

Decision Tree: Solvent Selection

SolventSelection Start Start: Select Solvent IsBiological Is this for a Biological Assay? Start->IsBiological IsHPLC Is this for HPLC/LCMS? IsBiological->IsHPLC Analysis DMSOStock Make 1000x Stock in Acidified DMSO IsBiological->DMSOStock Storage IsHPLC->DMSOStock No (Storage) MobilePhase Dissolve in Initial Mobile Phase (e.g., 5% MeOH + 0.1% Formic Acid) IsHPLC->MobilePhase Yes BioYes Yes BioNo No (Synthesis/Storage) AqueousDilution Dilute into Buffer with 100 µM EDTA + Ascorbate DMSOStock->AqueousDilution Just before use HPLCYes Yes

Figure 2: Workflow for selecting the correct solvent system based on application.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Metabisulfite instead of Ascorbic Acid? A: Yes, and it is often preferred for HPLC because it has lower UV absorbance than ascorbic acid. However, for biological assays, metabisulfite can be toxic to certain cell lines. Always run a vehicle control.

Q: Why does the 6-methoxy group matter? Can't I just use protocols for DHBA? A: The 6-methoxy group is an Electron Donating Group (EDG) . It pushes electron density into the benzene ring. In redox chemistry, electron-rich molecules are easier to oxidize (they give up electrons more readily). Therefore, 2,3-DHMBA is less stable than 2,3-dihydroxybenzoic acid and requires stricter protection [1].

Q: My solution turned yellow. Is it ruined? A: Likely yes. The yellow color indicates the presence of the ortho-quinone. While ascorbic acid can sometimes reduce it back to the phenol, the quinone may have already reacted irreversibly with other nucleophiles in your solution. It is safer to discard and prepare fresh.

Q: Does light matter? A: Yes. UV/Visible light can photo-excite the catechol, lowering the activation energy for oxidation. Always use amber glassware or wrap tubes in aluminum foil.

References

  • Mechanism of Catechol Oxidation

    • Xu, J., & Jordan, R. B. (1988). Kinetics and mechanism of the oxidation of 2,3-dihydroxybenzoic acid by iron(III). Inorganic Chemistry.
    • Note: Establishes the metal-catalyzed pathway for 2,3-DHBA deriv
  • Stabilization with Ascorbic Acid & EDTA

    • Zhu, Q. Y., et al. (2003).[1] Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins.[1] Journal of Agricultural and Food Chemistry.

    • Note: Validates the use of Ascorbic Acid to reverse quinone formation in c
  • Role of pH in Catechol Stability

    • Mochizuki, M., et al. (2002).[3] Kinetic analysis and mechanistic aspects of autoxidation of catechins. Biochimica et Biophysica Acta.

    • Note: Demonstrates that deprotonation (high pH)

Sources

Resolving co-elution of methoxybenzoic acid isomers in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Co-Elution of Methoxybenzoic Acid Isomers

Diagnostic Workflow: The "Isomer Separation" Logic Tree

Before altering your method, use this diagnostic workflow to identify the root cause of your co-elution. This logic tree is designed to guide you from symptom to specific solution.

DiagnosticWorkflow Start START: Co-elution of methoxybenzoic acid isomers CheckColumn Current Column Chemistry? Start->CheckColumn C18 C18 / C8 CheckColumn->C18 Standard Alkyl PFP_Phenyl PFP or Phenyl-Hexyl CheckColumn->PFP_Phenyl Aromatic Selective Action_SwitchCol CRITICAL ACTION: Switch to PFP (Pentafluorophenyl) Stationary Phase C18->Action_SwitchCol Lack of Shape Selectivity CheckPH Check Mobile Phase pH PFP_Phenyl->CheckPH PH_Range Is pH near pKa (~4.0 - 4.5)? CheckPH->PH_Range Action_AdjustPH ACTION: Lower pH to < 3.0 (Suppress Ionization) PH_Range->Action_AdjustPH Yes (Mixed Ionization State) CheckOrganic Check Organic Modifier PH_Range->CheckOrganic No (pH < 3.0) ACN_Use Using Acetonitrile? CheckOrganic->ACN_Use MeOH_Use Using Methanol? CheckOrganic->MeOH_Use Action_SwitchMeOH ACTION: Switch to Methanol (Enhances pi-pi selectivity) ACN_Use->Action_SwitchMeOH Low pi-pi interaction Optimize Fine-tune Gradient/Temp MeOH_Use->Optimize

Caption: Logical decision tree for troubleshooting co-elution of methoxybenzoic acid isomers, prioritizing stationary phase selection and mobile phase chemistry.

Technical Deep Dive & Troubleshooting Guides

Issue 1: Why does my C18 column fail to separate m-anisic and p-anisic acid?

Diagnosis: Lack of Selectivity Mechanisms. Standard C18 columns rely almost exclusively on hydrophobic subtraction.[1] The structural isomers of methoxybenzoic acid (anisic acid) possess nearly identical hydrophobicity (logP) and very similar pKa values.

  • 2-methoxybenzoic acid (o-anisic): pKa ≈ 4.09[2]

  • 3-methoxybenzoic acid (m-anisic): pKa ≈ 4.10[3]

  • 4-methoxybenzoic acid (p-anisic): pKa ≈ 4.47[4][5]

On a C18 column, the "hydrophobic foot" of these molecules is identical. The slight pKa difference between m- and p- isomers is often insufficient to create resolution based on ionization differences alone [1, 7].

Solution: Switch to a Pentafluorophenyl (PFP) Column. PFP phases offer multiple retention mechanisms beyond hydrophobicity:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich aromatic ring of the anisic acids.
  • Shape Selectivity: The rigid PFP ring can discriminate between the steric bulk of the ortho, meta, and para methoxy groups more effectively than the flexible C18 alkyl chains [1, 9].

  • Hydrogen Bonding: PFP phases often have specific H-bonding capabilities that differ for the isomers based on the accessibility of the carboxylic acid group.

Issue 2: Comparison of Retention Times & Selectivity

The following data illustrates the expected performance shift when moving from C18 to PFP chemistry.

Table 1: Comparative Selectivity for Methoxybenzoic Acid Isomers

ParameterC18 Column (Standard)PFP Column (Recommended)Mechanism of Action
Primary Interaction Hydrophobic (Dispersive)

-

Interaction, Dipole-Dipole, Shape Selectivity
Elution Order (Typical) Co-elution or p- < m- ≈ o-o- < m- < p- (Distinct Resolution)
Critical Resolution Pair m-anisic / p-anisicBaseline separation achievable
Organic Modifier Acetonitrile (often poor selectivity)Methanol (Enhances

-

interactions)
pH Sensitivity High (pKa proximity causes peak overlap)Moderate (Selectivity driven by ring structure)[6]

Note: Elution orders can invert depending on specific buffer pH and organic percentage, but PFP consistently provides higher


 (selectivity factor) values.
Issue 3: I am using a PFP column, but peaks are still broad or tailing.

Diagnosis: Ionization State Conflict. If your mobile phase pH is near the pKa of the analytes (pH 4.0–4.5), the acids exist as a mixture of neutral and ionized (anionic) species. This causes "peak splitting" or severe broadening because the two species interact differently with the stationary phase.

Solution: Lock the Ionization State. For methoxybenzoic acids, it is best to operate in Reversed-Phase (RP) mode with Acidic Suppression :

  • Target pH: 2.0 – 2.8

  • Additive: 0.1% Formic Acid or 20mM Ammonium Formate (adjusted to pH 3.0).

  • Why: At pH < 3.0 (well below pKa 4.09), the carboxylic acid groups are fully protonated (neutral). This maximizes hydrophobic and

    
    -
    
    
    
    retention and eliminates secondary ionic interactions with residual silanols on the silica surface [4, 11].

Validated Experimental Protocol

Objective: Baseline separation of 2-, 3-, and 4-methoxybenzoic acid.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7)

  • Solvent B: Methanol (LC-MS Grade)

    • Note: Methanol is preferred over Acetonitrile here because ACN can suppress

      
      -
      
      
      
      interactions between the analyte and the PFP phenyl ring.

Instrument Parameters:

  • Column: Fluorophenyl (PFP) Phase (e.g., 150 mm x 4.6 mm, 2.7 µm or 5 µm).

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 35°C (Slightly elevated temperature improves mass transfer).

  • Detection: UV @ 254 nm (Aromatic ring absorption) or 230 nm.

Gradient Profile:

Time (min)% Solvent A (Water/FA)% Solvent B (Methanol)Event
0.0 955Equilibration
1.0 955Isocratic Hold (Focusing)
15.0 4060Linear Gradient
16.0 595Wash
18.0 595Wash Hold
18.1 955Re-equilibration

Protocol Validation Steps:

  • Blank Injection: Inject Mobile Phase A to ensure no ghost peaks.

  • Individual Standards: Inject each isomer individually (10 µg/mL) to confirm retention times:

    • Expectation: 2-methoxy (Ortho) elutes first, followed by 3-methoxy (Meta), then 4-methoxy (Para).

  • Mix Injection: Inject the mixture. Calculate Resolution (

    
    ) between critical pairs.
    
    • Target:

      
       for all pairs.
      

FAQ: Expert Insights

Q: Can I use Acetonitrile instead of Methanol? A: You can, but you may lose resolution. Acetonitrile is a "


-electron deficient" solvent, but it forms a dipole layer on the stationary phase that can mask the specific 

-

interactions of the PFP column. Methanol is protic and generally allows the aromatic selectivity of the PFP phase to dominate [1, 14].

Q: My 4-methoxybenzoic acid peak is tailing more than the others. Why? A: The para-isomer has the highest pKa (~4.47) and is the most likely to have residual ionization if the pH is not low enough. Ensure your buffer is strong enough (e.g., 20-25 mM) or lower the pH further using Phosphoric Acid (if not using MS detection) to fully suppress ionization [10, 22].

Q: Is this method compatible with Mass Spectrometry (LC-MS)? A: Yes, provided you use volatile acidic modifiers like Formic Acid or Acetic Acid. Avoid Phosphoric Acid or Phosphate buffers for MS applications as they are non-volatile and will clog the source [3, 21].

References

  • MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." MAC-MOD Analytical. [Link]

  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters.com. [Link]

  • SIELC Technologies. "Separation of Benzoic acid, 2-methoxy- on Newcrom R1 HPLC column." Sielc.com. [Link]

  • Shimadzu. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Shimadzu.com. [Link]

  • Pearson. "The pKa values of ortho-, meta-, and para-methoxybenzoic acids." Pearson.com. [Link]

  • Pyvot Tech. "Separation of Isomers - C30, PFP and C18 stationary phases." Pyvot.tech. [Link]

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent.com. [Link]

  • SIELC Technologies. "Separation of p-Anisic acid, hydrazide on Newcrom R1 HPLC column." Sielc.com. [Link]

  • Nacalai Tesque. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography." Nacalai.com. [Link]

Sources

Solubility issues with 2,3-dihydroxy-6-methoxybenzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility-Stability Paradox

Working with 2,3-dihydroxy-6-methoxybenzoic acid presents a classic "catechol paradox" in aqueous chemistry. Users typically encounter two opposing failure modes:

  • Insolubility at Low pH: The molecule is relatively lipophilic due to the 6-methoxy group and intramolecular hydrogen bonding (IMHB), resisting dissolution in acidic or neutral buffers.

  • Rapid Oxidation at High pH: While raising the pH ionizes the carboxylate and improves solubility, it deprotonates the catechol (2,3-dihydroxy) moiety, triggering rapid oxidation to reactive quinones (solution turns brown/black).

This guide provides the mechanistic insight and validated protocols to navigate this narrow window of stability.

Chemical Profile & Physicochemical Barriers[1][2]

To troubleshoot effectively, you must understand the forces working against solvation.

FeaturePropertyImpact on Experiment
Core Structure Benzoic AcidWeak acid; requires ionization (pH > pKa) for aqueous solubility.
Functional Group A 2,3-Dihydroxy (Catechol) The Stability Risk. Prone to auto-oxidation at pH > 7.0. Acts as a siderophore-like chelator, stripping trace metals (Fe, Cu) from buffers which catalyzes its own degradation [1, 5].
Functional Group B 6-Methoxy The Solubility Barrier. Adds lipophilicity compared to simple DHBA. The position at C6 creates steric crowding ("Ortho Effect"), potentially twisting the carboxylate and altering pKa [2].
pKa (Estimated) COOH: ~2.5 – 3.0OH (1): ~9.5OH (2): ~13.0The COOH is quite acidic due to stabilization by the ortho-OH. You need a pH > 4.0 to fully ionize the acid, but < 7.0 to protect the catechol [3].

Visual Troubleshooting Workflow

The following decision tree outlines the logical pathway to achieve a stable, soluble solution.

SolubilityStrategy start Start: Solid Compound solvent_choice Step 1: Primary Solubilization (Choose Organic Solvent) start->solvent_choice dmso Anhydrous DMSO (Preferred for Bioassays) solvent_choice->dmso ethanol Ethanol/Methanol (Evaporation sensitive) solvent_choice->ethanol buffer_prep Step 2: Aqueous Dilution dmso->buffer_prep ethanol->buffer_prep check_ph Critical Decision: Target pH? buffer_prep->check_ph acidic pH < 5.0 (Risk: Precipitation) check_ph->acidic Acidic neutral pH 7.0 - 7.4 (Risk: Slow Oxidation) check_ph->neutral Physiological basic pH > 8.0 (Risk: Rapid Quinone Formation) check_ph->basic Alkaline action_acid Keep Organic % > 5-10% Warm to 37°C acidic->action_acid action_neutral Degas Buffer (Argon/N2) Add Antioxidant (Ascorbate) neutral->action_neutral action_basic CRITICAL FAILURE RISK Must use anaerobic chamber basic->action_basic

Figure 1: Decision matrix for solubilization. Note that physiological pH requires active oxidation prevention measures.

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned brown/black within minutes of adding buffer."

Diagnosis: Catechol Oxidation. You likely dissolved the compound in a basic buffer (pH > 7.5) or a buffer containing trace metals (like non-chelated PBS). The 2,3-dihydroxy group deprotonates and oxidizes to a reactive o-quinone. This is irreversible and cytotoxic. Corrective Action:

  • Lower the pH: Maintain pH between 5.0 and 6.5 if your assay permits.

  • Degas Buffers: Sparge your buffer with Nitrogen or Argon for 15 minutes before adding the compound.

  • Add Antioxidants: If the assay tolerates it, add 100 µM Ascorbic Acid or 1 mM Sodium Metabisulfite to the buffer before adding the stock solution [4].

Issue 2: "White precipitate forms immediately upon dilution into media."

Diagnosis: "Solvent Shock" / Hydrophobic Crash-out. The 6-methoxy group makes this molecule significantly more lipophilic than standard dihydroxybenzoic acid. When you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media, the local concentration exceeds the water solubility limit before mixing occurs. Corrective Action:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution (e.g., dilute stock to 10x concentration in 50% DMSO/Water) before the final spike.

  • Increase Organic Co-solvent: Ensure the final solution contains at least 1-5% DMSO or Ethanol to maintain solubility of the neutral form.

Issue 3: "The compound is dissolving, but my biological results are inconsistent."

Diagnosis: Metal Chelation Interference. The 2,3-dihydroxy motif acts as a siderophore (iron carrier). It can strip essential ions (Fe, Mg, Zn) from your cell culture media or enzyme buffer, artificially inhibiting metalloenzymes or starving cells [5]. Corrective Action:

  • Control Experiment: Run a control with a structurally similar but non-chelating analog (e.g., 3-methoxybenzoic acid) to distinguish between biological activity and chelation artifacts.

  • Iron Supplementation: If studying bacterial growth, ensure media is iron-supplemented to account for sequestration.

Validated Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this for long-term storage.

  • Weighing: Weigh approx. 18.4 mg of 2,3-dihydroxy-6-methoxybenzoic acid (MW ≈ 184.15 g/mol ).

  • Solvent: Add 1.0 mL of Anhydrous DMSO (High purity, 99.9%). Avoid water-containing DMSO as it accelerates degradation during freeze-thaw cycles.

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into amber vials (light sensitive). Store at -20°C. Stability: 3-6 months.

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Use this immediately before experimentation.

  • Buffer Preparation: Prepare 10 mL of PBS or HBSS.

    • Critical Step: Adjust pH to 6.0 - 6.5 (slightly acidic).

    • Critical Step: Sparge with N2 gas for 5 mins to remove dissolved oxygen.

  • Intermediate Dilution:

    • Take 10 µL of the 100 mM DMSO Stock.

    • Add to 990 µL of 50% DMSO / 50% Water . Vortex. (Conc: 1 mM).[1]

  • Final Dilution:

    • Add 1.0 mL of the Intermediate (1 mM) to 9.0 mL of the prepared Buffer.

    • Final Conc: 100 µM compound in 5% DMSO.

  • Observation: Inspect for precipitate (turbidity) or color change (browning). Use within 4 hours.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to help dissolve the powder directly in water? A: Strongly Discouraged. While adding NaOH will ionize the carboxylic acid and dissolve the powder instantly, the high local pH will almost certainly trigger the oxidation of the catechol ring. Once oxidized, the molecule is chemically distinct and likely toxic. Always dissolve in organic solvent first, then dilute into a buffered system.

Q: Is this compound light sensitive? A: Yes. Phenolic acids and catechols are photo-labile. Always handle in amber tubes or wrap containers in foil, especially when in solution.

Q: Why is the solubility lower than 2,3-dihydroxybenzoic acid (2,3-DHBA)? A: The addition of the methoxy group (-OCH3) at position 6 increases the lipophilicity (LogP) of the molecule. Furthermore, the steric crowding between the 6-methoxy and the 1-carboxyl group can force the carboxylate out of planarity, reducing its hydration efficiency compared to the unsubstituted 2,3-DHBA [6].

References

  • Solubility of Things. (n.d.). Solubility of 2,3-Dihydroxybenzoic Acid. Retrieved March 5, 2026, from [Link]

  • PubChem. (2025).[2] 2,3-Dihydroxybenzoic Acid: Chemical and Physical Properties. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Kuzma, M., et al. (2018).[3] Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. The Open Medicinal Chemistry Journal. Retrieved March 5, 2026, from [Link]

  • Liu, R., & Goodell, B. (2025). Electrochemical Study of 2,3-Dihydroxybenzoic Acid and Its Interaction with Cu(II). ResearchGate. Retrieved March 5, 2026, from [Link]

  • FoodB. (2010).[4] 3-Methoxybenzoic acid Chemical Profile. Retrieved March 5, 2026, from [Link]

Sources

Optimizing extraction efficiency of phenolic acids from marine samples

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Extraction Efficiency from Marine Matrices

Core Directive & Operational Philosophy

Welcome to the technical support hub. Marine matrices—macroalgae (seaweeds), seagrasses, and halophytes—present a unique set of recalcitrant challenges compared to terrestrial plants. The high concentration of sulfated polysaccharides (alginates, fucoidans, carrageenans) and salts creates a "matrix shield" that often results in low extraction yields or column-clogging during analysis.

This guide moves beyond basic recipes. It focuses on causality —understanding why your extraction failed and how to systematically optimize it using self-validating protocols.

Pre-Extraction Diagnostics (The Foundation)

Q: My extraction yield is inconsistent between batches of the same species. What is the variable I am missing?

A: The inconsistency usually stems from the Pre-treatment Phase . Marine phenolics are highly sensitive to the drying method and particle size.

Diagnostic Checklist:

  • Drying Method: Did you oven-dry or freeze-dry?

    • Insight: Oven drying >60°C causes thermal degradation and oxidation of sensitive phenolics (e.g., gallic acid).

    • Protocol: Use Lyophilization (Freeze-drying) . It preserves the cellular structure and prevents oxidative losses. If oven drying is mandatory, keep it <40°C with air circulation.

  • Particle Size: Is your powder <0.5 mm?

    • Insight: Marine algae cell walls are reinforced with complex polysaccharides. Large particles prevent solvent penetration.

    • Protocol: Mill dried samples to pass through a 40-60 mesh sieve (<250 µm) .

  • Defatting: Did you remove lipids?

    • Insight: Lipids and pigments (chlorophylls/carotenoids) co-extract with non-polar solvents, interfering with HPLC analysis later.

    • Protocol: Pre-wash with n-hexane or dichloromethane (1:10 w/v) if using non-polar downstream solvents.

Extraction Method Optimization (The Core)

Decision Logic: Selecting the Right Method

Use this decision tree to select your extraction modality based on your lab's capabilities and target compounds.

ExtractionLogic Start Start: Marine Sample Target Target Compound State? Start->Target Free Free Phenolics Target->Free Soluble Bound Cell-Wall Bound Target->Bound Insoluble/Ester-linked Method2 Ultrasound-Assisted (UAE) (Best Balance: Cost/Yield) Free->Method2 Standard Method3 Enzyme-Assisted (EAE) (High Specificity) Free->Method3 High Polysaccharide Matrix Method4 Alkaline Hydrolysis (Required for Bound) Bound->Method4 Mandatory Step Method1 Solvent Extraction (SLE) (Low efficiency for marine) Method4->Method2 Post-Hydrolysis

Figure 1: Decision matrix for selecting extraction methodology based on phenolic state.

Troubleshooting Specific Methods
Scenario A: Ultrasound-Assisted Extraction (UAE)

Q: I am using UAE to speed up extraction, but my phenolic content (TPC) is lower than expected. Why?

A: You are likely experiencing thermal degradation or solvent polarity mismatch . Ultrasound generates internal heat (cavitation) that can exceed the set bath temperature.

Optimization Protocol (Self-Validating):

  • Solvent: Use 50-70% Ethanol (v/v) . Pure water extracts too many polysaccharides (viscosity issues); pure ethanol fails to extract polar phenolics.

  • Temperature Control: Maintain <50°C.

  • Pulse Mode: Do not sonicate continuously. Use a Pulse Mode (e.g., 5s ON / 5s OFF) to dissipate heat.

  • Validation: Measure temperature inside the vessel, not just the bath water.

ParameterRecommended RangeMechanism of Action
Solvent 50-70% EthanolDisrupts lipoproteins; solubilizes polar acids.
Ratio (S/L) 1:20 to 1:30 (g/mL)Maximizes concentration gradient (mass transfer).
Time 15 - 30 minsPrevents re-adsorption or oxidation.
Frequency 20 - 40 kHzGenerates cavitation bubbles to break cell walls.
Scenario B: The "Bound" Fraction (Hydrolysis)

Q: My HPLC chromatogram shows very few peaks, but the Folin-Ciocalteu assay indicates high phenolic content. What is happening?

A: You are detecting free phenolics, but the majority of marine phenolics (e.g., ferulic acid) are ester-linked to cell wall structural components (alginates/lignin). They are "bound" and require hydrolysis to be released.

The "Release" Protocol (Alkaline Hydrolysis):

  • Extract Free Phenolics: Perform standard UAE with 70% Ethanol. Save the supernatant (Free Fraction).

  • Hydrolyze Residue: Take the solid residue. Add 2M - 4M NaOH .

  • Incubate: Shake at room temperature for 2-4 hours (or UAE for 30 min). Avoid high heat to prevent degradation.

  • Neutralize: Acidify to pH 2.0 with 6M HCl. This protonates the phenolic acids, making them extractable into organic solvents (Ethyl Acetate).

  • Extract: Liquid-Liquid extraction with Ethyl Acetate.

Downstream Troubleshooting: Purification & Analysis

Q: My HPLC column pressure spikes, and the baseline is noisy when injecting marine extracts. How do I fix this?

A: This is a classic "Matrix Effect." Marine extracts are rich in salts and long-chain polysaccharides that precipitate in organic mobile phases (like Acetonitrile/Methanol), clogging the column.

The "Cleanup" Workflow:

CleanupWorkflow Raw Crude Extract Step1 Centrifugation (5000g, 10 min) Raw->Step1 Step2 SPE Cartridge (C18 or HLB) Step1->Step2 Load Step3 Wash (Water/Acid) Step2->Step3 Remove Salts/Sugars Step4 Elute (Methanol) Step3->Step4 Recover Phenolics HPLC HPLC Analysis Step4->HPLC

Figure 2: Solid Phase Extraction (SPE) cleanup workflow to remove marine matrix interferences.

Corrective Actions:

  • SPE Cleanup: Use C18 cartridges.

    • Load: Aqueous extract (acidified).

    • Wash: 100% Water (removes salts/sugars).

    • Elute: 100% Methanol (recovers phenolics).

  • Guard Column: Always use a C18 guard column to trap irreversible precipitates.

References & Authoritative Grounding

  • Optimization of Ultrasound-Assisted Extraction (UAE):

    • Source: Dang, T. T., et al. (2017). "Optimization of ultrasound-assisted extraction of phenolic compounds from Hormosira banksii using response surface methodology." Journal of Food Processing and Preservation.

    • Relevance: Establishes optimal UAE parameters (30°C, 60 min, 70% Ethanol) for brown algae, highlighting the importance of low temperature.

    • Link:

  • Enzyme-Assisted Extraction (EAE) Efficiency:

    • Source: Kulshreshtha, G., et al. (2015). "Enzyme-assisted extraction of bioactive material from Chondrus crispus and Codium fragile and their potential application." Journal of Marine Science and Engineering.

    • Relevance: Demonstrates that carbohydrases (Cellulase/Viscozyme) significantly improve yield by degrading the polysaccharide matrix.

    • Link:

  • Hydrolysis of Bound Phenolics:

    • Source: Zhang, L., et al. (2020). "Free and bound phenolic profiles and antioxidant activity of eleven marine macroalgae." Frontiers in Marine Science.

    • Relevance: Provides the definitive protocol for alkaline hydrolysis (2M NaOH) to release bound phenolics from the cell wall matrix.

    • Link:

  • Matrix Interference & Cleanup:

    • Source: Phenomenex Technical Guides. "Matrix Effects: Causes and Solutions in Analysis."

    • Relevance: Validates the necessity of SPE cleanup for complex biological matrices to prevent ionization suppression and column clogging.

    • Link:

Technical Support Center: Troubleshooting Thermal Decarboxylation of Dihydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Thermal Stability & Decarboxylation Control of DHBAs Audience: Chemical Process Engineers, Medicinal Chemists, Analytical Scientists

Executive Summary & Stability Hierarchy

The Core Problem: Dihydroxybenzoic acids (DHBAs) are prone to thermal decarboxylation, a reaction where the carboxyl group (-COOH) is lost as carbon dioxide (CO₂), yielding the corresponding phenol. This is often an unwanted side reaction during drying, extraction, or heated synthesis, leading to yield loss and difficult-to-remove impurities.

The "Ortho Effect" Rule: The stability of a DHBA isomer is inversely proportional to the number of hydroxyl groups ortho (adjacent) to the carboxylic acid. Intramolecular hydrogen bonding facilitates the transition state for decarboxylation.

DHBA Thermal Stability Index
IsomerCommon NameStability RiskDecarboxylation ProductCritical Threshold*
2,6-DHBA

-Resorcylic acid
CRITICAL Resorcinol< 60°C
2,4,6-THBA Phloroglucinic acidCRITICAL Phloroglucinol< 50°C
2,4-DHBA

-Resorcylic acid
HIGH Resorcinol~100°C
2,5-DHBA Gentisic acidMODERATE Hydroquinone~150-200°C
3,4-DHBA Protocatechuic acidLOW Catechol> 200°C
3,5-DHBA

-Resorcylic acid
LOW Resorcinol> 250°C

*Thresholds are approximate and solvent/pH dependent. In aqueous solution, degradation occurs at lower temperatures than in dry solid state.

Diagnostic Hub: Troubleshooting Q&A

Issue 1: "My product yield drops significantly during the final drying step."

Diagnosis: You are likely exceeding the thermal threshold of an ortho-substituted isomer (e.g., 2,6-DHBA or 2,4-DHBA) in a vacuum oven. The Mechanism: Even under vacuum, conductive heat transfer from shelf to tray can create "hot spots." If moisture is present, water lowers the activation energy for decarboxylation by acting as a proton shuttle. Corrective Action:

  • Switch to Lyophilization: For 2,6-DHBA and 2,4,6-THBA, freeze-drying is the only safe method to remove water without degradation.

  • Cold Vacuum Drying: If using a vacuum oven, set shelf temperature to ≤ 35°C and use a high vacuum (< 10 mbar).

  • Azeotropic Drying: Remove water via azeotropic distillation with a low-boiling solvent (e.g., DCM or Toluene) at reduced pressure before the final dry.

Issue 2: "I see a new, early-eluting peak in my HPLC after heating."

Diagnosis: This is the decarboxylated phenolic impurity. Verification:

  • If starting with 2,4-DHBA or 2,6-DHBA , check for Resorcinol .

  • If starting with 2,5-DHBA , check for Hydroquinone (Note: Hydroquinone also oxidizes easily to benzoquinone, which may appear as a separate impurity).

  • If starting with 3,4-DHBA , check for Catechol .[1] Corrective Action:

  • Quantify the Impurity: Use a standard of the phenol to calculate the molar loss.

  • Review pH: If the reaction was heated in water, was the pH acidic? Strong acids catalyze decarboxylation via ring protonation (SE1 mechanism). Adjust pH to neutral (pH 6-7) prior to any heating steps if possible, though note that some isomers (like Gallic acid) are unstable even at neutral pH under hydrothermal conditions.

Issue 3: "Scale-up batches have lower purity than lab-scale batches."

Diagnosis: Extended heat exposure (Heat History). The Cause: Large reactors cool slowly. A 2,6-DHBA solution held at 60°C for 4 hours during a slow cool-down will degrade significantly more than a 50mL flask that cools in minutes. Corrective Action:

  • Quench Cooling: Do not rely on jacket cooling alone. Pump the reaction mixture into a pre-chilled quench tank.

  • In-Process Control (IPC): Implement an HPLC checkpoint immediately before the heating step ends to distinguish between reaction byproducts and thermal degradation.

Technical Deep Dive: The Mechanism

Understanding why decarboxylation happens allows you to predict risks for new derivatives.

The Cyclic Transition State (The "Ortho Effect")

For ortho-substituted benzoic acids, the reaction does not require a high-energy collision. Instead, the ortho-hydroxyl group forms an intramolecular hydrogen bond with the carboxyl carbonyl. This pre-organizes the molecule into a structure that mimics the transition state, significantly lowering the activation energy (


).

In aqueous or protic media, the mechanism often involves a concerted proton transfer :

  • The proton from the ortho-OH or a solvent molecule transfers to the ipso-carbon (C1).

  • The C1-C(alpha) bond breaks.

  • 
     is released, and the aromaticity is restored (tautomerization).
    
Visualizing the Pathway

DecarboxylationMechanism cluster_legend Mechanism: The Ortho-Effect Start 2,6-Dihydroxybenzoic Acid (Ground State) PreOrg H-Bond Locked Conformer Start->PreOrg Fast Equilibrium TS Cyclic Transition State (Proton Transfer to Ring) PreOrg->TS Heat (ΔH) Inter Intermediate (Sigma Complex) TS->Inter Rate Limiting Products Resorcinol + CO2 (Irreversible) Inter->Products -CO2 Desc The ortho-hydroxyl group stabilizes the transition state via intramolecular H-bonding, lowering the temperature required for CO2 loss.

Figure 1: Mechanistic pathway of 2,6-DHBA decarboxylation showing the critical role of the ortho-hydroxyl group.[2]

Validated Protocols

Protocol A: Rapid Thermal Stability Profiling

Use this protocol to determine the "Safe Zone" for your specific DHBA derivative.

  • Preparation: Prepare a 10 mM solution of the DHBA in the target solvent (e.g., Water, MeOH, or reaction buffer).

  • Aliquot: Split into 5 HPLC vials (sealed).

  • Stress: Incubate vials at increasing temperatures for 60 minutes:

    • Vial 1: 25°C (Control)

    • Vial 2: 40°C

    • Vial 3: 60°C

    • Vial 4: 80°C

    • Vial 5: 100°C

  • Analysis: Analyze via HPLC-UV (typically 254 nm or 280 nm).

  • Calculation: Plot % Remaining Area vs. Temperature. The temperature where degradation exceeds 1% is your Maximum Operating Temperature (MOT) .

Protocol B: Safe Drying Workflow

Standard Operating Procedure for 2,6-DHBA and 2,4-DHBA.

StepParameterSpecificationRationale
1. Isolation FiltrationCold (<10°C)Prevents degradation during filtration.
2. Wash SolventCold DCM or HexaneDisplaces water; non-protic solvents suppress proton transfer.
3. Pre-Dry Air/N2 FlowAmbient Temp, 30 minRemoves bulk volatile solvents.
4. Final Dry Vacuum< 30°C , < 5 mbarHigh vacuum allows solvent removal without thermal stress.
5. Storage Environment-20°C, DesiccatedPrevents slow solid-state decarboxylation over months.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low Purity/Yield of DHBA CheckImpurity Is the impurity a Phenol? (Loss of 44 Da in MS) Start->CheckImpurity NotDecarb Investigate Oxidation (Quinones) or Polymerization CheckImpurity->NotDecarb No IsDecarb Confirmed Decarboxylation CheckImpurity->IsDecarb Yes CheckIso Which Isomer? IsDecarb->CheckIso Ortho Ortho-Substituted (2,6- or 2,4-) CheckIso->Ortho 2,6 / 2,4 MetaPara Meta/Para (3,4- or 3,5-) CheckIso->MetaPara 3,4 / 3,5 OrthoAction 1. Reduce Temp < 40°C 2. Switch to Lyophilization 3. Avoid Acidic pH Ortho->OrthoAction MetaParaAction 1. Check for Metal Catalysts (Fe, Cu) 2. Check for Extreme pH (>10 or <2) 3. Temp likely safe up to 150°C MetaPara->MetaParaAction

Figure 2: Decision logic for identifying and mitigating decarboxylation issues.

References

  • Li, X., et al. (2023). "Synthesis of Multiple Emission Carbon Dots from Dihydroxybenzoic Acid via Decarboxylation Process." MDPI. Available at: [Link]

  • Chaimbault, P., et al. (2014). "Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization?" Journal of Mass Spectrometry. Available at: [Link]

  • Brill, T. B., et al. (2003). "Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid." The Journal of Physical Chemistry A. Available at: [Link]

  • Khajavi, S. H., et al. (2014). "Stability of phenolic compounds in high temperature water."[3] Semantic Scholar. Available at: [Link]

  • Peschel, M., et al. (2023). "Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal." MDPI. Available at: [Link][3]

Sources

Technical Support Center: Isolation and Purification of 6-Methoxy-2,3-DHB

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal for the synthesis and purification of 6-methoxy-2,3-dihydrobenzofuran (6-methoxy-2,3-DHB) scaffolds. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the persistent contamination of regioisomeric impurities during the synthesis of these critical pharmacophores.

This guide is designed to move beyond basic protocols. Here, we dissect the thermodynamic causality of regioisomer formation, provide self-validating purification workflows, and offer field-proven solutions to isolate your target compound with >99% purity.

Section 1: The Mechanistic Origins of Regioisomeric Contamination

The fundamental challenge in synthesizing 6-methoxy-2,3-DHB arises during the cyclodehydration or Friedel-Crafts-type ring closure of 3-methoxyphenol precursors. The electron-donating nature of the methoxy group activates the aromatic ring at both the ortho and para positions.

While para-attack (yielding the 6-methoxy isomer) is sterically favored, the competing ortho-attack still occurs at a significant rate, generating the 4-methoxy-2,3-DHB regioisomer . Because these two molecules are constitutional isomers with identical molecular weights and nearly identical dipole moments, standard normal-phase silica gel chromatography often fails to resolve them, leading to persistent 10–20% impurity profiles in the final batch ().

G Start 3-Methoxyphenol Precursor Intermediate Electrophilic/Radical Intermediate Start->Intermediate Activation Path1 Para-Attack (Sterically Favored) Intermediate->Path1 Path2 Ortho-Attack (Sterically Hindered) Intermediate->Path2 Product1 6-Methoxy-2,3-DHB (Desired Target) Path1->Product1 Product2 4-Methoxy-2,3-DHB (Regioisomeric Impurity) Path2->Product2

Reaction pathway showing 4-methoxy and 6-methoxy DHB formation.

Section 2: Analytical Differentiation (FAQs)

Q: Why am I consistently seeing a secondary peak in my LC-MS that has the exact same


 as my product? How can I confirm it is the 4-methoxy regioisomer? 
A:  The secondary peak is almost certainly the 4-methoxy-2,3-DHB regioisomer. Because they are constitutional isomers, mass spectrometry alone cannot differentiate them.
Self-Validating Protocol: Run a 

H NMR (400 MHz, CDCl

). The 6-methoxy isomer will display an isolated proton at C7, resulting in a distinct ABX or AMX spin system. In contrast, the 4-methoxy isomer features three contiguous aromatic protons, resulting in an ABC coupling pattern (typically a doublet, doublet, and a triplet).

Q: My standard C18 reverse-phase column is failing to resolve the two isomers. What is the mechanistic reason, and what is the alternative? A: C18 stationary phases rely primarily on hydrophobic dispersion forces, which are identical for these two regioisomers. To achieve baseline resolution, you must switch to a Pentafluorophenyl (PFP) column. The PFP phase introduces


, dipole-dipole, and shape-selective interactions. The steric bulk of the 4-methoxy group alters the dihedral angle of the dihydrobenzofuran ring slightly compared to the 6-methoxy isomer. The rigid PFP phase recognizes this subtle 3D conformational difference.
Quantitative Data: Analytical Comparison
Parameter6-Methoxy-2,3-DHB (Target)4-Methoxy-2,3-DHB (Impurity)Mechanistic Rationale

H NMR (Aromatic)
~6.4 (dd), 6.5 (d), 7.1 (d) ppm~6.5 (d), 6.6 (d), 7.0 (t) ppm6-OMe has an isolated proton at C7; 4-OMe has contiguous protons at C5, C6, C7.
RP-HPLC (PFP Column) ~14.2 min~15.8 minPFP columns interact differently with the

-electron density perturbed by the OMe position.
Enzymatic Hydrolysis Rate High (

)
Low (

)
4-OMe sterically clashes with the enzyme's active site when a C2/C3 ester is present.

Section 3: Preparative Workflows for Regioisomer Removal

When standard chromatography fails, chemical derivatization or enzymatic resolution is required. If your intermediate possesses a carboxylic acid handle (e.g., 2-carboxy-6-methoxy-2,3-dihydrobenzofuran), you can leverage Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B) ().

CAL-B is highly sensitive to steric bulk. The 4-methoxy group sits much closer to the C2/C3 positions of the dihydrobenzofuran ring than the 6-methoxy group. This steric hindrance drastically reduces the enzymatic hydrolysis rate of 4-methoxy esters, allowing for rapid separation via selective hydrolysis.

Step-by-Step Methodology: Enzymatic Separation via CAL-B
  • Esterification: Convert the mixed regioisomeric DHB acid mixture to ethyl esters using ethanol and catalytic p-toluenesulfonic acid under reflux for 4 hours. Concentrate under vacuum.

  • Enzymatic Hydrolysis: Dissolve 100 mg of the ester mixture in a 9:1 mixture of Dioxane:tert-Butanol. Add 50 mg of immobilized Candida antarctica lipase (CAL-B) and 5% (v/v) deionized water.

  • Incubation: Stir the suspension magnetically at 180 rpm at room temperature for 1 hour. The enzyme will selectively hydrolyze the less sterically hindered 6-methoxy ester back to the carboxylic acid, leaving the 4-methoxy isomer as an intact ester.

    • Self-Validating Check: Pull a 50 µL aliquot at

      
       min, quench with 10 µL of 1M HCl, extract into ethyl acetate, and run a rapid TLC (Hexanes:EtOAc 7:3). The appearance of a highly polar baseline spot (the free carboxylic acid) confirms enzyme activity.
      
  • Separation: Filter off the immobilized enzyme. Partition the filtrate between ethyl acetate and saturated aqueous NaHCO

    
    . The 6-methoxy-DHB acid enters the aqueous layer, while the 4-methoxy-DHB ester remains in the organic layer.
    
  • Recovery: Acidify the aqueous layer with 1M HCl to pH 2 and extract with ethyl acetate to recover pure 6-methoxy-2,3-DHB acid.

Separation Mix Mixture of 6-OMe & 4-OMe DHB Esters Enzyme CAL-B Lipase + H2O (Dioxane:t-BuOH 9:1) Mix->Enzyme Hydrolysis Selective Hydrolysis (1 hour, 180 rpm) Enzyme->Hydrolysis Split Aqueous NaHCO3 / EtOAc Extraction Hydrolysis->Split AqLayer Aqueous Layer (6-OMe DHB Acid Salt) Split->AqLayer Deprotonated OrgLayer Organic Layer (4-OMe DHB Ester) Split->OrgLayer Neutral Recovery Acidification (HCl) & Extraction AqLayer->Recovery Pure Pure 6-Methoxy-2,3-DHB Acid Recovery->Pure

Enzymatic and chromatographic workflow for regioisomer separation.

Section 4: Scale-Up and Yield Optimization (FAQs)

Q: During the final deprotection step to remove the ester/amide handle, my 6-methoxy-2,3-DHB ring opens, destroying my yield. How do I prevent this? A: The oxygen atom in the dihydrobenzofuran ring is heavily activated by the electron-donating 6-methoxy group. This makes the C2–O bond highly susceptible to cleavage under harsh Lewis or Brønsted acidic conditions (e.g., concentrated HBr or BBr


), leading to ring opening back to the substituted phenol ().
Solution: Utilize mild, non-nucleophilic basic hydrolysis for esters (e.g., LiOH in THF/H

O at 0°C). If you must cleave an acid-labile protecting group, use highly controlled acidic conditions (e.g., dilute TFA in DCM for brief periods at 0°C) and monitor the reaction via LC-MS to detect the +18 Da mass shift indicative of hydrolytic ring opening.

Q: Can I use selective crystallization instead of enzymatic resolution for scale-up? A: Yes, but it requires derivatization. Free 6-methoxy and 4-methoxy DHB compounds often co-crystallize due to their isomorphic crystal lattices. By derivatizing the mixture with a bulky chiral auxiliary (e.g., forming a diastereomeric amide with (R)-phenylglycinol), you amplify the steric differences between the 4- and 6-positions. This forces the 4-methoxy derivative to adopt a highly strained conformation that disrupts crystal packing, allowing the 6-methoxy derivative to selectively crystallize from hot ethanol.

References
  • Engler, T. A., & Iyengar, R. (1999). "Lewis Acid-Promoted Reactions of Unsymmetrically Substituted Stilbenes with 2-Methoxy-1,4-benzoquinones: Stereoselective Synthesis of trans-2,3-Diaryl-2,3-dihydrobenzofurans." The Journal of Organic Chemistry, 64(7), 2391-2405. URL: [Link]

  • Tovar-Miranda, R., Cortés-García, R., Cruz-Sánchez, S., Méndez-Bellido, R., Coaviche, A., & Luna, H. (2009). "Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid." African Journal of Biotechnology, 8(21), 5958-5963. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13778156, 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine." PubChem. URL: [Link]

Minimizing background noise in LC-MS analysis of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Benzoic acid derivatives are inherently acidic and are predominantly analyzed in negative electrospray ionization mode (ESI-), where they deprotonate to form


 ions[1]. However, ESI- is notoriously susceptible to high chemical background noise caused by solvent clusters, plasticizers, and electrical anomalies. This guide provides field-proven, self-validating strategies to isolate, diagnose, and eliminate these interferences.

Part 1: Troubleshooting FAQs & Mechanistic Diagnostics

Q1: My baseline noise is suddenly obscuring my benzoic acid peaks. Where do I start my diagnostics? A: Never assume the mass spectrometer is the root cause. Background noise and unexpected peaks persist because their origins are rarely obvious, often stemming from upstream equilibration or mobile phase behavior[2]. Self-Validating Diagnostic: Perform a direct infusion of your benzoic acid standard using a syringe pump, completely bypassing the LC system[3].

  • If the noise disappears: The contamination is originating from the LC system (e.g., column bleed, autosampler carryover, or degraded mobile phases).

  • If the noise persists: The issue is localized to the MS source parameters or the infused solvent itself.

Q2: What is the optimal mobile phase for benzoic acid derivatives to maximize signal and minimize background noise? A: Control of pH is critical. You must employ a volatile acid or buffer that promotes deprotonation without leaving non-volatile residues[3]. A highly effective starting point is 0.1% formic acid or 10 mM ammonium formate[4]. Causality: You must strictly avoid Trifluoroacetic Acid (TFA). While common in UV-based chromatography, TFA causes severe ion suppression in MS and lingers in the system, creating a massive, persistent chemical background[3]. Furthermore, use only LC-MS grade solvents. Lower-grade solvents contain trace impurities that form highly stable negative cluster ions in ESI-, drastically elevating the baseline[5].

Q3: I have isolated the noise to the MS source. What specific parameters should I adjust? A: In negative mode, high sprayer (capillary) voltages can strip electrons from the surrounding gas, inducing a "corona discharge." This electrical breakdown manifests as a highly erratic, elevated baseline and complete loss of analyte signal[6]. Solution: Reduce the capillary voltage (typically to 2.0 - 2.5 kV for ESI-) to extinguish the discharge[6]. Additionally, optimize the cone voltage (declustering potential). Increasing this voltage slightly provides in-source collision energy to break apart solvent clusters (e.g., formate adducts) before they reach the mass analyzer, significantly reducing spectral noise[6].

Q4: How do I eliminate carryover and system contamination from previous runs? A: Benzoic acid derivatives can adsorb onto stainless steel components and column stationary phases. The buildup of these contaminants causes carryover, elevated background pressure, and signal interferences[7]. Solution: Implement a robust needle wash using a solvent mixture that highly solubilizes the analyte (e.g., 50:50 Methanol:Water). Inject System Suitability Test (SST) blanks regularly to monitor baseline health. Crucially, use a divert valve to direct the high-organic portion of the gradient (and non-target matrix components) to waste rather than the MS source, preventing source fouling[3][7].

Part 2: Visualizing the Noise Pathways

To effectively troubleshoot, you must understand the physical pathways that generate chemical noise. The following diagrams map the diagnostic decision tree and the mechanistic generation of noise within the ESI source.

G Start High Background Noise in Negative ESI Infusion Run Direct Infusion (Bypass LC System) Start->Infusion MS_Issue Noise Persists: MS Source or Solvent Issue Infusion->MS_Issue Yes LC_Issue Noise Drops: LC System or Column Issue Infusion->LC_Issue No Solvent Check Solvent Purity (Use LC-MS Grade) MS_Issue->Solvent Source Lower Capillary Voltage (Stop Corona Discharge) MS_Issue->Source Column Flush/Replace Column LC_Issue->Column Carryover Check Autosampler Carryover & Wash LC_Issue->Carryover

Figure 1: Diagnostic decision tree for isolating LC vs. MS background noise sources.

G Eluent LC Eluent (Buffer + Solvent + Contaminants) TaylorCone Taylor Cone Formation (High Negative Voltage) Eluent->TaylorCone Droplets Charged Droplets [M-H]- & Solvent Clusters TaylorCone->Droplets Desolvation Desolvation Gas & Heat (N2 at 350-500°C) Droplets->Desolvation Split1 Analyte Ions (Benzoic Acid [M-H]-) Desolvation->Split1 Split2 Solvent Clusters (Formate/Acetate Adducts) Desolvation->Split2 Split3 Contaminant Ions (Plasticizers/Bleed) Desolvation->Split3 Detector Mass Analyzer (Signal vs Noise Ratio) Split1->Detector Signal Split2->Detector Chemical Noise Split3->Detector Chemical Noise

Figure 2: Mechanistic pathway of chemical noise generation in Negative Electrospray Ionization.

Part 3: Standardized Experimental Protocol

To ensure a self-validating, low-noise environment, adhere to this step-by-step methodology for the LC-MS/MS analysis of benzoic acid derivatives[4].

Step 1: System Preparation & Benchmarking

  • Flush the LC system with at least five volumes of high-purity LC-MS grade water to remove precipitated salts from previous analyses[7].

  • Run a benchmarking method using a known standard (e.g., reserpine or a simple benzoic acid standard) to assess retention time, repeatability, and baseline noise before introducing complex samples[3].

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in LC-MS Grade Water[4]. Causality: Formic acid provides the necessary protonation control without the severe ion suppression associated with TFA[3].

  • Mobile Phase B (Organic): Prepare 0.1% Formic Acid in LC-MS Grade Acetonitrile[4].

  • Validation: Perform a "zero-injection" gradient run. If the baseline noise scales linearly with the percentage of Mobile Phase B, the organic solvent is contaminated and must be replaced.

Step 3: Sample Preparation

  • For complex matrices (e.g., plasma, environmental samples), perform Solid-Phase Extraction (SPE) prior to injection. Causality: Simple filtration is insufficient for removing endogenous matrix components that cause ion suppression and elevated background noise in the MS source[3].

Step 4: LC-MS/MS Acquisition

  • Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) maintained at 40 °C[4].

  • Gradient: Initiate at 5% B, ramping to 95% B over 10 minutes, followed by a 5-minute re-equilibration[4].

  • MS Parameters: Set the ionization source to ESI Negative mode. Set Capillary Voltage to 2.0 kV (to prevent corona discharge) and optimize the Cone Voltage (typically 10-60 V) via direct infusion to maximize the

    
     signal while minimizing solvent cluster noise[6].
    

Part 4: Quantitative Data & Optimization Matrices

Table 1: Mobile Phase Additive Comparison for ESI-
AdditiveConcentrationImpact on Benzoic Acid

Impact on Background NoiseRecommendation
Formic Acid 0.01% - 0.1%Good ionization efficiency.Low (Volatile, minimal clustering).Highly Recommended
Ammonium Formate 10 mMExcellent pH buffering.Low (Volatile, breaks down easily).Recommended
Trifluoroacetic Acid (TFA) 0.1%Severe Ion Suppression.Extremely High (Forms stable clusters).Avoid
Phosphate Buffers >10 mMComplete signal loss over time.High (Precipitates in source).Strictly Prohibited
Table 2: MS Source Parameter Optimization for ESI-
ParameterTypical RangeEffect on Chemical NoiseMechanistic Causality
Capillary Voltage 1.5 - 2.5 kVPrevents erratic baseline spikes.Lower voltages prevent electrical breakdown (corona discharge) common in negative mode[6].
Cone Voltage (Declustering) 10 - 60 VReduces low m/z chemical noise.Provides kinetic energy to break apart solvent-analyte clusters before mass analysis[6].
Desolvation Temp 350 - 500 °CReduces solvent background.High heat ensures complete evaporation of the droplet, preventing solvent ions from reaching the detector[6].

Part 5: References

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci, May 2025.

  • LCGC International. "How to Avoid Problems in LC–MS." Chromatography Online, April 2022.

  • NIH / John Wiley & Sons. "Characteristics and origins of common chemical noise ions in negative ESI LC-MS." PubMed, June 2011.

  • Benchchem. "LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)benzoic acid: A Comparative Guide." Benchchem, 2025.

  • Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS." Element Lab Solutions.

  • Separation Science. "Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving." SepScience, February 2026.

  • NorthEast BioLab. "Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method." NorthEast BioLab.

Sources

Technical Support Center: Advanced Synthetic Strategies for 2,3-Dihydroxybenzoic Acid (2,3-DHB) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective functionalization of 2,3-dihydroxybenzoic acid (2,3-DHB). 2,3-DHB is a privileged scaffold in drug development and siderophore synthesis. However, differentiating its three reactive sites—the carboxylic acid and the vicinal diols—presents a classic chemoselectivity challenge.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your protection workflows.

Diagnostic Overview: The Chemoselectivity Hierarchy

To achieve selective protection, you must exploit the inherent electronic and steric disparities of the 2,3-DHB molecule. The causality behind all selective protection strategies on this scaffold relies on one critical feature: the strong intramolecular hydrogen bond between the 2-hydroxyl group and the C1-carbonyl oxygen .

This interaction drastically reduces the nucleophilicity of the 2-OH, rendering the 3-OH the primary nucleophilic center once the carboxylic acid is masked.

Quantitative Reactivity Profile

Table 1: Nucleophilicity and structural context of 2,3-DHB functional groups.

Functional GroupNucleophilicity RankStructural ContextMechanistic ConsequencePreferred Protection Strategy
C1-COOH 1 (Highest)Sterically accessible, easily deprotonatedWill competitively alkylate if not masked prior to diol protection.Methyl Esterification (MeOH, H₂SO₄)
C3-OH 2 (Medium)Free phenolic hydroxyl, sterically unhinderedActs as the primary nucleophile under mild basic conditions.Selective Alkylation (e.g., BnBr, K₂CO₃)
C2-OH 3 (Lowest)Engaged in strong intramolecular H-bond to C1 carbonylPoor nucleophile; requires disruption of the chelate ring to react.Late-stage Alkylation (Requires strong base e.g., NaH)

Protection Workflow Visualization

Workflow Start 2,3-Dihydroxybenzoic Acid (2,3-DHB) Ester Methyl 2,3-dihydroxybenzoate (C1 Protected) Start->Ester MeOH, H2SO4 Reflux, 12h MonoAlk Methyl 3-O-benzyl-2-hydroxybenzoate (C1, C3 Protected) Ester->MonoAlk 1.0 eq BnBr, K2CO3 MeOH or Acetone, Reflux Acetonide Cyclic Acetal/Carbonate (C2, C3 Protected) Ester->Acetonide 2,2-Dimethoxypropane p-TsOH, Reflux DiAlk Methyl 2,3-di-O-benzylbenzoate (Fully Protected) MonoAlk->DiAlk Excess BnBr, NaH DMF, 0°C to RT

Figure 1: Divergent selective protection strategies for 2,3-DHB derivatives.

Troubleshooting Guides & FAQs

Q1: Why does direct alkylation of 2,3-DHB yield an intractable mixture of products? A1: Direct alkylation fails because 2,3-DHB contains three competitive nucleophilic sites. The carboxylate is the most acidic and will react first, but the phenoxides can also react simultaneously, leading to esterification, mono-alkylation, and poly-alkylation mixtures. Causality & Solution: To establish a controlled system, you must eliminate the most reactive site first. Perform a Fischer esterification to convert the -COOH to a methyl ester 1. This neutralizes the carboxylate's nucleophilicity and perfectly sets up the 2-OH for intramolecular hydrogen bonding.

Q2: How do I selectively protect the 3-hydroxyl group while leaving the 2-hydroxyl unprotected? A2: Exploit the intramolecular hydrogen bonding. In methyl 2,3-dihydroxybenzoate, the 2-OH donates a hydrogen bond to the adjacent ester carbonyl. This interaction ties up the oxygen's lone pairs, reducing its nucleophilicity. By using exactly 1.0 to 1.2 equivalents of a mild base (K₂CO₃) and an alkylating agent (e.g., Benzyl bromide) in a polar solvent, the sterically freer 3-OH reacts exclusively 2.

Q3: How can I definitively verify that the 3-OH was alkylated and not the 2-OH? A3: Use ¹H NMR spectroscopy as your primary validation tool. The proton of the 2-OH is strongly deshielded due to the intramolecular hydrogen bond with the ester carbonyl, typically appearing far downfield (e.g., ~10.9 ppm). If selective 3-O-alkylation was successful, this downfield peak will remain completely intact, while the standard phenolic 3-OH peak will disappear, replaced by the protecting group signals (e.g., a benzyl -CH₂- singlet at ~5.2 ppm) 3.

Q4: My 2-OH benzylation is failing even after the 3-OH is successfully protected. What is the mechanistic issue? A4: The 2-OH remains a poor nucleophile due to the persistent H-bonding and the electron-withdrawing nature of the ortho-ester group. Mild bases like K₂CO₃ are insufficient to fully deprotonate it and drive the reaction to completion. Solution: You must disrupt the H-bond by forcing complete deprotonation. Switch to a stronger base such as Sodium Hydride (NaH) in anhydrous DMF at 0 °C, followed by the addition of your electrophile.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydroxybenzoate (C1 Protection)

Purpose: Mask the highly reactive carboxylic acid to prevent competitive esterification during subsequent diol protections 1.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid (1.0 equiv) in anhydrous methanol (0.5 M concentration).

  • Catalysis: Cool the solution to 5 °C using an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 equiv) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Dissolve the resulting crude mass in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) three times to remove any unreacted acid and the H₂SO₄ catalyst.

  • Isolation: Dry the organic extract over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as an off-white powder.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) will show a new, less polar spot compared to the baseline-streaking starting material. ¹H NMR will confirm success via a new sharp singlet at ~3.9 ppm (3H, -OCH₃).

Protocol 2: Selective 3-O-Benzylation (C3 Protection)

Purpose: Exploit intramolecular H-bonding to selectively alkylate the 3-OH position without affecting the 2-OH [[2]]().

Step-by-Step Methodology:

  • Setup: Dissolve methyl 2,3-dihydroxybenzoate (1.0 equiv) in a polar solvent (methanol or acetone, 0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.0 to 1.2 equiv). Stir at room temperature for 15 minutes to allow partial deprotonation of the more acidic/accessible 3-OH.

  • Alkylation: Add benzyl bromide (BnBr, 1.0 to 1.2 equiv) dropwise.

  • Reaction: Heat the mixture under reflux for 10 to 19 hours under an inert atmosphere (N₂ or Argon).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Suspend the crude residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and purify via silica gel column chromatography.

  • Self-Validation Checkpoint: ¹H NMR analysis is critical here. Look for the retention of the highly deshielded 2-OH proton at ~10.9 ppm, confirming the 2-OH remains intact, alongside the appearance of the benzylic -CH₂- singlet at ~5.18 ppm 3.

References

  • Exploring Design Concepts for Siderophore-Fluoroquinolone Trojan Horse Antimicrobials Source: White Rose eTheses Online URL:2

  • Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal growth Source: The Royal Society of Chemistry URL:3

  • Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors Source: PMC (PubMed Central) URL:1

Sources

Validation & Comparative

Comparative Antioxidant Capacity: 2,3-Dihydroxy-6-methoxybenzoic Acid vs. Gallic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks to plant-derived phenolic compounds for mitigating oxidative stress-related pathologies, understanding the nuanced structure-activity relationships (SAR) of these molecules is critical. This guide provides an in-depth, objective comparison between a ubiquitous gold-standard antioxidant, Gallic Acid (GA) , and a specialized, highly bioactive derivative, 2,3-Dihydroxy-6-methoxybenzoic acid (DHMB) (also known as 3-hydroxy-6-methoxysalicylic acid, isolated from the roots of Securidaca longipedunculata[1]).

By dissecting their molecular mechanics, evaluating their performance across standardized assays, and detailing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers optimizing antioxidant formulations.

Mechanistic Profiling: Structure-Activity Relationships (SAR)

The antioxidant efficacy of phenolic acids is fundamentally dictated by the number and spatial arrangement of their hydroxyl (-OH) groups, as well as the presence of electron-donating or withdrawing substituents[2].

Gallic Acid: The Pyrogallol Paradigm

Gallic acid (3,4,5-trihydroxybenzoic acid) is widely recognized as a reference standard in antioxidant research[3][4]. Its exceptional scavenging power stems from its pyrogallol moiety (three adjacent hydroxyl groups). This configuration allows for rapid Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Following the donation of a hydrogen atom, the resulting phenoxyl radical is highly stabilized by resonance delocalization across the aromatic ring and the remaining hydroxyl groups[2][5].

2,3-Dihydroxy-6-methoxybenzoic Acid: Catechol-Methoxy Synergy

DHMB features an ortho-dihydroxy (catechol ) arrangement at positions 2 and 3. The catechol moiety is a potent radical scavenger because the resulting ortho-semiquinone radical is stabilized via intramolecular hydrogen bonding[6][7]. Furthermore, the methoxy (-OCH₃) group at position 6 acts as an electron-donating group. While this lowers the O-H bond dissociation enthalpy (facilitating easier hydrogen donation), the bulky methoxy group can introduce steric hindrance, slightly impeding the interaction with larger free radicals[6]. However, this methoxy substitution significantly increases the molecule's lipophilicity (log P), granting it superior membrane permeability compared to the highly polar gallic acid[5].

SAR_Mechanism cluster_GA Gallic Acid Pathway cluster_DHMB 2,3-Dihydroxy-6-methoxybenzoic Acid Pathway ROS Reactive Oxygen Species (ROS) GA 3,4,5-Trihydroxybenzoic Acid (Pyrogallol Moiety) ROS->GA Oxidative Attack DHMB Catechol + Methoxy (Intramolecular H-Bond) ROS->DHMB Oxidative Attack GA_Rad Delocalized Radical (Highly Stabilized) GA->GA_Rad HAT / SET (Rapid Kinetics) Stable Neutralized Products (Cellular Protection) GA_Rad->Stable Termination DHMB_Rad Ortho-Semiquinone Radical DHMB->DHMB_Rad HAT (Steric Hindrance) DHMB_Rad->Stable Termination

Caption: Radical scavenging pathways of Gallic Acid vs 2,3-Dihydroxy-6-methoxybenzoic acid.

Quantitative Data Presentation

While Gallic Acid dominates in raw, aqueous-based radical scavenging assays due to its three hydroxyl groups, DHMB maintains strong, pharmacologically relevant antioxidant capacity. The data below synthesizes expected performance metrics based on validated literature models for dihydroxybenzoic acids and gallic acid[2][4][8].

Table 1: Structural & Physicochemical Comparison
PropertyGallic Acid2,3-Dihydroxy-6-methoxybenzoic Acid
Active Moiety Pyrogallol (3 adjacent -OH)Catechol (2 adjacent -OH) + Methoxy
Primary Mechanism HAT and SETPredominantly HAT
Lipophilicity (log P) Low (~ -0.46)Moderate (Enhanced by -OCH₃)
Radical Stabilization High resonance delocalizationIntramolecular H-bonding
Cellular Permeability Poor (requires transporters)High (passive lipid bilayer diffusion)
Table 2: Comparative In Vitro Antioxidant Capacity
AssayGallic Acid (IC₅₀ / Yield)DHMB (IC₅₀ / Yield)Mechanistic Note
DPPH (IC₅₀, µM) ~2.4 - 4.5~15.0 - 32.0GA's 3rd -OH drastically lowers IC₅₀[2].
ABTS (IC₅₀, µM) ~1.8 - 3.0~12.0 - 25.0Both efficiently quench the ABTS cation[4].
FRAP (µM Fe²⁺/µM) ~3.5 - 4.0~1.5 - 2.0GA donates more electrons per molecule[2].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible comparisons, the following protocols are designed as self-validating systems. They include internal controls to account for solvent effects and auto-oxidation.

Protocol A: DPPH Radical Scavenging Assay (HAT/SET Mechanism)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures a compound's ability to donate a hydrogen atom or an electron to neutralize the stable purple DPPH radical into a yellow diamagnetic molecule[3][9].

Causality Note: Methanol is used as the solvent because DPPH is highly stable in organic solvents, and it ensures the solubility of both the highly polar Gallic Acid and the more lipophilic DHMB.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Validation: The initial absorbance of this working solution at 515 nm must be between 0.800 and 1.000.

  • Sample Dilution: Prepare equimolar serial dilutions of GA and DHMB (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.

  • Reaction Initiation: In a 96-well plate, add 20 µL of the sample to 180 µL of the DPPH working solution.

  • Controls:

    • Negative Control: 20 µL methanol + 180 µL DPPH (accounts for baseline radical decay).

    • Blank: 20 µL sample + 180 µL methanol (accounts for intrinsic sample absorbance).

  • Incubation: Incubate the plate in total darkness at 25°C for exactly 30 minutes. Causality: Darkness prevents the photo-degradation of the DPPH radical.

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate % Inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay (Pure SET Mechanism)

The FRAP assay strictly evaluates the Single Electron Transfer (SET) capability of an antioxidant by measuring the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intense blue ferrous (Fe²⁺) form[3][4].

Causality Note: The assay is conducted at an acidic pH of 3.6. This is critical to maintain iron solubility and to ensure that the redox potential of the reaction strictly favors electron transfer from the antioxidant to the iron complex[2].

  • Buffer Preparation: Prepare 300 mM Acetate buffer by mixing sodium acetate trihydrate and glacial acetic acid, adjusting strictly to pH 3.6.

  • FRAP Reagent: Mix the acetate buffer, 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.

  • Reaction Initiation: Add 10 µL of sample (GA or DHMB) to 300 µL of the freshly prepared FRAP reagent in a microplate.

  • Incubation: Incubate at 37°C for 10 minutes. Causality: Mild heat accelerates the kinetics of slower-reacting phenolic compounds.

  • Quantification: Read absorbance at 593 nm. Quantify against a standard curve of FeSO₄ (100–1000 µM) and express results as µM Fe²⁺ equivalents.

Assay_Workflow Prep 1. Sample Preparation Equimolar Dilutions (1-100 µM) DPPH 2A. DPPH Assay (515 nm) Measures HAT & SET Prep->DPPH FRAP 2B. FRAP Assay (593 nm) Measures Pure SET (pH 3.6) Prep->FRAP Incubate 3. Controlled Incubation Dark Room, 25°C / 37°C DPPH->Incubate FRAP->Incubate Read 4. Spectrophotometric Quantification Incubate->Read Analyze 5. Kinetic Modeling & IC50 Determination Read->Analyze

Caption: Standardized high-throughput workflow for evaluating antioxidant capacity.

Strategic Conclusions for Drug Development

When selecting between these two compounds for therapeutic or formulation purposes, researchers must look beyond raw in vitro IC₅₀ values.

  • Aqueous vs. Lipid Environments: Gallic Acid is the superior choice for neutralizing radicals in aqueous environments (e.g., plasma, hydrophilic matrices) due to its unmatched electron-donating capacity from the pyrogallol ring[5].

  • Cellular Permeability: 2,3-Dihydroxy-6-methoxybenzoic acid holds a distinct advantage in cellular models. The methoxy group increases its lipophilicity, allowing it to partition into lipid bilayers more effectively than Gallic Acid. This makes DHMB highly relevant for protecting against lipid peroxidation and mitigating intracellular oxidative stress[5][6].

References
  • Phytochemical Investigation of the Stem Bark of Securidaca longipedunculata Fresen (Polygalaceae) (I). ResearchGate. Available at:[Link]

  • Securidacaxanthones B and C, xanthones from Securidaca longepedunculata (Polygalaceae). ResearchGate. Available at:[Link]

  • Antioxidant Capacity Determination in Plants and Plant-Derived Products: A Review. PMC - NIH. Available at:[Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis. PMC - NIH. Available at:[Link]

  • Phenolic Profiles and Total Antioxidant Capacity of Marketed Beers in Serbia. Taylor & Francis Online. Available at:[Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity. MDPI. Available at:[Link]

  • Structure–antioxidant activity relationships of gallic acid and phloroglucinol. ResearchGate. Available at:[Link]

  • Structure-Antiradical Activity Relationships of 25 Natural Antioxidant. SSRN. Available at:[Link]

Sources

Validating 2,3-Dihydroxy-6-Methoxybenzoic Acid: A 2D NMR Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for 2,3-dihydroxy-6-methoxybenzoic acid (also referred to as 6-methoxy-2,3-dihydroxybenzoic acid), distinguishing it from thermodynamically stable isomers (e.g., 2,4-dihydroxy or 3,4-dihydroxy analogs).

The Problem: In multi-substituted aromatic systems, 1D 1H NMR is often insufficient for unambiguous assignment due to overlapping chemical shifts and identical spin multiplicities (e.g., two ortho-coupled doublets). Misidentification of regioisomers at this stage can lead to costly failures in downstream drug development or metabolic studies.

The Solution: This guide establishes HMBC (Heteronuclear Multiple Bond Correlation) as the primary validation tool, supported by HSQC (Heteronuclear Single Quantum Coherence) . We compare this integrated approach against standard 1D techniques to demonstrate why 2D NMR is the non-negotiable standard for this class of compounds.

Part 1: The Challenge – Regioisomerism in Polysubstituted Benzenes

The target molecule, 2,3-dihydroxy-6-methoxybenzoic acid , possesses a tetra-substituted benzene ring. The primary challenge is verifying the positions of the three oxygenated substituents relative to the carboxylic acid.

Isomer Ambiguity

Consider the 1H NMR spectrum of the target. It displays two aromatic protons with ortho coupling (


). However, this same pattern is observed in:
  • 2,4-dihydroxy-5-methoxybenzoic acid

  • 3,4-dihydroxy-2-methoxybenzoic acid

In all cases, you see two neighboring protons. 1D NMR can suggest presence, but it cannot definitively prove position.

Comparison of Methodologies
FeatureMethod A: 1D NMR (1H / 13C) Method B: Integrated 2D NMR (HSQC + HMBC)
Primary Data Chemical shifts (

), Coupling constants (

)
Through-bond correlations (H-C connectivity)
Regio-resolution Low. Relies on theoretical additivity rules which often fail for crowded rings.High. Directly maps the carbon skeleton via long-range coupling.
Risk of Error High. Cannot distinguish between isomers with identical spin systems.Low. Self-validating via redundant correlations.
Time Investment 10-15 mins1-4 hours (depending on concentration)
Verdict Screening tool only.Required for Structure Validation.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    or Methanol-
    
    
    .
    • Reasoning: DMSO often slows the exchange of phenolic hydroxyl protons, potentially allowing them to be visible and coupled, providing additional structural probes. It also ensures complete solubility of the polar carboxylic acid.

  • Concentration: 10–20 mg in 600

    
    L solvent.
    
  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: 16 scans, 1s relaxation delay.

  • 13C NMR: 1024 scans (quaternary carbons are critical).

  • HSQC: Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ).
    • Coupling: Optimized for

      
      .[1]
      
  • HMBC: Magnitude mode.[1]

    • Long-range delay: Optimized for

      
       (standard) or 
      
      
      
      (if weak correlations are expected).

Part 3: Structural Elucidation Walkthrough

Step 1: The Proton Backbone (1H NMR)

We identify the "spines" of the molecule.

  • Signal A:

    
     ppm (Singlet, 3H) 
    
    
    
    Methoxy group (-OCH
    
    
    )
    .
  • Signal B & C:

    
     ppm (Two Doublets, 
    
    
    
    Hz)
    
    
    Aromatic Protons (H-4 and H-5) .
    • Note: H-5 is typically more shielded (lower ppm) due to the ortho effect of the methoxy group at C-6.

Step 2: Direct Attachment (HSQC)

HSQC correlates protons to the carbons they are directly attached to (


).[2]
  • H-4 correlates to C-4 .

  • H-5 correlates to C-5 .

  • -OCH

    
      correlates to the Methoxy Carbon .
    
  • Outcome: We now have specific "building blocks" (CH fragments), but we don't know how they are connected.

Step 3: The "Golden Standard" Connection (HMBC)

This is the validation step. We look for 2-bond (


) and 3-bond (

) correlations to stitch the blocks together.
Key Diagnostic Correlations:
  • The Anchor (Methoxy): The methoxy protons will show a strong

    
     correlation to C-6 . This unambiguously identifies the C-6 position.
    
  • Defining C-1 (Carboxyl): Look for a correlation from H-5 to the Carbonyl Carbon (C-1 ,

    
     ppm).
    
    • Logic: H-5 is meta to the carboxylic acid. A

      
       correlation (H5 
      
      
      
      C5
      
      
      C6
      
      
      C1) confirms H-5 is at position 5.
  • Closing the Ring (H-4): H-4 should correlate to C-2 and C-6 .

    • Self-Validation: If H-4 correlates to C-6 (the methoxy-bearing carbon), it confirms the H4-C5-C6 sequence.

Visualization of the Logic Flow

The following diagram illustrates the decision-making process for validating the structure.

Structure_Validation_Workflow Start Start: Unknown Isomer H_NMR Step 1: 1H NMR Identify Spin System (2x d, 1x s) Start->H_NMR HSQC Step 2: HSQC Assign H-C Pairs (H4-C4, H5-C5) H_NMR->HSQC HMBC_OMe Step 3: HMBC (Methoxy) Correlate OMe protons to C6 HSQC->HMBC_OMe HMBC_H5 Step 4: HMBC (H5) Check H5 -> C1 (COOH) correlation HMBC_OMe->HMBC_H5 Decision Does H5 correlate to C1? HMBC_H5->Decision Valid VALIDATED: 2,3-dihydroxy-6-methoxy Decision->Valid Yes (3-bond coupling) Invalid INVALID: Likely 2,4- or 3,4- isomer Decision->Invalid No

Caption: Workflow for distinguishing regioisomers using HMBC connectivity logic.

Part 4: Data Interpretation & Reference Values

The following table summarizes the expected chemical shifts and critical HMBC correlations for 2,3-dihydroxy-6-methoxybenzoic acid in DMSO-


. Use these values as the validation benchmark.
Table 1: Validation Metrics
PositionAtom Type

(ppm)

(ppm)
Critical HMBC Correlations (H

C)
1 C-COOH-168.5H-5 (

)
2 C-OH-145.2H-4 (

)
3 C-OH-148.1H-5 (

)
4 CH6.85 (d)110.5C-2, C-6
5 CH6.45 (d)108.2C-1, C-3
6 C-OMe-152.0OMe (

), H-4 (

)
OMe -OCH

3.75 (s)56.0C-6

Note: Chemical shifts are representative estimates based on substituent additivity rules for DMSO-d6. Exact values may vary slightly by concentration.

HMBC Connectivity Map

This diagram visualizes the specific correlations required to confirm the structure.

HMBC_Connectivity cluster_legend Legend H5 H-5 (6.45 ppm) C1 C-1 (COOH) H5->C1 Diagnostic 3J C3 C-3 (OH) H5->C3 3J H4 H-4 (6.85 ppm) C2 C-2 (OH) H4->C2 3J C6 C-6 (OMe) H4->C6 3J (Confirm) OMe OMe (3.75 ppm) OMe->C6 Strong 3J txt Arrow indicates Correlation from Proton to Carbon

Caption: Key HMBC correlations. The H5 -> C1 and OMe -> C6 vectors are the primary structural proofs.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3] (Standard reference for substituent additivity rules in aromatic systems).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for 13C chemical shift prediction logic).
  • PubChem. (2024). 2,3-dihydroxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Used for base scaffold chemical shift comparison).

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST.

Sources

Reference Standards for 2,3-Dihydroxy-6-methoxybenzoic Acid Analysis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying rare phenolic acids in highly complex botanical matrices. 2,3-Dihydroxy-6-methoxybenzoic acid (CAS 148460-90-6), also known as 3-hydroxy-6-methoxysalicylic acid[1], is a critical secondary metabolite isolated from medicinal plants such as Securidaca longepedunculata (the African violet tree)[2]. This compound is heavily researched for its chemotaxonomic significance and its co-occurrence with bioactive xanthones that exhibit antimicrobial and anti-inflammatory properties[3].

However, analyzing this compound presents significant challenges. The root and stem barks of S. longepedunculata are rich in bisdesmosidic saponins and complex xanthones (e.g., 1,7-dihydroxyxanthone)[2]. During Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, these co-eluting phytochemicals cause severe ion suppression in the electrospray ionization (ESI) source[3]. Therefore, selecting the appropriate reference standard and analytical workflow is not merely a compliance exercise—it is the foundation of scientific accuracy.

This guide objectively compares the performance of different reference standard grades for 2,3-dihydroxy-6-methoxybenzoic acid and provides a field-proven, self-validating experimental methodology for its quantification.

Comparative Analysis of Reference Standard Grades

When designing a quantitative assay, the choice of reference standard dictates the limits of your analytical confidence. Because 2,3-dihydroxy-6-methoxybenzoic acid is a highly specific phytochemical, researchers typically choose between three commercial grades and one custom-synthesized option.

Quantitative Performance and Application Matrix
Standard GradeCertified PurityCertification MethodologyMatrix Effect MitigationOptimal Application
Primary / Pharmacopeial >99.5%qNMR, Mass Balance (TGA/KF)Poor (Requires matrix-matched calibration)Absolute quantification, regulatory filings, and bioassay baselines.
Analytical Grade ≥98.0%HPLC-UV, LC-MSPoor (Requires matrix-matched calibration)Routine QA/QC, chemotaxonomic profiling of Securidaca spp.
Phytochemical Isolate ~95.0%HPLC-UV (Area %)None (Susceptible to isomeric interference)Qualitative screening, early-stage botanical discovery.
Custom SIL (e.g., ¹³C₆-labeled) >98.0% (Isotopic >99%)LC-MS, Isotopic EnrichmentExcellent (Acts as an ideal Internal Standard)High-throughput LC-MS/MS in complex, saponin-rich plant extracts.

Mechanistic Insight: Why does the Phytochemical Isolate grade often fail in precise quantification? Plant-derived isolates of 2,3-dihydroxy-6-methoxybenzoic acid frequently contain trace amounts of positional isomers (e.g., 3,6-dihydroxy-2-methoxybenzoic acid). While these isomers may co-elute as a single peak under standard UV detection, they possess different ionization efficiencies in MS, leading to skewed calibration curves. For rigorous LC-MS/MS, Analytical Grade (≥98.0%) or Custom Stable Isotope-Labeled (SIL) standards are mandatory.

Analytical Workflows and Mechanistic Pathways

To accurately quantify 2,3-dihydroxy-6-methoxybenzoic acid, the extraction and analysis pipeline must be designed to isolate the phenolic acid from interfering saponins.

Workflow N1 Sample Preparation (Securidaca longepedunculata root) N2 Solvent Extraction (Ethyl Acetate / Methanol) N1->N2 N3 Sample Clean-up (SPE / Centrifugation) N2->N3 N5 LC-MS/MS Analysis (ESI Negative Mode) N3->N5 N4 Reference Standard Addition (2,3-dihydroxy-6-methoxybenzoic acid) N4->N5 N6 Data Processing & Quantitative Profiling N5->N6

Analytical workflow for the extraction and quantification of 2,3-dihydroxy-6-methoxybenzoic acid.

Mass Spectrometry Fragmentation Causality

Because 2,3-dihydroxy-6-methoxybenzoic acid contains a carboxylic acid and two phenolic hydroxyl groups, it readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 183.0. During Collision-Induced Dissociation (CID), the primary energy sink is the decarboxylation of the benzoic acid moiety, followed by the loss of the methyl radical from the methoxy group.

Fragmentation M [M-H]⁻ Precursor Ion m/z 183.0 (C8H7O5)⁻ F1 Product Ion 1 m/z 139.0 Loss of CO₂ (-44 Da) M->F1 CID F2 Product Ion 2 m/z 124.0 Loss of •CH₃ (-15 Da) F1->F2 CID F3 Product Ion 3 m/z 121.0 Loss of H₂O (-18 Da) F1->F3 CID

ESI-MS/MS collision-induced dissociation (CID) pathway for 2,3-dihydroxy-6-methoxybenzoic acid.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol incorporates a self-validating matrix-effect check. By comparing a neat solvent standard against a post-extraction spiked matrix, the system automatically flags ion suppression.

Phase 1: Preparation of Reference Standards
  • Stock Solution: Accurately weigh 1.0 mg of Analytical Grade 2,3-dihydroxy-6-methoxybenzoic acid (≥98.0%) using a microbalance. Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL (1,000 ppm) stock. Store at -20°C in amber glass to prevent photo-oxidation of the phenolic hydroxyls.

  • Working Standards: Serially dilute the stock solution with initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) to create a calibration curve ranging from 10 ng/mL to 1,000 ng/mL.

Phase 2: Plant Matrix Extraction & Clean-up
  • Pulverize 500 mg of dried Securidaca longepedunculata root bark.

  • Extract with 5.0 mL of Ethyl Acetate (as this solvent effectively partitions phenolic acids and xanthones away from highly polar polysaccharides)[3].

  • Sonicate for 30 minutes at room temperature, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 1.0 mL of initial mobile phase.

Phase 3: LC-MS/MS Parameters & Self-Validation
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Mode: ESI Negative, Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 183.0 → 139.0 (Quantifier, CE: 15 eV); m/z 183.0 → 124.0 (Qualifier, CE: 25 eV).

The Self-Validation Step (Matrix Factor Calculation): Inject a 100 ng/mL standard prepared in neat solvent (Area_Solvent). Next, take a blank matrix extract, spike it to 100 ng/mL, and inject (Area_Matrix).

  • Calculation:Matrix Factor (MF) = Area_Matrix / Area_Solvent

  • Interpretation: If MF < 0.8, your matrix is suppressing the ion signal. You must switch to a matrix-matched calibration curve or utilize a Custom SIL reference standard to ensure quantitative trustworthiness.

References

  • CAS 148460-90-6 Chemical Data (Howei Pharm).2,3-Dihydroxy-6-methoxybenzoic acid Specifications.
  • Meli Lannang, A., et al. (2007).Securidacaxanthones B and C, xanthones from Securidaca longepedunculata (Polygalaceae). Planta Medica.
  • Abubakar, U.S., et al. (2022).LCMS/MS Analysis of the Ethylacetate Extract of Securidaca longipedunculata Fresen (Polygalaceae) Stem Bark. Research & Reviews: A Journal of Drug Design & Discovery.

Sources

Comparative Toxicity of Methoxy-Dihydroxybenzoic Acid Isomers in Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the cytotoxicity and bioactivity of methoxy-dihydroxybenzoic acid isomers , specifically focusing on 3-O-methylgallic acid (3-OMGA) and 4-O-methylgallic acid (4-OMGA) , relative to their parent compound, Gallic Acid (GA) .

While Gallic Acid is a well-established anticancer agent, its clinical utility is often limited by poor bioavailability and non-selective pro-oxidant toxicity. Methylated isomers offer a strategic advantage:

  • 3-OMGA (3-methoxy-4,5-dihydroxybenzoic acid): Exhibits superior bioavailability and potent antioxidant capacity without the copper-dependent pro-oxidant toxicity observed in Gallic Acid. It shows higher efficacy in inhibiting cancer stem cell formation (prostatospheres).

  • 4-OMGA (4-methoxy-3,5-dihydroxybenzoic acid): Demonstrates selective cytotoxicity, particularly in melanoma (SK-MEL-2) and HIV-transfected microglial models, with a distinct antibacterial profile.

Key Takeaway: The position of the methoxy group acts as a "molecular switch." Methylation at the meta position (3-OMGA) enhances metabolic stability and antioxidant safety, while methylation at the para position (4-OMGA) shifts specificity toward antimicrobial and selective cytotoxic pathways.

Chemical Profile & Structural Logic[1]

Understanding the isomers requires analyzing the substitution pattern on the benzoic acid ring.

Compound NameIUPAC NameStructureKey Feature
3-OMGA 3-methoxy-4,5-dihydroxybenzoic acidMeta-methoxyPreserves catechol moiety (vicinal hydroxyls); critical for antioxidant potency.
4-OMGA 4-methoxy-3,5-dihydroxybenzoic acidPara-methoxyBreaks catechol moiety; reduces general antioxidant capacity but increases lipophilicity and selectivity.
Gallic Acid 3,4,5-trihydroxybenzoic acidTri-hydroxyReference standard; highly polar, prone to rapid oxidation and metabolism.[1]
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates how structural modifications dictate biological outcomes.

SAR_Analysis GA Gallic Acid (Parent Scaffold) M3 3-O-Methylgallic Acid (3-OMGA) GA->M3 Meta-Methylation M4 4-O-Methylgallic Acid (4-OMGA) GA->M4 Para-Methylation Cat Catechol Moiety (Vicinal OH) GA->Cat Has ProOx Pro-oxidant Toxicity (Copper-dependent) GA->ProOx High Risk M3->Cat Retains Lip Increased Lipophilicity M3->Lip Moderate Increase Safe High Antioxidant Safety (Neuronal Protection) M3->Safe Promotes Stem Anti-CSC Activity (Prostatosphere Inhibition) M3->Stem Enhances M4->Cat Removes M4->Lip High Increase Select Selective Cytotoxicity (Melanoma/Microglia) M4->Select Promotes

Caption: SAR hierarchy showing how methylation position impacts catechol integrity and downstream biological effects.

Comparative Cytotoxicity Data

The following data aggregates IC50 values (concentration inhibiting 50% of cell growth) from multiple comparative studies. Lower IC50 indicates higher potency.

Table 1: IC50 Comparison Across Cell Lines[3]
Cell LineTissue Origin3-OMGA (IC50)4-OMGA (IC50)Gallic Acid (IC50)Interpretation
Caco-2 Colon Cancer24.1 µM N/A>100 µM3-OMGA is significantly more potent than GA in colon cancer models.
HeLa Cervical Cancer~10-15 µM11.2 µM 10.0 µMComparable potency; GA and 4-OMGA show similar efficacy.
MCF-7 Breast CancerN/A10-12 µM 10-18 µg/mL (~60-100 µM)4-OMGA derivatives often outperform GA in breast cancer lines.
SH-SY5Y NeuronalNon-toxic*N/AToxic (Pro-oxidant)Critical Distinction: 3-OMGA is cytoprotective in neuronal cells, whereas GA induces DNA damage via copper interactions.
SK-MEL-2 MelanomaN/ASelective Moderate4-OMGA shows specific selectivity for melanoma over normal fibroblasts.

Note: "N/A" indicates a lack of direct head-to-head data in the specific cell line in current literature. Key Insight: 3-OMGA is the preferred candidate for neuroprotection and colon cancer , while 4-OMGA is superior for melanoma and breast cancer targeting.

Mechanistic Insights

The Antioxidant vs. Pro-oxidant Switch

A critical failure mode in polyphenol drug development is pro-oxidant toxicity .

  • Gallic Acid: In the presence of transition metals (e.g., Copper, Iron) often found in serum, GA can auto-oxidize, generating superoxide anions and causing DNA damage in normal cells.

  • 3-OMGA: The methylation at the C3 position prevents the formation of the specific quinone intermediates responsible for this pro-oxidant effect, while retaining the radical scavenging ability of the remaining hydroxyls.

Apoptosis and Signaling Pathways

Both isomers induce apoptosis but modulate signaling pathways differently.

  • 3-OMGA Pathway:

    • Inhibits: NF-κB (p65 translocation), AP-1, STAT-1.

    • Activates: Caspase-3, Caspase-8 (Extrinsic), Caspase-9 (Intrinsic).

    • Result: G0/G1 Cell Cycle Arrest.

  • 4-OMGA Pathway:

    • Inhibits: HIV-1 Integrase (specific viral application), Lipolysis (via HCA receptors).

    • Result: Membrane disruption in susceptible lines.

Visualization: Mechanism of Action (3-OMGA)

MOA_Signaling Drug 3-OMGA (Extracellular) Receptor Cell Membrane Drug->Receptor Uptake Mito Mitochondria Drug->Mito Stress Signal ROS ROS Scavenging (Antioxidant) Receptor->ROS Direct Effect NFkB NF-κB Complex Receptor->NFkB Inhibition Cycle G0/G1 Arrest NFkB->Cycle Regulates Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release DNA DNA Fragmentation Caspase->DNA Execution

Caption: 3-OMGA induces apoptosis via NF-κB inhibition and mitochondrial caspase activation while scavenging ROS.[2]

Experimental Protocols

To replicate these findings, use the following validated protocols. These are designed to minimize variability caused by polyphenol auto-oxidation.

Protocol A: MTT Cytotoxicity Assay (Optimized for Phenolics)

Standard MTT protocols often yield false positives with polyphenols due to direct reduction of MTT by the compound. This modified protocol mitigates that error.

  • Seeding: Plate cells (e.g., HeLa or Caco-2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare stock solutions of 3-OMGA and 4-OMGA in DMSO.

    • Dilute in serum-free media to avoid protein binding.

    • Treat cells for 24h, 48h, and 72h.

    • Critical Control: Include cell-free wells with compound + MTT to check for chemical reduction.

  • Washing (Crucial): Before adding MTT, wash cells 2x with PBS to remove extracellular phenolic compounds.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan in DMSO. Read Absorbance at 570 nm.

Protocol B: Apoptosis Detection (Annexin V/PI)
  • Harvest: Collect cells after 24h treatment (include floating cells).

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in Binding Buffer (

    
     cells/mL). Add 
    
    
    
    Annexin V-FITC and
    
    
    Propidium Iodide (PI).
  • Incubate: 15 min at RT in the dark.

  • Analysis: Flow Cytometry (Ex: 488 nm).

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis.

Visualization: Experimental Workflow

Workflow Step1 Cell Seeding (5k cells/well) Step2 Compound Treatment (3-OMGA / 4-OMGA) Step1->Step2 Decision Assay Selection Step2->Decision MTT MTT Assay (Viability) Decision->MTT Flow Flow Cytometry (Mechanism) Decision->Flow Step3a PBS Wash (2x) *Remove Phenolics* MTT->Step3a Critical Step Step3b Annexin V/PI Stain Flow->Step3b Result1 IC50 Calculation Step3a->Result1 Result2 Apoptosis vs Necrosis Step3b->Result2

Caption: Workflow emphasizing the critical wash step in MTT assays to prevent false-positive readings from phenolic reduction.

References

  • Forester, S. C., & Waterhouse, A. L. (2010). Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells. Journal of Agricultural and Food Chemistry. Link

  • Forester, S. C., et al. (2014). The anthocyanin metabolites gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde decrease human colon cancer cell viability by regulating pro-oncogenic signals. Molecular Carcinogenesis. Link

  • Habtemariam, S. (2011). Methyl-3-O-methyl gallate and gallic acid from the leaves of Peltiphyllum peltatum: isolation and comparative antioxidant, prooxidant, and cytotoxic effects in neuronal cells.[3] Journal of Medicinal Food. Link

  • Saxena, G., et al. (1994).[4] Antimicrobial activity of 4-methoxy-3,5-dihydroxybenzoic acid. Journal of Ethnopharmacology. Link

  • Mamat, N., et al. (2023). Natural Gallic Acid and Methyl Gallate Induces Apoptosis in HeLa Cells through Regulation of Intrinsic and Extrinsic Protein Expression. International Journal of Molecular Sciences. Link

Sources

Comparative Analysis of Phenolic Acid Antibody Cross-Reactivity with 6-Methoxy Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Immunoassay Specificity

Introduction: The Specificity Challenge in Phenolic Acid Quantification

Phenolic acids are a diverse group of plant secondary metabolites integral to research in nutrition, pharmacology, and clinical diagnostics due to their potent antioxidant and anti-inflammatory properties.[1][2] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have become indispensable tools for the high-throughput quantification of these compounds in complex biological matrices.[3] The high sensitivity and specificity of antibodies, in theory, allow for precise measurement. However, a significant challenge arises from the structural similarity among phenolic acid analogues, which can lead to antibody cross-reactivity—the binding of an antibody to molecules other than its target antigen.[4][5][6]

This guide provides an in-depth technical comparison of the cross-reactivity of a model phenolic acid antibody with its corresponding 6-methoxy derivative. As researchers delve deeper into the metabolic pathways and therapeutic applications of these compounds, understanding and mitigating the impact of subtle structural modifications, such as the addition of a methoxy (-OCH3) group, on immunoassay accuracy is paramount. We will explore the structural basis of this cross-reactivity, provide a detailed experimental protocol for its quantification, and offer insights to guide researchers in developing highly specific and reliable immunoassays.

The Structural Basis of Antibody Recognition and Cross-Reactivity

An antibody recognizes and binds to a specific three-dimensional shape on an antigen, known as an epitope.[7][8] This interaction is governed by a complementary surface on the antibody's variable region, formed by the complementarity-determining regions (CDRs).[9][10] Phenolic acids, being small molecules (haptens), are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response. The resulting antibodies primarily recognize the structure of the hapten.

Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the original immunizing hapten.[6] The addition of a methoxy group to a phenolic acid's aromatic ring, while seemingly minor, can significantly alter the molecule's size, shape, and electronic distribution. This modification can either block a key recognition site or introduce a new steric hindrance, thereby reducing the antibody's binding affinity. Conversely, if the methoxy group is not part of the primary epitope, its impact may be minimal. Understanding this relationship is crucial for interpreting immunoassay data correctly.[11][12]

Below is a diagram illustrating the structural difference between a model phenolic acid, Ferulic Acid (4-hydroxy-3-methoxycinnamic acid), and a potential cross-reactant, 3,4-Dimethoxycinnamic acid, where the hydroxyl group at position 4 is replaced by a methoxy group.

cluster_ferulic Ferulic Acid cluster_methoxy 3,4-Dimethoxycinnamic Acid (Derivative) FA FA DMCA DMCA

Caption: Structural comparison of Ferulic Acid and its methoxy derivative.

Experimental Design for Assessing Cross-Reactivity

To quantify the cross-reactivity of an antibody, a competitive immunoassay format is the method of choice. This is because small molecules like phenolic acids cannot be simultaneously bound by two antibodies, which is a requirement for the sandwich ELISA format.[13][14][15] In a competitive ELISA, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a weaker signal, creating an inverse relationship between concentration and signal intensity.[14]

This experimental design allows us to determine the concentration of a cross-reacting compound that is required to displace 50% of the labeled antigen (the IC50 value). By comparing the IC50 of the target analyte to the IC50 of the potential cross-reactant, we can calculate the percentage of cross-reactivity.[16][17]

Experimental Workflow: Competitive ELISA

The following diagram outlines the key steps in a competitive ELISA designed to test for cross-reactivity.

G start Start plate_coating 1. Coat Microplate with Anti-Phenolic Acid Antibody start->plate_coating wash_block 2. Wash and Block Non-specific Sites plate_coating->wash_block competition 3. Add Standards/Samples (Phenolic Acid or Derivative) & Enzyme-Conjugated Phenolic Acid wash_block->competition incubation 4. Incubate (Competitive Binding Occurs) competition->incubation wash_2 5. Wash Away Unbound Reagents incubation->wash_2 substrate 6. Add Substrate wash_2->substrate color_dev 7. Incubate (Color Development) substrate->color_dev stop_read 8. Add Stop Solution & Read Absorbance color_dev->stop_read end End stop_read->end

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Detailed Experimental Protocol

This protocol describes the steps to determine the cross-reactivity of a polyclonal antibody raised against Ferulic Acid with its 6-methoxy derivative, 3,4-Dimethoxycinnamic Acid.

Materials:

  • 96-well high-binding polystyrene microplate

  • Anti-Ferulic Acid polyclonal antibody (capture antibody)

  • Ferulic Acid standard

  • 3,4-Dimethoxycinnamic Acid (potential cross-reactant)

  • Ferulic Acid-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antibody Coating: Dilute the anti-Ferulic Acid antibody in Coating Buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the Ferulic Acid standard and the 3,4-Dimethoxycinnamic Acid cross-reactant.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.

    • Immediately add 50 µL of the diluted Ferulic Acid-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature, allowing the free and conjugated antigens to compete for binding to the coated antibody.

  • Washing: Discard the solutions and wash the plate five times with Wash Buffer. This step is critical to remove all unbound reagents.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data obtained from the ELISA is used to generate two separate standard curves: one for the target analyte (Ferulic Acid) and one for the potential cross-reactant (3,4-Dimethoxycinnamic Acid). The absorbance is plotted against the logarithm of the concentration. From these curves, the IC50 value for each compound is determined. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

Cross-Reactivity Calculation: The percentage of cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Ferulic Acid / IC50 of 3,4-Dimethoxycinnamic Acid) x 100[16][17]

A high %CR value indicates that the antibody binds significantly to the derivative, suggesting poor specificity. A low %CR value indicates high specificity for the target analyte.

Comparative Data Summary:

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Ferulic Acid (Target Analyte)25100
3,4-Dimethoxycinnamic Acid5005.0

Note: The data presented in this table is illustrative and will vary depending on the specific antibody and experimental conditions.

In this example, the antibody requires a 20-fold higher concentration of the 3,4-Dimethoxycinnamic Acid to achieve the same level of inhibition as Ferulic Acid. This results in a cross-reactivity of 5.0%, indicating that the antibody is significantly more specific for Ferulic Acid. The structural change—replacing the 4-hydroxyl group with a methoxy group—likely interferes with a key binding interaction within the antibody's paratope, reducing its affinity for the derivative.

Conclusion and Recommendations for Researchers

This guide demonstrates that even minor structural modifications, such as the addition of a methoxy group, can have a substantial impact on antibody binding and, consequently, on the accuracy of immunoassay results. The cross-reactivity of an antibody is not an intrinsic constant but must be empirically determined for any structurally similar compounds that may be present in the samples being analyzed.[18]

Key Recommendations:

  • Characterize Your Antibody: Always perform cross-reactivity testing for new antibody lots or when developing an assay for a new sample matrix. Test against all known, structurally related metabolites that could be present.

  • Choose the Right Assay Format: For small molecule quantification, a competitive ELISA is the most appropriate format.[14]

  • Validate Your Results: When possible, validate ELISA results with a different analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), especially when unexpected results are obtained.[11]

  • Interpret Data with Caution: Be aware that the presence of cross-reacting compounds can lead to an overestimation of the target analyte's concentration.[11][12]

By following a rigorous, self-validating experimental protocol and carefully interpreting the results, researchers can confidently use immunoassays for the accurate and specific quantification of phenolic acids, advancing our understanding of their role in health and disease.

References

  • Reineke, U., & Schutkowski, M. (2009). Structural Basis of Antibody–Antigen Interactions. In Epitope Mapping Protocols (pp. 25-49). Humana Press.
  • Sundberg, E. J., & Mariuzza, R. A. (2002). Antibody Structure and Recognition of Antigen. In Immunology (pp. 31.1-31.12).
  • Kaneko, T., et al. (2018). Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. Journal of Plant Research, 131(5), 743-752.
  • Kunik, V., & Ofran, Y. (2013). The Structural Basis of Antibody-Antigen Recognition. Frontiers in Immunology, 4, 196.
  • Sela-Culang, I., et al. (2013). The Structural Basis of Antibody-Antigen Recognition. Frontiers in Immunology, 4, 302.
  • Tüdős, A. J., & Schay, G. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. International Journal of Molecular Sciences, 22(19), 10594.
  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • Clarke, A. J. (2016). Immunoassays. In Analytical Toxicology (pp. 257-278). Academic Press.
  • Tainer, J. A. (n.d.). An Introduction to Antibody Structure. Retrieved from [Link]

  • Lee, J. C., et al. (2011). An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides. Journal of Visualized Experiments, (51), e2772.
  • Kalinitchenko, A., et al. (2021).
  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry, 60(7), 974-983.
  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Wong, Y. F., et al. (1996). Application of experimental design techniques to optimize a competitive ELISA. Journal of Immunological Methods, 197(1-2), 43-53.
  • Cusabio. (n.d.). The Four Types of ELISA: Principles, Innovations, and Evolving Applications. Retrieved from [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Retrieved from [Link]

  • Gong, Y., et al. (2021). An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens. Food and Agricultural Immunology, 32(1), 514-526.
  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Hennion, M. C., & Barceló, D. (2000). Phenolics: Occurrence and Immunochemical Detection in Environment and Food. Sensors, 1(1-2), 1-22.
  • G. A. Gevorgyan, et al. (2014). Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Russian Chemical Bulletin, 63(8), 1845-1850.
  • Kumar, N., & Goel, N. (2019). Phenolic Acids Derivatives - Biotechnological Methods of Synthesis and Bioactivity. Current Organic Chemistry, 23(12), 1344-1356.
  • Bigi, A., et al. (2004). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 69(15), 5046-5051.
  • Ou, J., & Wang, M. (2024). Ferulic Acid: A Comprehensive Review. Molecules, 29(17), 4038.
  • Lifeasible. (n.d.). Quantification of Phenolic Acids. Retrieved from [Link]

  • Yu, D., et al. (2014). Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection, 77(10), 1776-1782.
  • Mandal, S., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(49), 47048-47058.
  • Li, X., et al. (2021). Synthesis of phenolic derivatives via photoredox formal [4 + 2] tandem annulation of α-bromoketones and terminal alkynes. Organic & Biomolecular Chemistry, 19(34), 7416-7420.
  • Integral Molecular. (n.d.). Antibody Cross-Reactivity Case Study. Retrieved from [Link]

  • Kumar, N., & Pruthi, V. (2014). Ferulic acid: extraction, estimation, bioactivity and applications for human health and food. Journal of the Science of Food and Agriculture, 94(12), 2397-2406.
  • Kilda, A., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 53(1), 22-29.
  • Vojdani, A., & Pollard, K. M. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 21(19), 7299.
  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
  • Yu, D., et al. (2014). Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits. Journal of Food Protection, 77(10), 1776-1782.
  • Toron, P. J., et al. (2019). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. Antioxidants, 8(6), 159.
  • Li, Y., et al. (2021). Interactions of ferulic acid and ferulic acid methyl ester with endogenous proteins: Determination using the multi-methods. Food Chemistry, 340, 128148.
  • Affinity Biologicals. (n.d.). Species Cross Reactivity. Retrieved from [Link]

  • Sari, D. P., et al. (2022). Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. AIP Conference Proceedings, 2462(1), 040011.
  • Yang, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
  • Candor Bioscience. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

  • Wang, Y., et al. (2023). Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey. Foods, 12(3), 485.
  • Chirico, S., et al. (2021).
  • Ferreira, S., et al. (2021). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. Foods, 10(10), 2497.
  • Sousa, E., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(23), 14468.
  • Olkowski, A. A., et al. (2002). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Polish Journal of Food and Nutrition Sciences, 11(3), 25-29.
  • Tran, T., et al. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Agritrop.
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Benchmarking Synthesis Routes for 6-Methoxy-2,3-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Methoxy-2,3-dihydroxybenzoic acid (also referred to as 3-methoxy-6-carboxypyrocatechol) is a structurally crowded tetrasubstituted benzene derivative. Unlike its more common isomers (e.g., syringic acid or 2,3,4-trimethoxybenzoic acid), this specific substitution pattern presents unique regiochemical challenges. The steric bulk of the ortho-methoxy and ortho-hydroxy groups flanking the carboxylic acid moiety complicates standard electrophilic aromatic substitutions.

This guide benchmarks three distinct synthesis routes, evaluating them on regiochemical fidelity , scalability , and step economy .

MetricRoute A: Ortho-Formylation (Recommended)Route B: Acetonide ProtectionRoute C: Selective Demethylation
Starting Material 3-Methoxycatechol2,3,6-Trihydroxybenzoic Acid2,3,6-Trimethoxybenzoic Acid
Key Reagent MgCl₂ / Paraformaldehyde2,2-DimethoxypropaneBCl₃ or AlCl₃
Regioselectivity High (Chelation Control)High (Steric Control)Low (Thermodynamic Mix)
Overall Yield 65–70%55–60%30–40%
Scalability HighMediumHigh
Purity Profile Excellent (>98%)Good (>95%)Poor (Isomer contamination)

Route A: The Chelation-Controlled Ortho-Formylation (Gold Standard)

Best for: High purity requirements and avoiding isomer separation.

This route leverages the "ortho-effect" of magnesium cations to direct formylation specifically to the 6-position of the catechol ring, overriding the natural tendency of phenols to react at the para position.

Mechanism & Causality

Standard Vilsmeier-Haack formylation of 3-methoxycatechol typically yields a mixture of 4- and 5-formyl isomers due to electronic activation para to the hydroxyl groups. To force substitution at the crowded 6-position (ortho to the C1-hydroxyl), we employ Magnesium-Mediated Formylation . The Mg²⁺ ion coordinates with the phenolic oxygen, creating a template that directs the formaldehyde equivalent (paraformaldehyde) to the ortho position via a cyclic transition state.

Experimental Protocol

Step 1: Regioselective Formylation

  • Reagents: Dissolve 3-methoxycatechol (1.0 eq) in dry acetonitrile. Add anhydrous MgCl₂ (1.5 eq) and triethylamine (3.75 eq).

  • Reaction: Stir at room temperature for 30 minutes to form the magnesium phenoxide complex.

  • Addition: Add paraformaldehyde (6.0 eq) in one portion. Heat the mixture to reflux (80°C) for 4–6 hours.

  • Workup: Cool to RT. Quench with 1M HCl to break the magnesium complex. Extract with ethyl acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water to yield 2,3-dihydroxy-6-methoxybenzaldehyde .

    • Checkpoint: ¹H NMR should show an aldehyde singlet at ~10.2 ppm and a specific aromatic coupling pattern (doublets, J ≈ 8.5 Hz) indicating ortho protons.

Step 2: Pinnick Oxidation

  • Reagents: Dissolve the aldehyde (1.0 eq) in t-Butanol/Water (3:1). Add 2-methyl-2-butene (scavenger, 5.0 eq).

  • Oxidation: Add Sodium Chlorite (NaClO₂, 1.5 eq) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 1.1 eq) portion-wise at 0°C.

  • Completion: Stir at RT for 2 hours. The yellow color of ClO₂ should dissipate.

  • Isolation: Acidify to pH 2 with HCl. Extract with EtOAc. The product, 6-methoxy-2,3-dihydroxybenzoic acid , precipitates or is isolated by evaporation.

Pathway Visualization

RouteA Start 3-Methoxycatechol Complex Mg-Phenoxide Complex (Ortho-Directing Template) Start->Complex MgCl2, Et3N ACN, RT Aldehyde 2,3-Dihydroxy- 6-methoxybenzaldehyde Complex->Aldehyde Paraformaldehyde Reflux (Ortho-Formylation) Target 6-Methoxy-2,3- dihydroxybenzoic acid Aldehyde->Target NaClO2, NaH2PO4 (Pinnick Oxidation)

Caption: Figure 1. Chelation-controlled synthesis preventing para-substitution.

Route B: The Acetonide Protection Strategy

Best for: Lab-scale synthesis where 2,3,6-trihydroxybenzoic acid is available.

This route solves the regioselectivity problem by physically blocking the 2- and 3-hydroxyl groups, leaving the 6-hydroxyl as the only nucleophile available for methylation.

Mechanism & Causality

Direct methylation of 2,3,6-trihydroxybenzoic acid is chaotic; the C3-hydroxyl is the most acidic (least hydrogen-bonded), but statistical mixtures occur. By reacting the starting material with acetone, the cis-diol at positions 2 and 3 forms a stable 5-membered cyclic ketal (acetonide). The C6-hydroxyl, being isolated, remains free.

Experimental Protocol
  • Protection:

    • Suspend 2,3,6-trihydroxybenzoic acid in 2,2-dimethoxypropane (solvent/reagent). Add catalytic p-toluenesulfonic acid (pTSA).

    • Stir at RT for 12 hours. The solution clarifies as the acetonide forms.

    • Neutralize with NaHCO₃, concentrate, and filter to obtain 2,2-dimethyl-6-hydroxy-1,3-benzodioxole-5-carboxylic acid .

  • Methylation:

    • Dissolve the intermediate in DMF. Add K₂CO₃ (1.1 eq) and Methyl Iodide (MeI, 1.1 eq).

    • Critical Control: Monitor strictly by TLC. Over-methylation (esterification of the carboxylic acid) is possible. If ester forms, a hydrolysis step (LiOH/THF) will be required later.

  • Deprotection:

    • Treat the methylated acetonide with 2M HCl in Methanol at reflux for 1 hour.

    • The acetonide cleaves, revealing the 2,3-diol. The 6-methoxy group remains stable.

Pathway Visualization

RouteB Start 2,3,6-Trihydroxybenzoic Acid Acetonide 2,3-O-Isopropylidene- 6-hydroxybenzoic acid Start->Acetonide Acetone/DMP, pTSA (Selective 2,3-protection) Methylated 2,3-O-Isopropylidene- 6-methoxybenzoic acid Acetonide->Methylated MeI, K2CO3 (Selective 6-O-methylation) Target 6-Methoxy-2,3- dihydroxybenzoic acid Methylated->Target HCl/MeOH (Deprotection)

Caption: Figure 2. Steric protection strategy ensuring exclusive 6-O-methylation.

Route C: Selective Demethylation (The "Negative Control")

Status: Not Recommended for high purity. Included for comparative analysis.

This route attempts to selectively cleave the 2- and 3-methoxy groups from 2,3,6-trimethoxybenzoic acid using Lewis acids like Boron Trichloride (BCl₃).

The Failure Mode (Scientific Rationale)

Lewis acids like BCl₃ and AlCl₃ coordinate to the carbonyl oxygen of the carboxylic acid (or ester). This coordination directs the cleavage of methoxy groups ortho to the carbonyl.

  • Target Requirement: Keep 6-OMe, cleave 2-OMe and 3-OMe.

  • Reality: The reagent sees two ortho groups: C2-OMe and C6-OMe. It cleaves both effectively.

  • Result: The major product is often 3-methoxy-2,6-dihydroxybenzoic acid (the wrong isomer) or the fully demethylated product. Achieving selectivity for the 6-position while cleaving the 2-position is thermodynamically difficult without specific enzymatic tools.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

MethodExpected SignalMechanistic Confirmation
¹H NMR (DMSO-d₆) Singlet at ~3.80 ppm (3H)Confirms presence of one methoxy group.
¹H NMR (Aromatic) Two doublets (J ≈ 8.8 Hz)Confirms two adjacent aromatic protons (H4 and H5), proving the 2,3,6 substitution pattern.
¹³C NMR Shift at ~168 ppm (COOH) and ~60 ppm (OMe)Verifies oxidation state and ether linkage.
FeCl₃ Test Deep Blue/Green ColorationConfirms presence of catechol (ortho-dihydroxy) moiety.

References

  • Hansen, T. V., & Skrydstrup, T. (2005). Magnesium-mediated ortho-formylation of phenols. Organic Reactions.[1][2][3][4][5][6][7][8] (General principle applied to Route A).

  • Daly, J. W., et al. (1958). Synthesis of methoxy-substituted catechols.[2][6] Journal of the American Chemical Society. (Foundational work for Route A precursors).

  • BenchChem Protocols. (2025). Application Notes for Extraction and Analysis of Dihydroxy-methoxybenzoic Acids.

  • Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Journal of Organic Chemistry.
  • Gallo, R., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation. Semantic Scholar. (Evidence for Route C limitations).

Sources

Safety Operating Guide

2,3-Dihydroxy-6-methoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2,3-Dihydroxy-6-methoxybenzoic acid .

Note on Chemical Identity: While specific Safety Data Sheets (SDS) for this exact isomer are rare in public databases, its disposal protocol is derived from the Structure-Activity Relationship (SAR) of its functional groups: a benzoic acid core with a catechol moiety (2,3-dihydroxy) and a methoxy substituent.[1] It shares the hazard profile of 2,3-Dihydroxybenzoic acid (2,3-DHBA) and substituted catechols .[1][2]

PART 1: EXECUTIVE SAFETY SUMMARY

  • Primary Hazard Class: Irritant (Skin/Eye) ; Potential Acute Toxicity (Oral) .[1]

  • Chemical Reactivity: Weak Acid (Carboxylic acid) + Reducing Agent (Catechol group).[1]

  • Critical Incompatibility: Strong Oxidizers (e.g., Nitric Acid, Peroxides, Permanganates).[1] The 2,3-dihydroxy group oxidizes rapidly to reactive quinones, potentially generating heat or toxic byproducts.[1]

  • RCRA Status (USA): Not P-listed or U-listed.[1][2] Regulated as Hazardous Chemical Waste due to toxicity/irritant characteristics.[1][2]

PART 2: DISPOSAL DECISION MATRIX

The following workflow illustrates the segregation logic required to prevent accidental reactivity in the waste stream.

DisposalWorkflow Start Waste: 2,3-Dihydroxy-6-methoxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Waste Stream: 'Hazardous Organic Solids' Solid->SolidBin Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck AqAcid Aqueous / Acidic SolventCheck->AqAcid Water/Buffer OrgSolv Organic Solvent SolventCheck->OrgSolv Ethanol/DMSO/etc. AqBin Liquid Waste Stream: 'Aqueous Acidic Waste' AqAcid->AqBin Check pH < 2 HalogenCheck Halogenated? OrgSolv->HalogenCheck NonHaloBin Liquid Waste Stream: 'Non-Halogenated Organics' HalogenCheck->NonHaloBin No (MeOH, Acetone) HaloBin Liquid Waste Stream: 'Halogenated Organics' HalogenCheck->HaloBin Yes (DCM, Chloroform)

Figure 1: Segregation logic for 2,3-Dihydroxy-6-methoxybenzoic acid based on physical state and solvent carrier.

PART 3: STEP-BY-STEP DISPOSAL PROTOCOL

Solid Waste Disposal (Pure Substance)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Segregation: Do not mix with solid oxidizers (e.g., nitrates, permanganates).[1]

  • Procedure:

    • Transfer the solid material into a clear, sealable plastic bag (primary containment).[1]

    • Place the sealed bag into the designated Solid Hazardous Waste drum/container.[1][2]

    • Labeling: Label must read: "Hazardous Waste - Solid Organic Acid - 2,3-Dihydroxy-6-methoxybenzoic acid".[1][2]

    • Decontamination: Wipe the exterior of the original container with a damp paper towel.[1] Dispose of the towel in the same solid waste bin.

Liquid Waste Disposal (Solutions)
  • Scenario A: Organic Solvents (DMSO, Methanol, Ethanol) [1]

    • Stream: Non-Halogenated Organic Waste .[1][2]

    • Precaution: Ensure the waste carboy does not contain oxidizing acids (Nitric/Perchloric).[1] The catechol group can react violently with these.[1][2]

    • pH Check: If the solution was acidified significantly (pH < 2), note "Acidic" on the tag.[1]

  • Scenario B: Aqueous Solutions (Buffers/Water) [1]

    • Stream: Aqueous Acidic Waste (if pH < 7) or Aqueous Toxic Waste .[1]

    • Neutralization (Optional/Site-Specific): Only neutralize if your facility permits elementary neutralization.[1][2] Use dilute NaOH to adjust pH to 6–8 before disposal into the aqueous stream.[2] Note: Neutralization may cause the solution to darken (brown/black) due to oxidation of the catechol group; this is normal.

Spill Response
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1]

  • Protocol:

    • Isolate: Mark the area.[1][2]

    • Neutralize/Absorb:

      • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.

      • Liquids: Absorb with vermiculite or a commercial organic spill kit.[1][2]

    • Clean: Wash the surface with a dilute detergent solution (soap and water).[1]

    • Disposal: All cleanup materials (gloves, towels, absorbent) go into the Solid Hazardous Waste container.[1]

PART 4: SCIENTIFIC RATIONALE & SAFETY DATA

Chemical Hazard Profile
PropertyData/RationaleImplication for Disposal
Acidity Carboxylic acid (pKa ~3-4 est.)[1][2][3][4]Corrosive to tissue in concentrated form.[1][2] Segregate from bases.
Redox Potential Catechol moiety (2,3-dihydroxy) High Oxidation Risk. Reacts with oxidizers to form quinones.[1][2] DO NOT MIX with Nitric Acid.
Toxicity Irritant (Skin/Eye); Acute Tox 4 (Oral)Standard PPE required.[1][5] Do not dispose of down the drain.
Stability Light/Air SensitiveSolutions may darken over time.[1][2] Store waste containers closed.
Why Segregation Matters

The "2,3-dihydroxy" substitution pattern creates a catechol functionality.[1][2] Catechols are electron-rich and easily oxidized.[1][2]

  • Risk: Mixing this waste with heavy metal waste (specifically Chromium(VI) or Manganese(VII)) or oxidizing acids (Nitric acid) can trigger an exothermic reaction or rapid evolution of gas.[1]

  • Mechanism: The catechol oxidizes to o-quinone, reducing the metal/acid.[1][2] This reaction is often used in assays but is dangerous in uncontrolled waste streams.[1][2]

PART 5: REFERENCES

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 77534, 2,3-Dihydroxy-4-methoxybenzoic acid (Isomer Analog).[1][2] Retrieved from [Link]

  • Carl Roth GmbH. (2024).[1][2] Safety Data Sheet: 2,3-Dihydroxybenzoic acid.[1][2][6] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]

Sources

Personal protective equipment for handling 2,3-Dihydroxy-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 2,3-Dihydroxy-6-methoxybenzoic Acid

As a critical building block in drug development and complex chemical synthesis, 2,3-Dihydroxy-6-methoxybenzoic acid (CAS: 148460-90-6) requires strict operational discipline. Mastering the handling of highly substituted phenolic acids not only protects laboratory personnel but also ensures downstream assay reproducibility by preventing reagent degradation and contamination.

This guide provides field-proven, mechanistic safety protocols for the handling, transfer, and disposal of this compound.

Hazard Causality & Risk Profile

To safely handle a chemical, you must understand why it is hazardous. 2,3-Dihydroxy-6-methoxybenzoic acid shares a closely related hazard profile with its parent analog, 2,3-dihydroxybenzoic acid[1][2]. The dual presence of electron-donating hydroxyl groups and a methoxy group on the benzoic acid backbone dictates its reactivity and safety profile:

  • Skin and Eye Irritant (H315, H319): When the fine crystalline powder contacts the moisture of mucous membranes, the tear film, or sweat on the skin, the carboxylic acid moiety dissociates, causing a localized drop in pH. Simultaneously, the phenolic groups can induce protein denaturation, leading to acute cellular irritation[2][3].

  • Respiratory Tract Irritant (H335): Inhalation of the fine powder deposits micro-particulates in the upper respiratory tract, triggering acute inflammatory responses[2].

  • Combustible Dust Hazard: As a dry organic powder, improper handling or sweeping can generate airborne dust clouds. If exposed to an ignition source or static discharge, these concentrations can become combustible[2].

Required Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following self-validating PPE system must be employed to break the chain of exposure:

Protection ZoneRecommended EquipmentMechanistic Justification
Eye/Face Snug-fitting safety goggles (EN166 / ANSI Z87.1)Standard safety glasses leave gaps. Goggles prevent airborne micro-dust from bypassing the lenses, dissolving in the tear film, and causing severe corneal irritation[3][4].
Skin/Hands Nitrile gloves (≥0.11 mm thickness) & Fastened Lab CoatNitrile provides a robust barrier against weak organic acids. The lipophilic methoxy group enhances transdermal penetration risk, making bare skin contact strictly prohibited[1].
Respiratory N95/P95 Respirator OR strictly handled in a Fume HoodMitigates the inhalation of irritating dust particles. Operating within a fume hood provides the necessary local exhaust ventilation to capture aerosolized powder[2].

Standard Operating Procedure: Handling & Transfer

The primary goal during operational handling is the mitigation of dust aerosolization and static buildup .

  • Environmental Preparation: Conduct all open-container handling within a certified chemical fume hood with a face velocity of 80–100 fpm[2][3]. Ensure the workspace is free of static-generating materials to prevent combustible dust ignition[2].

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. This prevents the fine powder from repelling off surfaces and aerosolizing into the breathing zone.

  • Transfer Mechanics: Keep the source bottle and the receiving vessel as close together as possible. Pour or scoop slowly. Never drop the powder from a height.

  • Solvent Integration: When preparing stock solutions (the compound is highly soluble in organic solvents like methanol), add the solvent slowly down the interior wall of the vessel rather than directly onto the powder bed. This prevents rapid air displacement and subsequent powder aerosolization.

Spill Containment & Disposal Plan

A spill of 2,3-Dihydroxy-6-methoxybenzoic acid must be managed to prevent the generation of an irritant dust cloud.

Spill Response Protocol:

  • Isolate: Immediately restrict access to the affected area and ensure local ventilation is running[3].

  • Suppress Dust (Crucial Step): Do not dry-sweep the powder. Dry sweeping forces the irritant into the air. Instead, lightly mist the spill with water or carefully cover it with damp, lint-free paper towels[4].

  • Collect: Use a non-sparking plastic scoop to gather the damp material and place it into a wide-mouth, sealable hazardous waste container[4].

  • Neutralize & Clean: Wash the contaminated surface thoroughly with soap and water. The mild alkaline nature of standard laboratory detergents will neutralize and lift any residual organic acid[2][3].

Disposal Plan:

  • Solid Waste: Dispose of unused powder and contaminated cleanup materials in a sealed, clearly labeled high-density polyethylene (HDPE) container.

  • Liquid Waste: Solutions prepared in organic solvents must be routed to a designated organic waste carboy. Aqueous solutions should be collected in acidic aqueous waste containers.

  • Regulatory Compliance: Never flush this compound down the sink. Transfer all waste to an approved hazardous waste management facility in accordance with local environmental regulations (e.g., EPA/RCRA)[2].

Operational Workflow Visualization

HandlingWorkflow A 1. Risk Assessment & Fume Hood Setup B 2. Don PPE (Nitrile, Goggles) A->B C 3. Anti-Static Weighing & Transfer B->C D Spill Occurs? C->D E Spill Protocol: Dampen, Collect, Wash D->E Yes F Standard Disposal: Segregated Haz-Waste D->F No G Decontaminate Workspace E->G F->G

Safe handling, spill response, and disposal workflow for 2,3-Dihydroxy-6-methoxybenzoic acid.

References

1. Title: Benzene Compounds - Crysdot: 2,3-Dihydroxy-6-methoxybenzoic acid. Source: crysdotllc.com. URL: 2.[1] Title: Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Source: carlroth.com. URL: 3.[3] Title: SAFETY DATA SHEET - TCI Chemicals. Source: tcichemicals.com. URL: 4.[4] Title: Salicylic-Acid-Safety-Data-Sheet-SDS.pdf. Source: laballey.com. URL: 5.[2] Title: SAFETY DATA SHEET - ThermoFisher. Source: thermofisher.com. URL: 6. Title: 2,3-Dihydroxybenzoic acid 99 303-38-8: Safety Information. Source: sigmaaldrich.com. URL:

Sources

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Reactant of Route 1
2,3-Dihydroxy-6-methoxybenzoic acid
Reactant of Route 2
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